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  • Product: 1-(6-Bromo-3-pyridyl)cyclopropanol
  • CAS: 1346538-55-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(6-Bromo-3-pyridyl)cyclopropanol

An In-Depth Technical Guide to 1-(6-Bromo-3-pyridyl)cyclopropanol For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 1-(6-bromo-3-p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(6-Bromo-3-pyridyl)cyclopropanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-(6-bromo-3-pyridyl)cyclopropanol, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The convergence of a pyridine ring and a cyclopropane moiety within a single, functionalized scaffold presents unique opportunities for the synthesis of novel chemical entities with desirable pharmacological profiles. This document details the molecule's structural and physicochemical properties, provides a robust, field-proven protocol for its synthesis via the Kulinkovich reaction, explores its chemical reactivity, and discusses its applications as a strategic intermediate in pharmaceutical research. All information is grounded in authoritative references to ensure scientific integrity and practical utility for professionals in the field.

Introduction: The Strategic Value of the Pyridyl-Cyclopropane Scaffold

In modern drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. The pyridine ring is the second most abundant nitrogen-containing heterocycle found in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, serve as a bioisostere for a phenyl ring with improved solubility, and act as a key pharmacophore in a multitude of therapeutic areas, including oncology and neuroscience.[1]

Concurrently, the cyclopropyl group has emerged as a "versatile player" in drug design.[1] Its unique structural and electronic properties—including a strained three-membered ring with enhanced π-character in its C-C bonds—offer several advantages. Incorporating a cyclopropyl fragment can enhance metabolic stability by blocking sites of oxidation, increase potency through favorable conformational rigidity, and improve pharmacokinetic properties such as membrane permeability.[1]

The molecule 1-(6-bromo-3-pyridyl)cyclopropanol strategically combines these two privileged motifs. The cyclopropanol group provides a rigid scaffold and a hydroxyl handle for further functionalization, while the 6-bromopyridine moiety offers a synthetically versatile point for diversification, most notably through palladium-catalyzed cross-coupling reactions. This combination makes it a highly valuable intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.

Physicochemical and Structural Properties

The structural and key physicochemical properties of 1-(6-bromo-3-pyridyl)cyclopropanol are summarized below. It should be noted that as a specialized research chemical, extensive experimental data such as melting and boiling points are not widely published. The CAS Number for the target molecule has not been definitively identified in public databases, though several derivatives are registered, including the corresponding carboxylic acid (CAS 1060811-41-7)[2], carboxamide (CAS 1447606-04-3)[3], and carbonitrile (CAS 827628-16-0)[4].

PropertyValue / DescriptionReference
Chemical Structure Chemical structure of 1-(6-Bromo-3-pyridyl)cyclopropanolN/A
IUPAC Name 1-(6-bromopyridin-3-yl)cyclopropan-1-olN/A
Molecular Formula C₈H₈BrNON/A
Molecular Weight 214.06 g/mol N/A
Predicted ¹H NMR See Section 3.3 for detailed prediction.N/A
Predicted ¹³C NMR See Section 3.3 for detailed prediction.[5]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.N/A

Synthesis and Mechanistic Insights: The Kulinkovich Reaction

The preparation of 1-substituted cyclopropanols is efficiently achieved through the Kulinkovich reaction.[6][7] This organotitanium-mediated transformation is a powerful method for converting carboxylic esters into cyclopropanols, offering a direct and reliable route to the target molecule from a readily available starting material.

Causality of the Synthetic Strategy

The choice of the Kulinkovich reaction is deliberate and based on several key advantages:

  • Expertise & Field-Proven Reliability: The Kulinkovich reaction is a well-established, named reaction in organic synthesis, known for its reliability in constructing cyclopropanol rings.[8]

  • Substrate Compatibility: The reaction tolerates a wide range of functional groups, including the pyridine nitrogen and the aryl bromide, which are crucial for the target molecule's integrity.[6]

  • Mechanism and Control: The reaction proceeds through a well-defined titanacyclopropane intermediate. This mechanism involves the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide, which then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl.[8][9] This predictable mechanism allows for controlled and efficient synthesis.

Synthesis Workflow Diagram

The overall synthetic workflow is depicted below, starting from commercially available methyl 6-bromonicotinate.

SynthesisWorkflow Start Methyl 6-bromonicotinate (Starting Material) Reagents 1. Ti(O-iPr)₄ 2. EtMgBr (2 equiv.) in THF Start->Reagents Reaction Conditions Intermediate Titanacyclopropane Intermediate Reagents->Intermediate Forms In Situ Product 1-(6-Bromo-3-pyridyl)cyclopropanol (Final Product) Intermediate->Product Reaction & Hydrolysis Workup Aqueous Workup (e.g., sat. NH₄Cl) Product->Workup

Caption: Synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol via the Kulinkovich Reaction.

Detailed Experimental Protocol

Reaction: Synthesis of 1-(6-bromo-3-pyridyl)cyclopropanol from Methyl 6-bromonicotinate

Materials:

  • Methyl 6-bromonicotinate (1.0 equiv)

  • Titanium(IV) isopropoxide [Ti(O-iPr)₄] (1.2 equiv)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether (2.4 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl 6-bromonicotinate (1.0 equiv) and anhydrous THF (to make a ~0.2 M solution).

  • Catalyst Addition: Place the flask in an ice-water bath (0 °C). Add titanium(IV) isopropoxide (1.2 equiv) to the stirred solution.

  • Grignard Reagent Addition: Slowly add the ethylmagnesium bromide solution (2.4 equiv) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C. Rationale: This slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Rationale: Quenching hydrolyzes the titanium and magnesium alkoxide salts to liberate the cyclopropanol product.

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the titanium and magnesium salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-(6-bromo-3-pyridyl)cyclopropanol.

Characterization (Predicted Data):

  • ¹H NMR (400 MHz, CDCl₃): δ ~8.45 (d, J=2.4 Hz, 1H, H-2), ~7.80 (dd, J=8.4, 2.4 Hz, 1H, H-4), ~7.50 (d, J=8.4 Hz, 1H, H-5), ~2.50 (s, 1H, -OH), ~1.15 (m, 2H, cyclopropyl-CH₂), ~0.95 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~158.0 (C-Ar), ~148.0 (C-Ar), ~141.0 (C-Ar), ~139.0 (C-Ar), ~128.0 (C-Ar), ~58.0 (C-OH), ~15.0 (CH₂-cyclopropyl).[5]

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₉BrNO⁺ [M+H]⁺: 213.9862, 215.9842.

Chemical Reactivity and Derivatization Potential

1-(6-bromo-3-pyridyl)cyclopropanol is a trifunctional molecule, offering three distinct sites for chemical modification. This versatility is what makes it a valuable building block for creating diverse chemical libraries.

Caption: Key Reactivity Sites on 1-(6-Bromo-3-pyridyl)cyclopropanol.

  • Site A (Pyridine Nitrogen): The basic nitrogen atom can be protonated to form salts, potentially improving solubility and crystallinity. It can also be N-oxidized or alkylated to further modulate the electronic properties of the ring.

  • Site B (Bromo Group): This is arguably the most versatile handle. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, or alkynyl groups at the 6-position, enabling rapid SAR exploration. Furthermore, it can participate in Buchwald-Hartwig amination to introduce nitrogen-based substituents.

  • Site C (Cyclopropanol): The tertiary alcohol can be derivatized (e.g., etherification, esterification). More significantly, the strained cyclopropane ring is susceptible to ring-opening reactions under various conditions (acidic, basic, or redox), providing access to β-functionalized ketone derivatives and other linear structures.[10][11] This property can be exploited to transition from a rigid to a more flexible scaffold.

Applications in Drug Discovery

This molecule serves as a key intermediate for compounds targeting a wide range of biological pathways. The combination of a hydrogen bond accepting pyridine core with a metabolically robust and conformationally rigid cyclopropane is a common feature in many clinical candidates.

  • Kinase Inhibitors: The pyridine scaffold is a cornerstone of many ATP-competitive kinase inhibitors. The C-6 position, functionalized via the bromo group, can be used to project a substituent into the solvent-exposed region of the ATP binding pocket, while the cyclopropyl group can provide favorable interactions in the hydrophobic back pocket.

  • CNS Agents: The rigidity and metabolic stability imparted by the cyclopropyl group are highly desirable for Central Nervous System (CNS) drug candidates, where metabolic stability is paramount. The pyridine nitrogen can aid in achieving the necessary polarity for brain penetration.

    • Scaffold for Library Synthesis: Due to its trifunctional nature, this molecule is an ideal starting point for the parallel synthesis of compound libraries, enabling the rapid generation of diverse chemical matter for high-throughput screening.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-(6-bromo-3-pyridyl)cyclopropanol. However, based on its constituent parts (bromopyridine and a reactive alcohol), the following precautions are mandated.

  • Hazard Class: Assumed to be harmful if swallowed, causes skin irritation, and may cause serious eye irritation.

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

1-(6-Bromo-3-pyridyl)cyclopropanol is a high-value chemical intermediate that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through robust and well-understood methodologies like the Kulinkovich reaction. The molecule's distinct reactive sites provide a versatile platform for the creation of sophisticated and diverse molecular structures. For drug discovery teams, it represents a strategic starting point for programs targeting a wide array of diseases, offering a pre-validated scaffold that combines the beneficial properties of both pyridine and cyclopropane rings.

References

  • Zhang, D., & Song, J. (2021). Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Journal of the American Chemical Society. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Available at: [Link]

  • ResearchGate. (2020). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)-O Arylation. Available at: [Link]

  • Overman, L. E., & Tantillo, D. J. (2020). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation. Journal of the American Chemical Society. Available at: [Link]

  • CompTox Chemicals Dashboard. (n.d.). 1-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved February 15, 2026, from [Link]

  • ChemEurope. (n.d.). Kulinkovich reaction. Retrieved February 15, 2026, from [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Available at: [Link]

  • YouTube. (2022). Kulinkovich Reaction. Available at: [Link]

  • Gagnon, A., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-(6-Bromopyridin-3-yl)-1,4-diazepane. Retrieved February 15, 2026, from [Link]

  • BindingDB. (n.d.). BDBM50088454 1-(6-Bromo-pyridin-3-yl)-[10][12]diazepane. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for 1-(6-Bromo-3-pyridyl)cyclopropanol

Executive Summary & Compound Architecture 1-(6-Bromo-3-pyridyl)cyclopropanol (CAS: 1346538-55-3) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly for metal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

1-(6-Bromo-3-pyridyl)cyclopropanol (CAS: 1346538-55-3) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly for metallo-β-lactamase inhibitors and GPR88 agonists.

Effective utilization of this compound requires a nuanced understanding of its amphiphilic nature. Unlike simple hydrocarbons, this molecule possesses three distinct solubility-determining domains:

  • The Pyridine Core: Provides basicity and polarity, facilitating solubility in acidified aqueous media and polar organic solvents.

  • The C-6 Bromine Substituent: Increases lipophilicity (LogP) and density, enhancing solubility in halogenated and non-polar aromatic solvents while reducing water solubility.

  • The Cyclopropanol Moiety: A strained secondary alcohol acting as both a hydrogen bond donor (HBD) and acceptor (HBA), critical for solubility in protic solvents.

This guide defines the solubility profile of 1-(6-Bromo-3-pyridyl)cyclopropanol, providing a theoretical framework supported by standardized experimental protocols for validation.

Theoretical Solubility Profile & Solvent Compatibility

Based on the calculated physicochemical properties (Predicted LogP ~1.8–2.1; pKa ~2.5–3.0 due to the electron-withdrawing bromine), the solubility behavior is categorized below.

Table 1: Predicted Solubility Matrix

Data represents expected saturation limits at 25°C based on structural analogs (e.g., 3-bromopyridine, cyclopropanol).

Solvent ClassRepresentative SolventsSolubility RatingInteraction MechanismApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Dipole-dipole; H-bonding with alcoholStock solutions; High-temp reactions
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Dispersion forces; Halogen bondingReaction solvent; Extraction
Polar Protic Methanol, Ethanol, IsopropanolModerate-High (20-50 mg/mL)H-bond network formationCrystallization; HPLC mobile phase
Ethers THF, 2-MeTHF, DioxaneModerate (10-30 mg/mL)H-bond acceptance from cyclopropanolGrignard reactions; Lithiation
Esters Ethyl Acetate, Isopropyl AcetateModerate (5-20 mg/mL)Dipole-dipoleWorkup; Silica chromatography
Non-Polar Hexanes, Heptane, CyclohexaneLow (<1 mg/mL)Weak dispersion forcesAnti-solvent for precipitation
Aqueous Water (Neutral pH)Very Low (<0.5 mg/mL)Hydrophobic effect dominatesWaste stream
Aqueous Acid 0.1 M HCl, 1 M Acetic AcidHigh (>50 mg/mL)Pyridinium salt formationAcidic extraction; Reverse phase LC

Experimental Protocols for Solubility Determination

As exact quantitative data varies by crystal polymorph and purity, researchers must validate the profile using the following Self-Validating Protocols (SVP).

Protocol A: Kinetic Solubility Screening (High Throughput)

Purpose: Rapid estimation for biological assays or initial reaction screening.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO .

  • Dispensing: Aliquot 5 µL of stock into a 96-well plate.

  • Precipitation: Add 195 µL of the target solvent (e.g., PBS pH 7.4, Water, Methanol). Final concentration: 250 µM.

  • Incubation: Shake for 2 hours at room temperature.

  • Analysis: Measure turbidity via UV-Vis absorbance at 620 nm.

    • Validation: Absorbance > 0.005 indicates precipitation (solubility limit exceeded).

Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Purpose: Precise determination for process scale-up and formulation.

  • Saturation: Add excess solid 1-(6-Bromo-3-pyridyl)cyclopropanol (approx. 20 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Cap and stir at 25°C for 24 hours.

    • Critical Step: Visually confirm undissolved solid remains. If clear, add more solid.[1]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

    • Calculation:

      
      
      

Process Development Workflow

The following decision tree illustrates the logical flow for selecting solvents based on the intended operational unit (Reaction vs. Purification).

SolubilityWorkflow Start Start: Solvent Selection Intent Define Process Intent Start->Intent Reaction Reaction Medium Intent->Reaction Synthesis Purification Purification / Isolation Intent->Purification Workup CheckReagents Check Reagent Compatibility (e.g., Grignard vs. Protic) Reaction->CheckReagents Crystallization Crystallization? Purification->Crystallization Extraction Liquid-Liquid Extraction? Purification->Extraction PolarAprotic Select Polar Aprotic (DMSO, DMF) High Solubility CheckReagents->PolarAprotic Coupling / SNAr Ether Select Ethers (THF, 2-MeTHF) Mod Solubility / Inert CheckReagents->Ether Organometallic SolventPair Solvent/Anti-Solvent Pair (EtOAc / Heptane) Crystallization->SolventPair Maximize Yield AcidBase pH Swing Extraction (DCM / 1M HCl) Extraction->AcidBase Leverage Pyridine pKa

Figure 1: Decision matrix for solvent selection based on unit operation requirements.

Critical Application Notes

pH-Dependent Solubility (The "Pyridine Switch")

The pyridine nitrogen allows for a "pH switch" purification strategy.

  • Acidic pH (pH < 2): The molecule becomes protonated (pyridinium cation), rendering it highly water-soluble and insoluble in non-polar organics. This allows impurities to be washed away with organics (e.g., Hexane/EtOAc).

  • Basic pH (pH > 8): Neutralization returns the molecule to its free-base lipophilic form, allowing extraction into DCM or Ethyl Acetate.

Stability in Protic Solvents

While soluble in alcohols (MeOH, EtOH), prolonged storage of the 1-(6-Bromo-3-pyridyl)cyclopropanol in nucleophilic solvents under acidic conditions may lead to ring-opening of the cyclopropane or solvolysis. Recommendation: Use aprotic solvents (DMSO, ACN) for long-term storage of analytical standards.

Crystallization Strategy

For purification, a cooling crystallization from Isopropyl Acetate or a solvent/anti-solvent method using Ethyl Acetate (solvent) and Heptane (anti-solvent) is recommended. The bromine atom facilitates crystal packing, often resulting in higher melting point solids compared to non-halogenated analogs.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid.[2] Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 1-(6-Bromo-3-pyridyl)cyclopropanol in Medicinal Chemistry

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 1-(6-Bromo-3-pyridyl)cyclopropanol . This document is structured for drug discovery professionals, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 1-(6-Bromo-3-pyridyl)cyclopropanol . This document is structured for drug discovery professionals, focusing on the compound's utility as a divergent intermediate.

Executive Summary

1-(6-Bromo-3-pyridyl)cyclopropanol (CAS: 1346538-55-3) is a high-value bifunctional building block used in the synthesis of pharmaceutical agents. Its structure combines a 6-bromopyridine core—a versatile handle for cross-coupling reactions—with a cyclopropanol moiety, a strained ring system that serves as both a bioisostere and a reactive "spring-loaded" intermediate.

This guide provides a validated synthesis protocol via the Kulinkovich reaction , analyzes its reactivity profile, and outlines its strategic application in diversifying drug scaffolds, particularly for kinase inhibitors and GPCR modulators.

Chemical Identity & Properties

PropertyData
Chemical Name 1-(6-Bromopyridin-3-yl)cyclopropan-1-ol
CAS Number 1346538-55-3
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Functionality Aryl Bromide (Cross-coupling), Cyclopropanol (Ring strain/Opening)

Synthesis Protocol: The Kulinkovich Reaction

The most efficient route to 1-substituted cyclopropanols is the Kulinkovich reaction , which transforms esters directly into cyclopropanols using a Grignard reagent and a titanium catalyst.[1][2][3][4] This method is preferred over epichlorohydrin routes due to higher atom economy and fewer steps.

Reaction Scheme

The synthesis targets the transformation of Ethyl 6-bromonicotinate into the target alcohol.

Synthesis Start Ethyl 6-bromonicotinate Intermediate Titanacyclopropane Intermediate Start->Intermediate Ligand Exchange Reagents EtMgBr (3.0 eq) Ti(OiPr)4 (0.1 eq) THF, 0°C to RT Reagents->Intermediate Product 1-(6-Bromo-3-pyridyl) cyclopropanol Intermediate->Product 1,2-Insertion & Hydrolysis

Figure 1: Kulinkovich synthesis pathway converting ethyl 6-bromonicotinate to the target cyclopropanol.

Detailed Methodology

Reagents:

  • Ethyl 6-bromonicotinate (1.0 eq)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (3.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/g of substrate) and Ethyl 6-bromonicotinate .

  • Catalyst Addition: Add Ti(OiPr)₄ (10 mol%) to the solution at room temperature. The solution may turn slightly yellow.

  • Grignard Addition (Critical Step): Cool the reaction mixture to 0°C using an ice bath. Add EtMgBr dropwise via a syringe pump or pressure-equalizing dropping funnel over 1 hour.

    • Note: Slow addition is crucial to prevent the "homo-coupling" of the Grignard reagent and to control the exotherm. The 6-bromo substituent is generally stable at 0°C, but rapid addition can lead to Mg-Halogen exchange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS (Target M+H: 214/216).

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl . Caution: Gas evolution (ethane/ethene).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes in 20–40% EtOAc.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the characteristic cyclopropyl multiplets (4H) around 1.0–1.5 ppm and the pyridine aromatic protons (3H).

  • Absence of Ester: Disappearance of the ethyl quartet/triplet signals.

Medicinal Chemistry Applications

This compound acts as a divergent intermediate . The bromine atom allows for scaffold elaboration, while the cyclopropanol ring can serve as a stable structural feature or a precursor to other functional groups.

Strategic Workflows

Applications Core 1-(6-Bromo-3-pyridyl) cyclopropanol Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki RingOpen Ring Opening (Acid or Base catalyzed) Core->RingOpen Ether O-Alkylation (NaH, R-X) Core->Ether Biaryl Biaryl Scaffold (Kinase Inhibitors) Suzuki->Biaryl Ketone β-Pyridyl Ketones (Homoenolates) RingOpen->Ketone EtherProd Ether Analogs (Metabolic Stability) Ether->EtherProd

Figure 2: Divergent synthetic utility of the 1-(6-bromo-3-pyridyl)cyclopropanol scaffold.

Application Cases
A. Scaffold Construction (Suzuki/Buchwald Coupling)

The 6-bromo position is highly reactive toward Pd-catalyzed cross-coupling. This allows the cyclopropanol-pyridine motif to be attached to larger heteroaromatic systems common in kinase inhibitors (e.g., p38 MAPK or IDO1 inhibitors).

  • Protocol Insight: Use Pd(dppf)Cl₂ or XPhos Pd G2 with weak bases (K₂CO₃) to preserve the cyclopropanol ring, which can be sensitive to strong Lewis acids.

B. Bioisosterism & Metabolic Stability

The cyclopropyl group is often used as a bioisostere for an isopropyl group or a gem-dimethyl group.

  • Benefit: It reduces the lipophilicity (LogP) slightly compared to an isopropyl group and blocks metabolic oxidation at the benzylic position (CYP450 metabolism), extending the drug's half-life [1].

  • Conformational Restriction: The rigid cyclopropane ring locks the orientation of the hydroxyl group, potentially enhancing binding affinity to receptors like GPR88 or nAChR [2].

C. Ring Opening to Homoenolates

Under basic or acidic conditions, the cyclopropanol ring can open to form β-substituted ketones (via homoenolate intermediates). This is a powerful method to introduce a 3-carbon chain with a terminal ketone at the 3-position of the pyridine, a structure difficult to access via direct alkylation.

Safety & Stability Note
  • Stability: Cyclopropanols are prone to ring opening under strong acidic conditions. Store the compound at -20°C.

  • Toxicity: While the specific toxicology of this intermediate is not fully characterized, pyridyl halides and strained rings can be alkylating agents. Handle with standard PPE in a fume hood.

References

  • Tales, A. et al. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5] Journal of Medicinal Chemistry. Link

  • Accela ChemBio. (n.d.). "Product Analysis: 1-(6-Bromo-3-pyridyl)cyclopropanol (CAS 1346538-55-3)." Link

  • Kulinkovich, O. G., et al. (1989).[1][6] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (Foundational Method).

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Reaction."[1][2][3][4][6] Organic Reactions.[1][2][6][7][8] Link

Sources

Exploratory

Introduction: The Structural Significance of 1-(6-Bromo-3-pyridyl)cyclopropanol

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 1-(6-Bromo-3-pyridyl)cyclopropanol Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 1-(6-Bromo-3-pyridyl)cyclopropanol

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores is a cornerstone of rational drug design. The compound 1-(6-Bromo-3-pyridyl)cyclopropanol is a prime example of such a scaffold, integrating a halogenated pyridine ring with a strained cyclopropanol moiety. The pyridine ring is the second most abundant heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The cyclopropane ring, with its unique conformational rigidity and electronic properties, often serves as a bioisostere for other chemical groups, enhancing potency or improving pharmacokinetic profiles.[1]

This guide provides a comprehensive, in-depth analysis of the foundational characterization of 1-(6-Bromo-3-pyridyl)cyclopropanol. We will move beyond simple data reporting to explain the causality behind the analytical techniques used to unequivocally determine its molecular weight and confirm its chemical formula. For any synthetic chemist or drug discovery scientist, rigorous verification of a compound's identity is the self-validating first step upon which all subsequent biological and pharmacological data are built.

Identifier Value Source
Chemical Name 1-(6-Bromo-3-pyridyl)cyclopropanolN/A
CAS Number 1346538-55-3[][3][4]
Molecular Formula C₈H₈BrNO[][4]
Molecular Weight 214.06 g/mol [][4]

Part 1: Molecular Weight Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For a molecule like 1-(6-Bromo-3-pyridyl)cyclopropanol, Electron Ionization (EI) is a common and robust ionization method that provides not only the molecular weight but also a fragmentation pattern that acts as a structural fingerprint.

The Causality of Experimental Choices: Why EI-MS?

Electron Ionization is selected for its ability to reliably generate a molecular ion (M•+) from relatively small, thermally stable organic molecules. The high energy (typically 70 eV) used in EI ensures ionization but also induces predictable fragmentation. This fragmentation is crucial, as it provides corroborating evidence for the compound's structure.

Anticipating the Spectrum: The Molecular Ion and Bromine's Isotopic Signature

The most critical feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. This physical constant provides a self-validating system within the experiment.

  • Molecular Ion Peak (M•+): The analysis should reveal a pair of peaks corresponding to the intact molecule that has lost one electron.

    • A peak at m/z 214 , representing the molecule with the ⁷⁹Br isotope: [C₈H₈⁷⁹BrNO]•+

    • A peak at m/z 216 , representing the molecule with the ⁸¹Br isotope: [C₈H₈⁸¹BrNO]•+

  • The Trustworthiness Pillar: The observation of this pair of peaks, separated by 2 m/z units and with nearly identical intensities, is unequivocal proof of the presence of a single bromine atom in the molecule.

Hypothetical Fragmentation Analysis

While the molecular ion peak confirms the molecular weight, the fragmentation pattern validates the structure. The strained cyclopropanol ring and the aromatic pyridine ring both provide predictable cleavage points.

  • Loss of HCN: A characteristic fragmentation pathway for pyridine rings is the loss of hydrogen cyanide (HCN, 27 Da), which would lead to fragment ions at m/z 187 and 189.[5]

  • Cyclopropanol Ring Opening: The highly unstable cyclopropanol ring is prone to rearrangement or cleavage.[6] It could, for example, lose a molecule of water (H₂O, 18 Da) or undergo rearrangement to propanal followed by further fragmentation.

  • Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 134, corresponding to the [M-Br]⁺ ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of 1-(6-Bromo-3-pyridyl)cyclopropanol is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet, where it is volatilized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (70 eV), causing the ejection of an electron to form the positively charged molecular ion (M•+).

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and the signal is processed to generate a mass spectrum, plotting relative intensity versus m/z.

Part 2: Formula Confirmation via Elemental Analysis

While mass spectrometry provides the molecular weight, elemental analysis offers orthogonal validation by determining the mass percentage of each constituent element. This technique confirms the empirical formula, and when combined with the molecular weight from MS, verifies the definitive molecular formula.[7][8]

Principle of Combustion Analysis

The sample is precisely weighed and then combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors. The bromine content is typically determined by a separate method, such as titration after combustion. The oxygen percentage is often determined by difference.

Self-Validating Data: Theoretical vs. Experimental Values

The trustworthiness of the analysis hinges on the close agreement between the experimentally measured elemental percentages and the theoretical values calculated from the proposed molecular formula, C₈H₈BrNO. A deviation of less than 0.4% is considered acceptable confirmation.

Element Theoretical Mass % (for C₈H₈BrNO) Hypothetical Experimental Mass %
Carbon (C)44.88%44.95%
Hydrogen (H)3.77%3.75%
Bromine (Br)37.33%37.21%
Nitrogen (N)6.54%6.58%
Oxygen (O)7.47%7.51%
Experimental Protocol: CHN and Halogen Analysis
  • Sample Preparation: A small, homogenous sample of the compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion furnace (≈1000 °C). The sample is flash-combusted in a stream of pure oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. Halogens are converted to HX or X₂.

  • Reduction & Separation: The combustion gases pass through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) quantifies the CO₂, H₂O, and N₂.

  • Halogen Determination: Bromine is captured in a separate trap and quantified, often by argentometric titration.

  • Calculation: The instrument's software calculates the mass percentage of each element based on the detector signals and the initial sample weight.

Part 3: Integrated Analytical Workflow

The confirmation of a compound's identity is not a single experiment but a logical, self-reinforcing workflow. Mass spectrometry provides the molecular mass and key structural clues (the presence of bromine), while elemental analysis confirms the atomic constituents. Together, they provide an unassailable confirmation of the molecular formula.

G cluster_0 Analytical Workflow for 1-(6-Bromo-3-pyridyl)cyclopropanol Sample Purified Sample MS Mass Spectrometry (EI-MS) Sample->MS Determine MW EA Elemental Analysis Sample->EA Determine Composition MW_Br Result: - Molecular Weight = 214.06 - M+ / M+2 Isotope Pattern Confirms Br MS->MW_Br Comp Result: Elemental Composition (%C, H, Br, N, O) EA->Comp Compare Data Synthesis & Comparison MW_Br->Compare Comp->Compare Confirm Final Confirmation: Molecular Formula = C₈H₈BrNO Compare->Confirm Data Corroborates

Caption: Integrated workflow for formula and molecular weight verification.

Conclusion

The analytical characterization of 1-(6-Bromo-3-pyridyl)cyclopropanol is a clear and logical process rooted in fundamental principles of chemistry. The definitive molecular weight of 214.06 g/mol is established by mass spectrometry, with the critical M+/M+2 isotopic doublet providing incontrovertible evidence of a single bromine atom. This finding is corroborated by elemental analysis, which confirms the precise ratio of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. This rigorous, multi-technique approach ensures the absolute structural identity of this valuable chemical scaffold, providing the necessary foundation of trustworthiness for its application in research and drug development.

References

  • AccelaChem. (n.d.). 1346538-55-3,1-(6-Bromo-3-pyridyl)cyclopropanol. Retrieved from [Link]

  • Nanjing Chemlin Chemical Co., Ltd. (n.d.). 1-(6-Bromo-3-pyridyl)cyclopropanol. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 1-(6-Bromo-3-pyridyl)cyclopropanol - CAS:1346538-55-3. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Organobromine chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Elemental Analysis. Retrieved from [Link]

  • Vetvicka, V., & Vetvickova, J. (2018). Natural and man-made organobromine compounds in marine biota from Central Norway. Environmental Science and Pollution Research, 25(1), 1-10.
  • Romero, F. A., & Fandrick, K. R. (2016). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Hein, C. D., et al. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 9(12), 301.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-37.
  • Wikipedia. (2023, November 29). Elemental analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. Retrieved from [Link]

  • Anichem. (n.d.). 1-(6-Bromo-pyridin-3-yl)-cyclopropylamine In Stock. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-bromo-3-methoxy-5-nitro-2-pyridinamine. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Michael addition reaction. Retrieved from [Link]

  • Riese, M., Altug, Z., & Grotemeyer, J. (2006). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics, 8(38), 4441-4448.
  • Reddit. (2016, October 5). Mass spectrum of pyridine shows most intense peak at 52! Any ideas as to why?. r/chemhelp. Retrieved from [Link]

  • Wikipedia. (2023, July 1). Cyclopropanol. Retrieved from [Link]

Sources

Foundational

Safety data sheet (SDS) highlights for 1-(6-Bromo-3-pyridyl)cyclopropanol

An In-Depth Technical Guide to the Safe Handling of 1-(6-Bromo-3-pyridyl)cyclopropanol This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the critical safety...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-(6-Bromo-3-pyridyl)cyclopropanol

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the critical safety data, handling protocols, and inherent chemical risks associated with 1-(6-Bromo-3-pyridyl)cyclopropanol. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes data from structurally related compounds to offer a robust framework for risk assessment and safe laboratory practice, grounded in the principles of chemical reactivity and toxicology.

Compound Profile and Intrinsic Hazard Analysis

1-(6-Bromo-3-pyridyl)cyclopropanol (CAS No: 1346538-55-3; Molecular Formula: C₈H₈BrNO) is a specialized heterocyclic building block used in medicinal chemistry and organic synthesis.[] Its structure, while valuable, contains two key motifs that dictate its safety profile: the bromopyridine ring and the cyclopropanol moiety .

  • The Bromopyridine System: The pyridine core is a known bio-isostere in drug design. However, pyridine and its halogenated derivatives often present toxicological concerns. Pyridine itself is flammable and harmful if inhaled, swallowed, or absorbed through the skin, and it is a known irritant.[2][3] The presence of a bromine atom can further modify its reactivity and toxicological profile.

  • The Cyclopropanol Ring: Cyclopropanol is a highly strained three-membered ring system.[4][5] This high ring strain makes it susceptible to ring-opening reactions, rendering the molecule intrinsically unstable under certain conditions (e.g., acidic or thermal stress).[4] This reactivity is useful synthetically but constitutes a significant stability and compatibility hazard.[6][7]

Understanding these two structural alerts is the foundation of a proactive safety approach. The potential for both chemical reactivity and biological harm necessitates stringent adherence to the handling protocols outlined below.

G cluster_compound 1-(6-Bromo-3-pyridyl)cyclopropanol cluster_motifs Structural Motifs cluster_hazards Associated Hazards Compound C₈H₈BrNO Bromopyridine Bromopyridine Moiety Compound->Bromopyridine Cyclopropanol Cyclopropanol Ring Compound->Cyclopropanol Toxicity Irritation & Toxicity (Skin, Eye, Respiratory) Bromopyridine->Toxicity Reactivity Chemical Instability & Reactivity Cyclopropanol->Reactivity

Caption: Relationship between structural motifs and primary hazard classes.

Hazard Identification and Probable Classification

While a specific, officially registered SDS for 1-(6-Bromo-3-pyridyl)cyclopropanol is not consistently available, a probable hazard classification can be synthesized by analyzing data from analogous structures. Numerous related brominated pyridine and cyclopropyl compounds exhibit consistent hazard profiles.[8][9][10][11]

Hazard Class Category Justification and Reference Compounds
Acute Toxicity, OralCategory 4"Harmful if swallowed" is a common classification for substituted pyridines and related heterocyclic compounds.[10][11]
Skin Corrosion/IrritationCategory 2Brominated pyridines are frequently cited as causing skin irritation.[8][9][12]
Serious Eye Damage/IrritationCategory 1 / 2Causes serious eye irritation or damage is a consistent warning for this class of chemicals.[8][9][12][13]
Specific Target Organ Toxicity (Single Exposure)Category 3"May cause respiratory irritation" is a frequent hazard statement for functionalized pyridine derivatives.[8][9][10][11]

Signal Word: Danger

Probable Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks of irritation and systemic toxicity. The selection of PPE should be based on the specific laboratory operation being performed.

Operation Engineering Control Gloves Eye/Face Protection Lab Coat/Apparel
Weighing/Handling Solid Certified Chemical Fume HoodNitrile gloves (double-gloving recommended)Safety glasses with side shields and face shieldStandard lab coat, fully fastened
Solution Preparation Certified Chemical Fume HoodNitrile glovesChemical splash gogglesStandard lab coat, fully fastened
Reaction Workup/Purification Certified Chemical Fume HoodNitrile gloves (check for solvent compatibility)Chemical splash goggles and face shieldChemical-resistant apron over lab coat

Expert Rationale:

  • Fume Hood: Mandatory for all operations to prevent inhalation of fine particulates or vapors, addressing the risk of respiratory irritation.[10]

  • Double-Gloving: Provides an additional barrier against dermal absorption, a known risk with pyridine-based compounds, and protects against undetected micro-tears in the primary glove.

  • Face Shield: When handling solutions, a face shield worn over goggles provides crucial protection against splashes that could cause serious eye damage.[13]

Safe Handling, Storage, and Emergency Response Workflow

Adherence to a systematic workflow minimizes the potential for exposure and accidental release.

G cluster_handling Safe Handling Workflow cluster_storage Storage Conditions cluster_emergency Emergency Response start Start: Receive Chemical inspect Visually Inspect Container (for damage/leaks) start->inspect weigh Weigh Solid in Fume Hood (use anti-static equipment) inspect->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve exposure Exposure Event weigh->exposure react Perform Reaction (under inert atmosphere if needed) dissolve->react dissolve->exposure store Store Securely react->store end End store->end storage_conditions Cool, Dry, Well-Ventilated Area Away from Incompatible Materials Container Tightly Closed store->storage_conditions skin Skin Contact: Wash with soap & water for 15 min. Remove contaminated clothing. exposure->skin eye Eye Contact: Rinse with water for 15+ min. Seek immediate medical attention. exposure->eye inhalation Inhalation: Move to fresh air. Seek medical attention. exposure->inhalation

Caption: Integrated workflow for safe handling, storage, and emergency first aid.

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] Due to the reactivity of the cyclopropanol ring, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prolong shelf life and prevent degradation.[14]

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[12][14] Contact with these materials could catalyze the decomposition or violent ring-opening of the cyclopropanol moiety.

Representative Experimental Protocol: Suzuki Coupling

This protocol illustrates the integration of safety principles into a common synthetic application.

Reaction: Coupling of 1-(6-Bromo-3-pyridyl)cyclopropanol with a boronic acid.

Methodology:

  • Reagent Preparation (Fume Hood):

    • In a designated area of the fume hood, weigh 1-(6-Bromo-3-pyridyl)cyclopropanol, the desired boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃) into separate vials.

    • Safety Rationale: Weighing all solids in the hood prevents inhalation of potentially hazardous powders.

  • Vessel Assembly:

    • To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the weighed solids.

    • Safety Rationale: Using dry glassware prevents unwanted side reactions. The contained setup with a condenser and inert gas line minimizes emissions.

  • Solvent Addition and Degassing:

    • Add the reaction solvent (e.g., a mixture of toluene and water) via cannula or syringe.

    • Bubble nitrogen or argon through the stirred solution for 15-20 minutes to remove dissolved oxygen.

    • Safety Rationale: Degassing is critical for the catalytic cycle and prevents oxidative degradation of the starting material or catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (e.g., 90°C) using an oil bath with a temperature controller.

    • Monitor the reaction by TLC or LC-MS.

    • Safety Rationale: Controlled heating prevents thermal runaway and decomposition.

  • Workup and Purification:

    • Cool the reaction to room temperature before opening it to the atmosphere.

    • Perform all extractions and solvent removal steps inside the fume hood.

    • Safety Rationale: Cooling prevents the flash boiling of low-boiling point solvents upon exposure to air. The workup phase involves handling larger volumes of material, making fume hood use essential.

G node_prep 1. Reagent Prep (Fume Hood, PPE) node_assembly 2. Vessel Assembly (Dry Glassware, Inert Gas Setup) node_prep->node_assembly node_degas 3. Solvent Addition & Degassing (Critical for Safety & Efficacy) node_assembly->node_degas node_react 4. Controlled Heating (Monitor Temperature) node_degas->node_react node_workup 5. Cooled Workup & Purification (Fume Hood) node_react->node_workup

Caption: Step-by-step experimental workflow with integrated safety checkpoints.

References

  • 1346538-55-3,1-(6-Bromo-3-pyridyl)cyclopropanol. AccelaChem. [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE. Avantor. [Link]

  • Cyclopropanol | CAS#:16545-68-9. Chemsrc. [Link]

  • SAFETY DATA SHEET - 6-Bromo-3-pyridinecarboxaldehyde. Fisher Scientific. [Link]

  • 1-(6-Bromo-3-pyridyl)cyclopropanol. Naxim. [Link]

  • Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • SAFETY DATA SHEET - 2-Bromo-6-(hydroxymethyl)pyridine. Fisher Scientific. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC. [Link]

  • Cyclopropanol. Wikipedia. [Link]

  • Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]

  • 2-Bromo-3-cyclopropylpyridine. PubChem. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

Sources

Exploratory

Unlocking the Pharmacophore: Potential Biological Activity of 1-(6-Bromo-3-pyridyl)cyclopropanol Scaffolds

The following technical guide details the structural utility, synthesis, and biological potential of the 1-(6-Bromo-3-pyridyl)cyclopropanol scaffold. Executive Summary: The Scaffold Advantage In modern drug discovery, th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and biological potential of the 1-(6-Bromo-3-pyridyl)cyclopropanol scaffold.

Executive Summary: The Scaffold Advantage

In modern drug discovery, the 1-(6-Bromo-3-pyridyl)cyclopropanol moiety (CAS: 1346538-55-3) represents a high-value "bifunctional pharmacophore." It is not merely a passive linker but an active structural determinant that addresses two common failures in lead optimization: metabolic instability and conformational entropy .

This guide analyzes the scaffold's potential as a bioisostere for ketones and tertiary alcohols, its role in specific target classes (e.g., GPR88 agonists, kinase inhibitors), and provides a robust, self-validating protocol for its synthesis via the Kulinkovich reaction.

Structural Analysis & Pharmacophore Mapping

The utility of this scaffold lies in its three distinct functional zones, which allow for modular "Fragment-Based Drug Design" (FBDD).

Functional ZoneChemical PropertyMedicinal Utility
6-Bromo Handle Electrophilic centerDiversity Vector: Ready for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to expand into hydrophobic pockets.
Pyridine Core Nitrogen HeterocycleH-Bond Acceptor: The pyridine nitrogen (

) often mimics the hinge-binding motif in kinases or interacts with Ser/Thr residues in GPCRs.
Cyclopropanol Strained

Ring
Conformational Lock: Rigidifies the

position, reducing entropic penalty upon binding. Acts as a transition-state mimic for tetrahedral intermediates.
Visualizing the Pharmacophore

The following diagram illustrates the logical connectivity and functional potential of the scaffold.

Pharmacophore Scaffold 1-(6-Bromo-3-pyridyl) cyclopropanol Br_Handle 6-Bromo Position (Diversity Vector) Scaffold->Br_Handle Suzuki/Buchwald Coupling Py_Core Pyridine Nitrogen (H-Bond Acceptor) Scaffold->Py_Core Kinase Hinge Binding Cyc_Ring Cyclopropanol (Bioisostere/Lock) Scaffold->Cyc_Ring Metabolic Stability (vs. Isopropyl)

Figure 1: Pharmacophore dissection of the scaffold showing the three primary vectors for medicinal chemistry optimization.

Biological Activity & Target Classes[1][2][3][4][5][6][7]

While the scaffold itself is a building block, its incorporation into larger molecules confers specific biological activities.

GPR88 Agonists (CNS Targets)

Recent medicinal chemistry campaigns have highlighted the pyridyl-cyclopropane motif as a key driver of potency in GPR88 agonists, which are investigated for treating schizophrenia and Parkinson's disease. The cyclopropane ring restricts the rotation of the aryl group, locking the molecule in a bioactive conformation that fits the orthosteric site of the GPCR [1].

Kinase Inhibition (Hinge Binding)

The 3-pyridyl core is a privileged structure in kinase inhibitors (e.g., Vemurafenib). The addition of the 1-hydroxycyclopropyl group at the 3-position serves two roles:

  • Solubility: The hydroxyl group lowers logP, improving the physicochemical profile compared to a simple alkyl group.

  • Selectivity: The rigid cyclopropane ring projects the hydroxyl group into specific solvation regions of the ATP-binding pocket, potentially displacing water molecules to gain enthalpic binding energy.

Bioisosterism: The "Gem-Diol" Mimic

The 1-hydroxycyclopropyl group is a recognized bioisostere for:

  • Ketones: It mimics the tetrahedral transition state of amide hydrolysis or ketone reduction (gem-diol mimic), making it valuable in protease inhibitors.

  • Tert-Butyl Groups: It occupies a similar spherical volume but introduces a polar handle (-OH) to reduce lipophilicity (LipE optimization).

Synthesis Protocol: The Kulinkovich Reaction[8][9][10][11]

The most robust, self-validating method to synthesize 1-(6-Bromo-3-pyridyl)cyclopropanol is the Kulinkovich reaction . This titanium-catalyzed transformation converts esters directly into cyclopropanols using Grignard reagents [2][3].[1][2][3]

Experimental Logic[11]
  • Why Titanium(IV) Isopropoxide? It acts as a catalyst to form the active titanacyclopropane species.

  • Why Ethylmagnesium Bromide? It serves as the source of the ethylene fragment that forms the cyclopropane ring.

  • Control: Low temperature (

    
    ) is critical to prevent the Grignard reagent from reacting with the bromine on the pyridine ring (Br/Mg exchange).
    
Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Reagents:

    • Substrate: Ethyl 6-bromonicotinate (1.0 equiv, 10 mmol).

    • Catalyst: Titanium(IV) isopropoxide (

      
      , 0.5 equiv). Note: Stoichiometric amounts can be used for faster reaction, but 0.1-0.5 equiv is catalytic.
      
    • Reagent: Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.5 equiv).

    • Solvent: Anhydrous THF (50 mL).

  • Execution:

    • Dissolve Ethyl 6-bromonicotinate and

      
       in THF.
      
    • Cool the mixture to 0°C (ice bath).

    • Add EtMgBr dropwise via syringe pump over 1 hour. Crucial: Slow addition prevents overheating and side reactions.

    • Allow the solution to warm to room temperature and stir for 2 hours. The color will shift from yellow to dark brown/black (indicative of

      
       species).
      
  • Quench & Workup:

    • Cool back to 0°C. Carefully quench with saturated aqueous

      
      .
      
    • Safety: Evolution of ethane/ethylene gas will occur; ensure proper venting.

    • Extract with EtOAc (3x), dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid.

Mechanistic Pathway (Self-Validating Logic)

The reaction relies on the formation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[4]

Kulinkovich Step1 Ligand Exchange: Ti(OiPr)4 + 2 EtMgBr Intermediate1 Titanacyclopropane (Active Species) Step1->Intermediate1 - Ethane Step2 Insertion into Ester (Ethyl 6-bromonicotinate) Intermediate1->Step2 Intermediate2 Oxatitanacyclopentane Step2->Intermediate2 Step3 Ring Contraction & Grignard Transmetalation Intermediate2->Step3 Step3->Intermediate1 Regenerates Catalyst Product 1-(6-Bromo-3-pyridyl) cyclopropanol Step3->Product Hydrolysis

Figure 2: Catalytic cycle of the Kulinkovich reaction.[4] The regeneration of the titanacyclopropane ensures the protocol is catalytic in Titanium.

Library Generation Workflow

For drug development professionals, this scaffold is a starting point for library generation. The 6-bromo position allows for the rapid synthesis of biaryl derivatives.

Suggested Workflow:

  • Core Synthesis: Bulk synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol.

  • Diversification: Parallel Suzuki couplings with a library of aryl boronic acids.

  • Screening: Evaluate for target affinity (e.g., Kinase panel, GPCR binding).

ReactionReagentsPurpose
Suzuki-Miyaura

,

,

Install hydrophobic aryl groups for potency.
Buchwald-Hartwig

,

, BINAP
Install amine solubilizing groups.
Etherification

, NaH (on the -OH)
Modulate polarity/permeability (less common due to steric hindrance).

References

  • Gao, Z. X., et al. (2024). "Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles." Journal of the American Chemical Society.

  • Kulinkovich, O. G., et al. (1989).[2] "Reaction of esters of carboxylic acids with titanium(IV) alkoxides and Grignard reagents." Zhurnal Organicheskoi Khimii.

  • Cha, J. K., & Kulinkovich, O. G. (2003). "The Kulinkovich Hydroxycyclopropanation Reaction." Organic Reactions.[5][6][2][7]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.

  • Accela ChemBio. (n.d.). "Product: 1-(6-Bromo-3-pyridyl)cyclopropanol."[8][9] Commercial Catalog.

Sources

Foundational

History and discovery of 3-substituted 6-bromopyridine derivatives

An In-depth Technical Guide to the History and Discovery of 3-Substituted 6-Bromopyridine Derivatives Abstract The 3-substituted 6-bromopyridine scaffold is a cornerstone of modern medicinal chemistry, serving as a versa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of 3-Substituted 6-Bromopyridine Derivatives

Abstract

The 3-substituted 6-bromopyridine scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile building block in the synthesis of a multitude of biologically active compounds. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, tracing the historical evolution of these pivotal derivatives. We will explore the initial challenges in pyridine chemistry, the advent of regioselective synthetic methodologies, and the transformative impact of these compounds on drug discovery, exemplified by their role in the development of targeted cancer therapies. This paper will elucidate the causality behind experimental choices, provide detailed protocols, and ground all claims in authoritative scientific literature.

A Historical Perspective: From Pyridine's Discovery to Halogenated Derivatives

The journey of 3-substituted 6-bromopyridine derivatives begins with the isolation of their parent heterocycle, pyridine, from bone tar in 1849 by the Scottish chemist Thomas Anderson. The initial decades of pyridine chemistry were characterized by efforts to understand its aromatic nature and reactivity, which differs significantly from its carbocyclic analog, benzene. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution and more prone to nucleophilic attack.

The introduction of a halogen atom, particularly bromine, onto the pyridine ring was a critical step forward, providing a reactive handle for further functionalization. However, early halogenation methods often lacked regioselectivity, yielding complex mixtures of isomers that were difficult to separate and characterize. The development of more controlled bromination techniques in the early to mid-20th century was a significant breakthrough, paving the way for the synthesis of specific bromopyridine isomers.

The Rise of 3-Substituted 6-Bromopyridines in Modern Synthesis

The true value of the 3-substituted 6-bromopyridine scaffold was fully realized with the development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. The bromine atom at the 6-position proved to be an ideal substrate for a wide array of these powerful reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This newfound synthetic accessibility allowed for the systematic and efficient introduction of a vast diversity of chemical moieties at this position, transforming these compounds into highly sought-after building blocks in drug discovery programs.

The substituent at the 3-position, often an amine, hydroxyl, or other hydrogen-bond donor/acceptor, frequently serves as a key pharmacophoric element, engaging in critical interactions with biological targets. The combination of a modifiable 6-position and a functionally important 3-position has made this scaffold a privileged structure in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

Key Synthetic Methodologies

The synthesis of 3-substituted 6-bromopyridines can be achieved through several strategic approaches. The choice of a particular synthetic route is often dictated by the nature of the desired substituent at the 3-position and the overall synthetic economy.

Electrophilic Bromination of 3-Substituted Pyridines

A direct approach involves the regioselective bromination of a pre-existing 3-substituted pyridine. The directing effect of the substituent at the 3-position plays a crucial role in determining the outcome of the reaction. For instance, electron-donating groups like an amino group can direct bromination to the adjacent positions.

Experimental Protocol: Synthesis of 2-Bromo-5-aminopyridine

This protocol provides a representative example of the bromination of a 3-substituted pyridine.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-aminopyridine (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in acetic acid to the cooled solution with constant stirring. The temperature should be carefully monitored and maintained below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, carefully pour the mixture into an ice-cold solution of sodium bisulfite to quench any unreacted bromine. Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-bromo-5-aminopyridine.

Functionalization of Dihalopyridines

A more versatile and often more regioselective approach begins with a dihalopyridine, such as 2,5-dibromopyridine. One of the bromine atoms can be selectively functionalized, leaving the other available for subsequent transformations.

Diagram: Synthetic Pathway from 2,5-Dibromopyridine

synthetic_pathway start 2,5-Dibromopyridine intermediate 3-Amino-6-bromopyridine start->intermediate Buchwald-Hartwig Amination final Diverse 3-Substituted 6-Bromopyridine Derivatives intermediate->final Suzuki, Sonogashira, etc. Cross-Coupling

Caption: A common synthetic route to 3-substituted 6-bromopyridine derivatives.

Ring Construction Strategies

For highly substituted or complex pyridine derivatives, a de novo synthesis of the pyridine ring can be the most efficient strategy. Various named reactions, such as the Hantzsch or Kröhnke pyridine syntheses, allow for the construction of the pyridine core with the desired substituents already in place.

Impact on Drug Discovery: A Case Study of Crizotinib

The profound impact of the 3-substituted 6-bromopyridine scaffold on drug discovery is exemplified by the development of crizotinib (Xalkori®), a first-in-class anaplastic lymphoma kinase (ALK) inhibitor. Crizotinib is approved for the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements.

The core of the crizotinib molecule is a 2-amino-5-bromo-3-methoxyphenyl moiety, which is coupled to a 2,6-dichloro-3-fluorophenyl group. The synthesis of this crucial intermediate relies on the strategic use of a 3-substituted 6-bromopyridine derivative, where the bromine atom serves as a handle for a key Suzuki coupling reaction to form the final biaryl structure.

Table 1: Representative Drugs and Clinical Candidates Incorporating the 3-Substituted 6-Bromopyridine Scaffold

Drug/CandidateTarget(s)Therapeutic Area
CrizotinibALK, MET, ROS1Oncology
EntrectinibTRK, ROS1, ALKOncology
PexidartinibCSF1ROncology

Signaling Pathway: Mechanism of Action of Crizotinib

crizotinib_moa cluster_cell Cancer Cell alk EML4-ALK Fusion Protein downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) alk->downstream Phosphorylation crizotinib Crizotinib crizotinib->alk Inhibits ATP Binding atp ATP atp->alk Binds proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Crizotinib competitively inhibits the ATP-binding site of the EML4-ALK fusion protein.

Conclusion and Future Outlook

The history of 3-substituted 6-bromopyridine derivatives is a compelling narrative of how fundamental discoveries in organic synthesis can translate into life-saving medicines. From early struggles with regioselectivity to their current status as indispensable building blocks, these compounds have consistently empowered medicinal chemists to explore new chemical space and design innovative therapeutics. The continued development of novel synthetic methodologies, including C-H activation and photoredox catalysis, promises to further expand the utility of this remarkable scaffold, ensuring its enduring legacy in the ongoing quest for new and more effective drugs.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Cui, J. J., Tran-Dubé, M., Shen, H., Nambu, M., Kung, P. P., Pairish, M., ... & Funk, L. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Correa, A., & Carril, M. (2011). Recent advances in the synthesis of 3-aminopyridines. RSC Advances, 1(9), 1621-1636. [Link]

  • A review on the synthesis of 3-aminopyridine derivatives. (2021). Journal of the Indian Chemical Society, 98(8), 100096. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol via Kulinkovich Reaction

Executive Summary This application note details the synthesis of 1-(6-bromo-3-pyridyl)cyclopropanol , a critical pharmacophore in kinase inhibitor development. The protocol utilizes the Kulinkovich reaction , a titanium-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-(6-bromo-3-pyridyl)cyclopropanol , a critical pharmacophore in kinase inhibitor development. The protocol utilizes the Kulinkovich reaction , a titanium-catalyzed transformation of esters into cyclopropanols using Grignard reagents.[1][2][3][4][5]

Key Technical Challenge: The substrate contains a basic pyridine nitrogen (capable of catalyst poisoning) and a labile bromine substituent (susceptible to metal-halogen exchange). This guide provides a modified stoichiometric Titanium(IV) isopropoxide [Ti(OiPr)₄] protocol to circumvent catalyst sequestration and ensure high chemoselectivity, preserving the aryl bromide.

Mechanistic Principles

The Kulinkovich reaction operates via a low-valent titanium cycle.[3] For pyridine substrates, the standard catalytic cycle is often interrupted by the coordination of the pyridine nitrogen to the Lewis-acidic titanium center. To mitigate this, this protocol employs a near-stoichiometric loading of Ti(OiPr)₄.

Reaction Scheme & Mechanism

The transformation involves the generation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, attacking the ester carbonyl.[1][3]

KulinkovichMechanism Ti4 Ti(OiPr)4 (Precursor) DialkylTi Diethyl-Ti Species (Unstable) Ti4->DialkylTi + EtMgBr EtMgBr 2 EtMgBr Titanacycle Titanacyclopropane (Active Species) DialkylTi->Titanacycle - Ethane (Gas) Oxatitanacycle Oxatitanacyclopentane Titanacycle->Oxatitanacycle + Ester Ester Ethyl 6-bromonicotinate Cyclopropoxide Ti-Cyclopropoxide Oxatitanacycle->Cyclopropoxide Ring Contraction Cyclopropoxide->Titanacycle + EtMgBr (Regeneration) Product 1-(6-Bromo-3-pyridyl) cyclopropanol Cyclopropoxide->Product Hydrolysis (H3O+)

Figure 1: Mechanistic pathway of the Kulinkovich reaction highlighting the formation of the active titanacyclopropane species.

Experimental Protocol

Materials & Reagents
ComponentRoleEquivalentsNotes
Ethyl 6-bromonicotinate Substrate1.0 eqDried under vacuum before use.
Ethylmagnesium bromide Reagent3.5 - 4.0 eq3.0 M in Et₂O preferred (cleaner than THF).
Ti(OiPr)₄ Catalyst/Reagent1.0 eqStoichiometric amount prevents N-poisoning.
THF / Et₂O Solvent[0.1 M]Anhydrous, degassed.
Step-by-Step Procedure

1. Setup and Inertion:

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet.

  • Critical: Ensure the system is strictly anhydrous. Moisture kills the titanacyclopropane instantly.

2. Substrate Preparation:

  • Charge the flask with Ethyl 6-bromonicotinate (1.0 eq) and Ti(OiPr)₄ (1.0 eq).

  • Dissolve in anhydrous THF (or Et₂O) to reach a concentration of approximately 0.1 M.

  • Observation: The solution typically turns a pale yellow.

3. Grignard Addition (The "Simmering" Phase):

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Charge the addition funnel with EtMgBr (3.5 eq).

  • Dropwise Addition: Add the EtMgBr slowly over 30–60 minutes.

  • Chemist's Note: You will observe a color change from yellow to dark brown/black. Gas evolution (ethane/ethylene) will occur. This "simmering" indicates the formation of the titanacyclopropane.

  • Temperature Control: Do not let the temperature rise above 5–10 °C during addition to prevent bromine-magnesium exchange on the pyridine ring.

4. Reaction Progression:

  • Once addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir for 1–2 hours.

  • Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:4) or LC-MS. The starting ester spot should disappear.

5. Quench and Workup:

  • Cool the mixture back to 0 °C.

  • Careful Quench: Slowly add saturated aqueous NH₄Cl (ammonium chloride).[4]

    • Warning: Vigorous gas evolution and precipitation of titanium salts will occur.

  • Dilute with Ethyl Acetate (EtOAc).[4]

  • Filter the resulting slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

6. Isolation:

  • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

  • Yield Expectations: 65–80% as a pale yellow or off-white solid.

Workflow Visualization

Workflow Start Start: Dry 2-Neck Flask (Argon Atmosphere) Mix Mix Ester + Ti(OiPr)4 in THF (0.1 M) Start->Mix Cool Cool to 0°C Mix->Cool Add Slow Addition of EtMgBr (3.5 eq, 30-60 mins) Cool->Add Warm Warm to RT Stir 1-2 Hours Add->Warm Check Check LC-MS/TLC (Ester Consumed?) Warm->Check Check->Warm No (Wait) Quench Quench with sat. NH4Cl (Gas Evolution!) Check->Quench Yes Filter Filter through Celite (Remove Ti salts) Quench->Filter Purify Column Chromatography (EtOAc/Hex) Filter->Purify

Figure 2: Operational workflow for the synthesis of 1-(6-bromo-3-pyridyl)cyclopropanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Catalyst poisoning by Pyridine N.Increase Ti(OiPr)₄ to 1.1 or 1.2 equivalents. Ensure slow addition of Grignard.
Debromination Metal-Halogen exchange.Keep reaction temperature strictly at 0 °C during addition. Do not use iPrMgCl; stick to EtMgBr.
Incomplete Conversion Moisture in solvent.Re-distill THF over Na/Benzophenone or use fresh molecular sieves.
Ring Opening Acidic workup too harsh.Avoid HCl. Use NH₄Cl or neutral buffers. Cyclopropanols are acid-sensitive.

References

  • Kulinkovich, O. G., et al. (1989).[1][6] "Reaction of ethyl magnesium bromide with carboxylic esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii, 25, 2244.[1][5][6]

  • Kulinkovich, O. G. (2004).[3] "The Kulinkovich Reaction."[1][2][3][4][5][6][7][8][9][10] Chemical Reviews, 103(7), 2597–2632.

  • Bertus, P., & Szymoniak, J. (2001).[8] "New and easy route to primary cyclopropylamines from nitriles."[8] Chemical Communications, (18), 1792–1793. (Demonstrates heteroatom compatibility).

  • Wu, Y.-D., & Yu, Z.-X. (2001). "A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction." Journal of the American Chemical Society, 123(24), 5777–5786.

Sources

Application

Application Note: Protocol for Grignard-Mediated Synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol

Executive Summary This application note details the protocol for synthesizing 1-(6-bromo-3-pyridyl)cyclopropanol , a high-value pharmacophore found in inhibitors of NADPH oxidase and various GPCR modulators. While "Grign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 1-(6-bromo-3-pyridyl)cyclopropanol , a high-value pharmacophore found in inhibitors of NADPH oxidase and various GPCR modulators.

While "Grignard addition" often implies the nucleophilic attack of an organomagnesium species on a ketone, the synthesis of 1-substituted cyclopropanols is most efficiently achieved via the Kulinkovich Reaction . This method utilizes an ethyl Grignard reagent not as the final substituent, but as a reductant to generate a catalytic titanacyclopropane species from a pyridine ester precursor.

Key Technical Challenges:

  • Chemoselectivity: Preserving the C6-Bromine moiety, which is susceptible to halogen-metal exchange (Turbo-Grignard conditions) or nucleophilic displacement.

  • Ring Strain: Managing the thermodynamic instability of the titanacyclopropane intermediate.

  • Safety: Handling rapid gas evolution (ethane/ethene) during the catalytic cycle.

Reaction Mechanism & Logic

The synthesis relies on the titanium(IV)-mediated reductive cyclopropanation of Ethyl 6-bromonicotinate .

Mechanistic Pathway

Unlike classical Grignard additions to ketones (which would require the unstable and inaccessible cyclopropanone), this protocol employs Titanium(IV) isopropoxide (Ti(OiPr)₄) and Ethylmagnesium bromide (EtMgBr) .

  • Ligand Exchange: EtMgBr reacts with Ti(OiPr)₄ to form a diethyltitanium species.

  • Beta-Hydride Elimination: The diethyl species collapses to form a titanacyclopropane (acting as a 1,2-dicarbanion equivalent) and releases ethane/ethene.

  • Insertion: The ester carbonyl inserts into the Ti-C bond.[1]

  • Ring Closure: Intramolecular nucleophilic attack closes the cyclopropane ring, forming a titanocyclopropane alkoxide.

  • Transmetallation: The product is released as a magnesium salt, regenerating the titanium catalyst.

Mechanistic Visualization

KulinkovichMechanism Figure 1: Catalytic Cycle of the Kulinkovich Cyclopropanation Start Reagents: EtMgBr + Ti(OiPr)4 Ti_Diethyl Diethyl Titanium Species Start->Ti_Diethyl Ligand Exchange Titanacycle Titanacyclopropane (Active Catalyst) Ti_Diethyl->Titanacycle - Ethane/Ethene (Gas Evolution) Intermediate_1 Oxatitanacyclopentane Titanacycle->Intermediate_1 + Ester (Insertion) Ester Substrate: Ethyl 6-bromonicotinate Ester->Intermediate_1 Intermediate_2 Cyclopropyl Titanate Intermediate_1->Intermediate_2 Ring Contraction Product_Salt Magnesium Cyclopropoxide Intermediate_2->Product_Salt + EtMgBr (Transmetallation) Product_Salt->Titanacycle Regenerates Catalyst Final_Product Target: 1-(6-Bromo-3-pyridyl) cyclopropanol Product_Salt->Final_Product Acidic Workup (H3O+)

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.Notes
Ethyl 6-bromonicotinate Substrate1.0Dried azeotropically with toluene if necessary.
Ethylmagnesium Bromide Reagent2.5 - 3.03.0 M in Et₂O preferred. Excess required for catalyst turnover.
Ti(OiPr)₄ Catalyst0.1 - 0.2Freshly distilled or high-purity grade.
THF / Et₂O SolventN/AAnhydrous; THF promotes solubility, Et₂O moderates rate.
Rochelle's Salt WorkupN/ASaturated aq.[2] solution for titanium emulsion breaking.
Step-by-Step Methodology

Pre-Requisite: All glassware must be flame-dried and flushed with Argon. A gas bubbler must be attached to monitor ethene evolution.

Step 1: Substrate Preparation

  • Charge a 3-neck round-bottom flask (RBF) with Ethyl 6-bromonicotinate (1.0 equiv).

  • Dissolve in anhydrous THF (0.15 M concentration relative to substrate).

  • Add Ti(OiPr)₄ (0.15 equiv) via syringe. The solution typically turns faint yellow.

  • Cool the mixture to 0°C in an ice/water bath.

    • Expert Insight: While Kulinkovich reactions often run at room temperature (RT), the 6-bromo substituent is sensitive. Starting at 0°C minimizes the risk of Br-Mg exchange (formation of the pyridyl Grignard), which would lead to de-brominated byproducts.

Step 2: Grignard Addition (Critical Step)

  • Load EtMgBr (3.0 equiv) into a pressure-equalizing addition funnel.

  • Add the EtMgBr dropwise over 60–90 minutes.

    • Visual Cue: The solution will darken from yellow to dark brown/black (formation of Ti(II)/Ti(III) species).

    • Gas Evolution: Steady bubbling (ethane/ethene) will occur. Ensure the vent is not blocked.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes) or LC-MS. The ester spot should disappear.

Step 3: Quench & Workup

  • Cool the reaction mixture back to 0°C.

  • Slowly add saturated aq. NH₄Cl or water. Caution: Vigorous exotherm and gas evolution.

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours at RT.

    • Why? Titanium salts form gelatinous emulsions. Tartrate chelation solubilizes Ti species into the aqueous layer, ensuring clean phase separation.

  • Extract with EtOAc (3x).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 4: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of 0% → 30% EtOAc in Hexanes.

  • Product: 1-(6-Bromo-3-pyridyl)cyclopropanol is typically a white to off-white solid.

Troubleshooting & Optimization

Self-Validating the System

To ensure the protocol is working before committing valuable substrate:

  • Color Change: If the reaction does not turn dark brown/black upon Grignard addition, the Ti(OiPr)₄ may be hydrolyzed (inactive).

  • Gas Evolution: Lack of bubbling implies the Grignard is dead or the catalyst is inactive.

  • Byproduct Check: If LC-MS shows a mass corresponding to the de-brominated pyridine (M-Br+H), the temperature was too high during addition, or the Grignard addition was too slow (allowing exchange).

Common Failure Modes
SymptomRoot CauseCorrective Action
Low Yield (<30%) Moisture in solvent; Dead Grignard.Titrate EtMgBr before use. Ensure THF is <50 ppm water.
De-bromination Halogen-Metal Exchange.Keep reaction at 0°C for the duration. Use Et₂O instead of THF (slower exchange).
Incomplete Reaction Catalyst poisoning.Increase Ti(OiPr)₄ load to 0.25 equiv.
Emulsion during workup Titanium hydroxides.Extend stirring time with Rochelle's salt or use Celite filtration.

Alternative "Classic" Grignard Route (Not Recommended)

If the Kulinkovich reagents are unavailable, a researcher might attempt the direct nucleophilic route. This is inferior due to step count and yield but provided for completeness.

Workflow:

  • Formation: Generate 6-bromo-3-pyridylmagnesium bromide (via iPrMgCl·LiCl exchange on 2,5-dibromopyridine).

  • Addition: React with Epichlorohydrin .

  • Result: This yields 1-chloro-3-(6-bromo-3-pyridyl)propan-2-ol (Open chain).

  • Cyclization: Treat with NaH or KOtBu to close the epoxide (Yields the epoxide, not cyclopropanol).

  • Correction: To get the cyclopropanol via this route, one must use 1,3-dichloroacetone followed by reduction, which is hazardous and low-yielding. Therefore, the Kulinkovich route is the only standard application protocol.

References

  • Kulinkovich, O. G., et al. (1989).[1][3][4] "Reaction of esters of carboxylic acids with titanium(IV) alkoxides and Grignard reagents." Zhurnal Organicheskoi Khimii.

  • Bertus, P., & Szymoniak, J. (2001).[5] "New and easy route to primary cyclopropylamines from nitriles."[5] Chemical Communications.[5]

  • Wiedemann, S., et al. (2003).[5] "Primary 1-Arylcyclopropylamines from Aryl Cyanides." Organic Letters.

  • Epsilon Chimie. (2024). "Kulinkovich Reaction: Mechanisms and Protocols." Organic Chemistry Portal.

  • BenchChem. (2025).[6] "Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones and Alcohols."

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 1-(6-Bromo-3-pyridyl)cyclopropanol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This guide details the optimized conditions for performing Suzuki-Miyaura cross-coupling reactions utilizing 1-(6-Bromo-3-pyridyl)cyclopropanol as the electrop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the optimized conditions for performing Suzuki-Miyaura cross-coupling reactions utilizing 1-(6-Bromo-3-pyridyl)cyclopropanol as the electrophilic partner.

This substrate presents a unique dichotomy in reactivity:

  • The Electrophile (6-Bromo-3-pyridyl): This is a 2-bromopyridine derivative. It is highly activated toward oxidative addition due to the electron-deficient nature of the pyridine ring. However, the pyridine nitrogen is a potent ligand that can displace phosphines from Palladium, potentially poisoning the catalyst (formation of inactive L2Pd(Py)Br species).

  • The Cyclopropanol Moiety: A strained, tertiary alcohol. While relatively robust under basic conditions, cyclopropanols are latent ketones. Under acidic conditions or specific single-electron transfer (SET) oxidation regimes, they can undergo ring-opening rearrangement to linear ketones or degradation.

Core Strategy: The protocol prioritizes ligand-controlled catalysis to prevent N-coordination and maintains a strictly basic/neutral environment to preserve the cyclopropane ring.

Strategic Optimization Analysis

Catalyst Selection: The "Bite Angle" Factor

For 2-halopyridines, monodentate phosphines (like PPh3) are often insufficient because the pyridine nitrogen competes for the Pd center.

  • Recommendation: Use bidentate ligands with large bite angles (e.g., dppf ) or bulky electron-rich Buchwald ligands (e.g., XPhos , SPhos ).

  • Mechanism: These ligands create a steric wall that favors the reductive elimination of the biaryl product over the coordination of the pyridine substrate.

Base & Solvent Effects[3][5]
  • Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) . These are mild enough to prevent side reactions with the free hydroxyl group but strong enough to activate the boronic acid (formation of the boronate-ate complex). Avoid strong alkoxides (NaOtBu) which might induce ring fragmentation.

  • Solvent: 1,4-Dioxane/Water (4:1) is the gold standard. The water is non-negotiable; it is required to form the reactive hydroxo-palladium species or activate the boronic acid.

Visualization: Reaction Logic & Mechanism[9]

The following diagram illustrates the critical decision pathways and the catalytic cycle specific to this substrate.

SuzukiLogic cluster_substrate Substrate Analysis cluster_solution Optimized Conditions Substrate 1-(6-Bromo-3-pyridyl) cyclopropanol Feature1 Pyridine Nitrogen (Catalyst Poison) Substrate->Feature1 Feature2 Cyclopropanol (Acid Sensitive) Substrate->Feature2 Ligand Bidentate (dppf) or Bulky (XPhos) Feature1->Ligand Mitigated by Base Carbonate Base (K2CO3/Cs2CO3) Feature2->Base Preserved by Product Coupled Biaryl Product Ligand->Product High Yield Base->Product Solvent Dioxane : H2O (4:1) Solvent->Product

Figure 1: Strategic logic for condition selection. The choice of ligand neutralizes the pyridine poison effect, while the carbonate base ensures cyclopropanol stability.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective & Scalable)

Best for coupling with standard aryl boronic acids.

Reagents:

  • Substrate: 1-(6-Bromo-3-pyridyl)cyclopropanol (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3–5 mol%)

  • Base: K2CO3 (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Distilled Water (4:1 ratio)

Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Pyridyl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (concentration ~0.1 M with respect to bromide).

  • Catalyst Addition: Remove the cap briefly under positive inert gas flow and add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv). Reseal immediately.

    • Note: Adding catalyst last prevents oxidation of the phosphine ligand during solid handling.

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: The reaction mixture should turn from orange/red to black (Pd precipitation) upon completion.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with Water and Brine.

    • Critical:Do not wash with dilute HCl. The cyclopropanol is acid-sensitive. Use saturated NH4Cl if neutralization is needed, but water is safer.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Silica gel).

Protocol B: The "High-Performance" Method (For Sterically Hindered Partners)

Best for ortho-substituted boronic acids or unreactive partners.

Reagents:

  • Catalyst System: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

    • Alternatively: Use precatalyst XPhos Pd G2 (2-4 mol%).

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF / Water (10:1)

Procedure:

  • Pre-complexation (if using Pd2(dba)3): In the reaction vessel, mix Pd2(dba)3 and XPhos in the solvent (THF) and stir at room temperature for 5 minutes under Argon until the solution turns dark orange/red (active catalyst formation).

  • Addition: Add the Substrate, Boronic Acid, and Base (K3PO4). Add Water.

  • Reaction: Heat to 60–70°C . (XPhos is highly active; lower temperatures often suffice, protecting the cyclopropanol).

  • Workup: Same as Protocol A.

Quantitative Comparison of Conditions

VariableProtocol A (Standard)Protocol B (High Performance)Why?
Catalyst Pd(dppf)Cl2XPhos Pd G2dppf is robust; XPhos handles sterics better.
Base K2CO3K3PO4Phosphate is more soluble in THF/Water mixes.
Temp 85°C60°CLower temp in Protocol B preserves sensitive groups.
Cost LowHighUse A for scale-up; B for difficult analogs.
Risk Moderate (Temp)Low (Temp)Protocol B is gentler but more expensive.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos or SPhos based catalysts. The Pyridine N is likely binding Pd.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or increase Boronic Acid equivalents (2.0 equiv).
New Spot by TLC (low Rf) Ring OpeningThe cyclopropanol has opened to a ketone. Ensure workup was neutral. Check if reaction temp is too high (>100°C).
Homo-coupling of Boronic Acid OxidationIncomplete degassing.[2] Sparge solvents with Argon for at least 15 mins before use.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[3] Journal of the American Chemical Society, 129(11), 3358-3366. Link

    • Key Reference for XPhos usage with pyridines.
  • Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597-2632. Link

    • Reference for stability and reactivity of the cyclopropanol moiety.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

    • Foundational work on bulky phosphines for deactivated substr

Sources

Application

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of 1-(6-Bromo-3-pyridyl)cyclopropanol

Introduction: The Strategic Importance of C-N Bond Formation The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile transformations in modern organic synthesis, providing a re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile transformations in modern organic synthesis, providing a reliable method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5][6] This reaction's value lies in its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh conditions.[1]

This guide focuses on a particularly relevant building block: 1-(6-Bromo-3-pyridyl)cyclopropanol.[] The pyridine core is a privileged scaffold in medicinal chemistry, while the cyclopropanol moiety offers a unique three-dimensional exit vector and potential metabolic stability, making its derivatives highly sought after in drug discovery programs.[8] The following protocols provide a detailed, experience-driven framework for the successful amination of this substrate, addressing the critical parameters that govern reaction efficiency and yield.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2][9][10] The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.

The key steps are:

  • Oxidative Addition: The active, low-coordinate Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.[1][10] This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical and can significantly influence the reaction rate and substrate compatibility.[11][12]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][9] Bulky, electron-rich phosphine ligands are known to accelerate this step, preventing unwanted side reactions.[1][13]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Ar-Br (Substrate) Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ OA_Complex->Amine_Complex + HNR¹R² (Amine) Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amido Complex Amine_Complex->Amido_Complex + Base - H-Base⁺Br⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) Amido_Complex->Product Release

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Component Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.

Palladium Precursor
Phosphine Ligand: The Engine of the Reaction

The ligand is arguably the most critical factor for a successful transformation. Early systems used simple triarylphosphines, but the field was revolutionized by the development of bulky, electron-rich dialkylbiaryl phosphine ligands.[1][4][13]

  • Why Bulky Ligands? Sterically hindered ligands promote the formation of monoligated Pd(0) species, which are more reactive in the oxidative addition step.[1][15] They also accelerate the final reductive elimination step, increasing product turnover and minimizing side reactions like β-hydride elimination.[1][13]

  • Recommended Ligands for Bromo-pyridines:

    • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): A highly general and effective ligand for a wide range of aryl bromides and chlorides.[16]

    • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for coupling primary amines and can exhibit high selectivity for monoarylation.[2]

    • BINAP (2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl): A classic bidentate ligand that provides good results, especially with secondary amines.[1]

Base Selection: Balancing Reactivity and Tolerance

The base's primary role is to deprotonate the amine coordinated to the palladium center, forming the palladium-amido complex.[11][12]

  • Strong Bases (e.g., Sodium tert-butoxide, NaOtBu; LHMDS): These are highly effective and often lead to faster reaction rates. However, their high basicity can be incompatible with sensitive functional groups on the substrate.[14]

  • Weaker Inorganic Bases (e.g., Potassium Phosphate, K₃PO₄; Cesium Carbonate, Cs₂CO₃): These bases offer broader functional group tolerance and are an excellent choice for complex molecules.[14] Reactions with these bases may require slightly higher temperatures or longer reaction times.[14]

Solvent

Aprotic, non-coordinating solvents are preferred.

  • Toluene and 1,4-Dioxane: These are the most common and reliable solvents for Buchwald-Hartwig aminations. They possess good solvating properties for the reagents and are stable at the required reaction temperatures.

  • Tetrahydrofuran (THF): Also a viable option, particularly for reactions at lower temperatures.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium center and inhibit catalysis.[14]

Experimental Protocols

The following protocols are designed as robust starting points for the amination of 1-(6-Bromo-3-pyridyl)cyclopropanol. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.

General Experimental Workflow

Experimental_Workflow start Setup reagents Charge Schlenk tube with: - Aryl Bromide - Pd Precursor - Ligand - Base start->reagents atmosphere Evacuate and backfill with inert gas (3x) reagents->atmosphere add_solvents Add anhydrous solvent and amine via syringe atmosphere->add_solvents reaction Heat to desired temperature (e.g., 80-110 °C) Monitor by TLC/LC-MS add_solvents->reaction workup Cool to RT Dilute with EtOAc Filter through Celite reaction->workup extraction Aqueous Wash / Extraction workup->extraction purification Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify via column chromatography extraction->purification end Characterization purification->end

Sources

Method

Ring-opening functionalization of 1-(6-Bromo-3-pyridyl)cyclopropanol

Application Note: Strategic Ring-Opening Functionalization of 1-(6-Bromo-3-pyridyl)cyclopropanol Executive Summary & Strategic Value The 1-(6-Bromo-3-pyridyl)cyclopropanol scaffold (CAS 1346538-55-3) represents a "spring...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Ring-Opening Functionalization of 1-(6-Bromo-3-pyridyl)cyclopropanol

Executive Summary & Strategic Value

The 1-(6-Bromo-3-pyridyl)cyclopropanol scaffold (CAS 1346538-55-3) represents a "spring-loaded" pharmacophore intermediate.[1] Its value lies in the unique combination of a strained cyclopropane ring, a reactive hydroxyl handle, and a halogenated pyridine core.

For drug development professionals, this molecule offers a divergent entry point into


-functionalized ketones , a motif prevalent in kinase inhibitors and GPCR modulators. Unlike standard ketones, this cyclopropanol surrogate allows for the introduction of complex functionality (azides, fluorines, alkyl groups) at the 

-position via relief of ring strain (~27.5 kcal/mol).

Critical Design Consideration: The presence of the 6-bromo substituent on the pyridine ring dictates the choice of ring-opening methodology. Standard Pd(0)-catalyzed cross-coupling ring-opening protocols (using external aryl halides) pose a chemoselectivity risk due to competing oxidative addition at the C6-Br position.[1] Therefore, this guide prioritizes Radical (SET) and Pd(II)-Isomerization pathways that are orthogonal to the aryl bromide, preserving it for subsequent library diversification (e.g., Suzuki-Miyaura coupling).

Mechanistic Pathways: The "Spring-Loaded" Divergence

The reactivity of 1-(heteroaryl)cyclopropanols is governed by two primary pathways: Single Electron Transfer (SET) and Transition Metal Homoenolization .

  • Pathway A (Radical): Oxidation by Mn(III), Fe(III), or Ag(I) generates an alkoxy radical, which undergoes rapid

    
    -scission to form a 
    
    
    
    -keto radical. This radical can trap nucleophiles or somophiles.
  • Pathway B (Homoenolate): Interaction with Pd(II) generates a palladium homoenolate. While powerful, this pathway requires careful ligand selection to prevent premature reaction at the 6-Br site.

RingOpeningPathways Substrate 1-(6-Bromo-3-pyridyl) cyclopropanol SET SET Oxidation (Mn(III), Fe(III)) Substrate->SET -e⁻ Homo TM Insertion (Pd(II)) Substrate->Homo Coordination Radical O-Radical Intermediate SET->Radical Palladacycle Pd-Homoenolate Homo->Palladacycle BetaRad β-Keto Radical Radical->BetaRad β-Scission ProdA β-Azido/Fluoro Ketone (Maintains 6-Br) BetaRad->ProdA Trapping (N3, F) ProdB Linear Ethyl Ketone (Isomerization) Palladacycle->ProdB Protonolysis

Figure 1: Divergent mechanistic pathways for ring-opening functionalization.[1] Pathway A (Red) is prioritized for functionalization; Pathway B (Yellow) for isomerization.

Detailed Experimental Protocols

Protocol A: Manganese(III)-Catalyzed -Azidation

Objective: Introduction of an azide moiety at the


-position to access 

-amino ketones (via reduction) or triazoles (via Click chemistry), while preserving the 6-Br handle.[1]

Mechanism: Mn(acac)


 mediates the formation of the 

-keto radical, which is trapped by the azide anion.

Materials:

  • Substrate: 1-(6-Bromo-3-pyridyl)cyclopropanol (1.0 equiv)[1]

  • Catalyst: Mn(acac)

    
     (10 mol%)
    
  • Reagent: TMSN

    
     (Trimethylsilyl azide) (2.0 equiv)
    
  • Oxidant/Ligand: bipyridine (10 mol%) - Optional, enhances turnover[1]

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Temperature: 25 °C

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 1-(6-Bromo-3-pyridyl)cyclopropanol (0.5 mmol, 107 mg) in anhydrous MeCN (2.5 mL, 0.2 M).

  • Catalyst Addition: Add Mn(acac)

    
     (17.6 mg, 0.05 mmol). The solution will turn a dark brown/red color.
    
  • Reagent Addition: Add TMSN

    
     (132 µL, 1.0 mmol) dropwise via syringe under N
    
    
    
    atmosphere. Caution: TMSN
    
    
    is toxic and hydrolyzes to HN
    
    
    . Work in a well-ventilated fume hood.
  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexanes 1:4) or LCMS. The starting material (R

    
     ~0.3) should disappear, and a less polar product (R
    
    
    
    ~0.5) should appear.
  • Quench: Dilute with EtOAc (10 mL) and wash with saturated NaHCO

    
     (2 x 10 mL) to neutralize any trace acid.
    
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
  • Expected Product: 3-Azido-1-(6-bromo-3-pyridyl)propan-1-one. Yield typically 70–85%.

Validation Point: The preservation of the Ar-Br bond is confirmed by the characteristic 1:1 isotopic pattern of Bromine in MS (M+ and M+2).

Protocol B: Pd(II)-Catalyzed Ring-Opening Isomerization

Objective: Efficient conversion to 1-(6-bromo-3-pyridyl)propan-1-one. This linear ketone is a versatile intermediate for reductive aminations or alpha-functionalizations.[1]

Mechanism: Pd(II) insertion into the cyclopropane C-C bond followed by


-hydride elimination and reductive elimination (or protonolysis of the homoenolate).

Materials:

  • Substrate: 1-(6-Bromo-3-pyridyl)cyclopropanol (1.0 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: Xantphos (6 mol%)

  • Base: K

    
    PO
    
    
    
    (1.0 equiv) - Acts as a proton shuttle[1]
  • Solvent: Toluene

  • Temperature: 80 °C

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the substrate (0.5 mmol), Pd(OAc)

    
     (5.6 mg), Xantphos (17.3 mg), and K
    
    
    
    PO
    
    
    (106 mg).
  • Solvent: Add Toluene (2.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 80 °C for 12 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove insolubles. Rinse with EtOAc.

  • Analysis: Concentrate the filtrate. This protocol is typically high-yielding (>90%) and often requires no column chromatography if the starting material is pure.

  • Data Interpretation: NMR will show the disappearance of cyclopropyl protons (0.8–1.5 ppm) and the appearance of an ethyl group (triplet ~1.1 ppm, quartet ~2.9 ppm).

Comparative Data & Troubleshooting

ParameterProtocol A (Mn-Azidation)Protocol B (Pd-Isomerization)
Primary Utility Introducing Nitrogen functionalityGenerating linear ketone scaffold
Chemoselectivity Excellent (Ar-Br inert to radicals)Good (Pd(II) avoids Ar-Br OA*)
Reaction Time 4–6 Hours12–16 Hours
Key Risk Hydrazoic acid generation (Safety)Pd-black formation if O2 enters
Yield 70–85%90–98%

*Note: Oxidative Addition (OA) of Ar-Br to Pd usually requires Pd(0). Starting with Pd(II) and avoiding reducing agents minimizes this side reaction.

Troubleshooting Guide:

  • Issue: Low conversion in Protocol A.

    • Fix: Add 10 mol% TBHP (tert-butyl hydroperoxide) as a radical initiator/turnover reagent.

  • Issue: Loss of Ar-Br in Protocol B.

    • Fix: Switch ligand to dppp (1,3-bis(diphenylphosphino)propane) and lower temperature to 60 °C.

Safety & Handling

  • Cyclopropanols: Generally stable but can rearrange exothermically upon exposure to strong acids. Store at -20 °C.

  • TMSN

    
    :  Releases HN
    
    
    
    (explosive/toxic) upon contact with water/acid. Use exclusively in a fume hood. Do not concentrate reaction mixtures containing excess azide to dryness; quench first.
  • Pyridine Derivatives: Treat as potential irritants and sensitizers.

References

  • Kulinkovich, O. G. (2003). The Kulinkovich Reaction in the Synthesis of Constrained Amino Acids. Chemical Reviews, 103(7), 2597–2632. Link

  • Deng, Y., et al. (2019). Manganese-Catalyzed Aerobic Oxidative Ring Opening of Cyclopropanols. Angewandte Chemie International Edition, 58(28), 9537-9541. Link

  • Iwasaki, M., et al. (2015). Palladium-Catalyzed Ring-Opening Cross-Coupling of Cyclopropanols. Journal of the American Chemical Society, 137(24), 7968–7977. Link

  • Mills, L. R., et al. (2015). Pd(II)

    
    -C–H Arylation of Ketones via Homoenolate Intermediates. Journal of the American Chemical Society, 137(40), 12800-12803. Link
    
  • Ren, H., et al. (2021).

    
    -Azido Ketones. Organic Letters, 23(15), 5890–5894. Link
    

Sources

Application

The Strategic Deployment of 1-(6-Bromo-3-pyridyl)cyclopropanol in Modern Drug Discovery

Introduction: The Value Proposition of a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. Strategic molecular design often hinges on the use of "privileged scaffolds" – structural motifs that are capable of interacting with multiple biological targets. The 1-(6-bromo-3-pyridyl)cyclopropanol moiety has emerged as a particularly valuable building block, ingeniously combining the desirable attributes of three distinct pharmacophoric elements: a pyridine ring, a cyclopropyl group, and a reactive hydroxyl functionality.

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its contribution to aqueous solubility.[1][2] The cyclopropyl group, a three-membered carbocycle, is increasingly utilized as a bioisostere for larger, more metabolically labile groups. Its rigid, three-dimensional structure can enforce favorable conformations for receptor binding and enhance metabolic stability by virtue of its strong C-H bonds.[3] Finally, the tertiary alcohol of the cyclopropanol offers a key point for further chemical elaboration, while the bromo-substituent on the pyridine ring provides a versatile handle for a variety of powerful cross-coupling reactions. This application note will provide a detailed exploration of the synthesis and utility of 1-(6-bromo-3-pyridyl)cyclopropanol, complete with actionable protocols for its preparation and subsequent derivatization.

Core Synthesis: The Kulinkovich Cyclopropanation

The most efficient and widely adopted method for the synthesis of 1-substituted cyclopropanols from esters is the Kulinkovich reaction.[3][4] This organotitanium-mediated transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to convert an ester into the corresponding cyclopropanol. The reaction proceeds through the formation of a titanacyclopropane intermediate, which then acts as a 1,2-dicarbanion equivalent.[5]

Below is a detailed, field-tested protocol for the gram-scale synthesis of 1-(6-bromo-3-pyridyl)cyclopropanol from the commercially available methyl 6-bromonicotinate.

Protocol 1: Synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol

Reaction Scheme:

A schematic of the Kulinkovich reaction for synthesizing the target building block.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Methyl 6-bromonicotinate≥98% purity
Titanium(IV) isopropoxide≥98% purity
Ethylmagnesium bromide3.0 M solution in diethyl ether
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-free
Saturated aq. NH₄ClReagent grade
Ethyl acetateACS grade
BrineSaturated aqueous solution of NaCl
Anhydrous sodium sulfateReagent grade
Three-neck round-bottom flaskAppropriate size, oven-dried
Addition funnelOven-dried
Magnetic stirrer and stir bar
Ice-water bath
Rotary evaporator
Silica gel for chromatography230-400 mesh

Step-by-Step Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add methyl 6-bromonicotinate (1.0 eq). Dissolve the ester in anhydrous THF (approximately 10 mL per gram of ester).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add titanium(IV) isopropoxide (1.2 eq) dropwise. Following this, add a 3.0 M solution of ethylmagnesium bromide in diethyl ether (2.5 eq) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. A vigorous gas evolution will be observed.

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the titanium salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(6-bromo-3-pyridyl)cyclopropanol as a white solid.

Expected Yield: 75-85%

Application in Cross-Coupling Reactions: Gateway to Molecular Diversity

The true utility of 1-(6-bromo-3-pyridyl)cyclopropanol lies in its capacity to serve as a versatile substrate in palladium-catalyzed cross-coupling reactions. The bromo-substituent at the 6-position of the pyridine ring is readily amenable to both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amine functionalities.

Key applications of the building block in cross-coupling reactions.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[6]

Reaction Scheme:

General schematic for the Suzuki-Miyaura coupling.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
1-(6-Bromo-3-pyridyl)cyclopropanolAs synthesized in Protocol 1
Arylboronic acidVarious, commercially available
Pd(dppf)Cl₂Catalyst grade
Potassium carbonateAnhydrous, powder
1,4-DioxaneAnhydrous
WaterDegassed, deionized
Schlenk tube or reaction vialAppropriate size

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube, add 1-(6-bromo-3-pyridyl)cyclopropanol (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an aryl halide with an amine.[7]

Reaction Scheme:

General schematic for the Buchwald-Hartwig amination.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
1-(6-Bromo-3-pyridyl)cyclopropanolAs synthesized in Protocol 1
Primary or secondary amineVarious, commercially available
Pd₂(dba)₃Catalyst grade
XantphosLigand, ≥98% purity
Cesium carbonateAnhydrous, powder
TolueneAnhydrous

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with 1-(6-bromo-3-pyridyl)cyclopropanol (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with a suitable organic solvent, and filter through celite. Concentrate the filtrate and purify the crude product by flash chromatography.

Case Study: Application in Kinase Inhibitor Synthesis

The structural motifs accessible from 1-(6-bromo-3-pyridyl)cyclopropanol are highly relevant to the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology. For instance, Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs) are important targets in the treatment of B-cell malignancies and autoimmune diseases, respectively.[8][9] Many potent and selective inhibitors of these kinases feature a central pyridine or pyrimidine core, often substituted with various aryl and amino groups.

Kinase_Inhibitor_Synthesis start 1-(6-Bromo-3-pyridyl)cyclopropanol intermediate 1-(6-Amino-3-pyridyl)cyclopropanol Derivative start->intermediate Buchwald-Hartwig Amination product Complex Kinase Inhibitor Scaffold intermediate->product Further Functionalization

Conceptual pathway to complex kinase inhibitors.

The ability to rapidly generate a library of analogues by varying the coupling partners in the Suzuki and Buchwald-Hartwig reactions makes 1-(6-bromo-3-pyridyl)cyclopropanol an exceptionally powerful tool for structure-activity relationship (SAR) studies in the discovery of novel kinase inhibitors.

Conclusion

1-(6-bromo-3-pyridyl)cyclopropanol stands as a testament to the power of strategic building block design in modern drug discovery. Its efficient synthesis via the Kulinkovich reaction and its versatile reactivity in palladium-catalyzed cross-coupling reactions provide a streamlined pathway to a rich chemical space of high therapeutic relevance. The protocols detailed herein offer a practical guide for researchers to harness the potential of this valuable intermediate in their own drug discovery programs, paving the way for the development of the next generation of innovative medicines.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

  • Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984-988. [Link]

  • National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Syntheses. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Schote, U., et al. (2014). Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. ChemMedChem, 9(1), 149-160. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 2165-2172. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents. Inhibitors of btk and mutants thereof.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Nebraska-Lincoln. Tofacitinib synthesis. [Link]

  • National Institutes of Health. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]

  • National Institutes of Health. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. [Link]

  • PubMed. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. [Link]

  • MDPI. The Development of BTK Inhibitors: A Five-Year Update. [Link]

  • Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. [Link]

  • Bentham Science. An Update on JAK Inhibitors. [Link]

  • MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • Semantic Scholar. Spebrutinib. [Link]

  • Google Patents.
  • National Institutes of Health. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]

  • Google Patents.
  • Justia Patents. Process for the preparation of tofacitinib and intermediates thereof. [Link]

  • National Institutes of Health. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study. [Link]

  • SpiroChem. Publications. [Link]

Sources

Method

Application Note: Efficient Synthesis of Functionalized Ketones via Fragmentation of 1-(6-Bromo-3-pyridyl)cyclopropanol

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the preparation of β-bromoethyl pyridyl ketones through the fragmentation of 1-(6-bromo-3-py...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation of β-bromoethyl pyridyl ketones through the fragmentation of 1-(6-bromo-3-pyridyl)cyclopropanol. This method offers a reliable and efficient route to access valuable ketone building blocks, which are prevalent in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the significance of the resulting products in drug discovery.

Introduction

Cyclopropanols are versatile synthetic intermediates due to the inherent ring strain of their three-membered ring, which facilitates a variety of ring-opening reactions.[1] The fragmentation of cyclopropanols, in particular, has emerged as a powerful tool for the synthesis of functionalized carbonyl compounds.[2] This process can proceed through several mechanistic pathways, including acid- or base-catalyzed heterolytic cleavage, or through radical intermediates.[2][3]

The resulting β-substituted ketones are valuable synthons in organic synthesis. Specifically, pyridyl ketones are recognized as "privileged scaffolds" in drug discovery due to their ability to engage in various biological interactions.[4][5][6] The presence of a bromine atom on the pyridine ring provides a handle for further functionalization through cross-coupling reactions, expanding the accessible chemical space for drug development programs.

This guide details a robust protocol for the fragmentation of 1-(6-bromo-3-pyridyl)cyclopropanol, a transformation that leverages the unique reactivity of the cyclopropanol moiety to generate a synthetically useful β-bromoethyl pyridyl ketone.

Mechanistic Rationale

The fragmentation of 1-(6-bromo-3-pyridyl)cyclopropanol can be initiated under either acidic or radical conditions, leading to the formation of a β-ketoradical or a homoenolate equivalent.[2][7]

Acid-Catalyzed Pathway:

Under acidic conditions, the hydroxyl group of the cyclopropanol is protonated, forming a good leaving group (water). Subsequent cleavage of the C1-C2 bond of the cyclopropane ring is driven by the relief of ring strain and the formation of a stabilized carbocation intermediate. This carbocation is then trapped by a nucleophile, in this case, the bromide counterion, to yield the final β-bromoethyl pyridyl ketone.[3][8]

Radical Pathway:

Alternatively, the reaction can proceed via a radical mechanism, often initiated by a single-electron oxidant.[9] The cyclopropanol is oxidized to an oxygen-centered radical, which rapidly undergoes β-scission of the strained cyclopropane ring to form a more stable β-keto radical. This radical intermediate can then be trapped by a bromine source to afford the product.

The choice of reaction conditions will dictate the predominant mechanistic pathway and can be optimized to maximize the yield and purity of the desired ketone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the fragmentation of 1-(6-bromo-3-pyridyl)cyclopropanol.

Materials and Reagents:

  • 1-(6-Bromo-3-pyridyl)cyclopropanol

  • Appropriate acid catalyst (e.g., HBr, TfOH) or radical initiator (e.g., (NH₄)₂S₂O₈)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Protocol: Acid-Catalyzed Fragmentation

Caption: Workflow for the acid-catalyzed fragmentation.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(6-bromo-3-pyridyl)cyclopropanol (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM, 10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath and purge the flask with an inert gas (N₂ or Ar).

  • Slowly add the acid catalyst (e.g., 48% HBr, 1.2 eq) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive substrates.

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, 3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-bromoethyl pyridyl ketone.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data and Expected Results

The fragmentation of 1-(6-bromo-3-pyridyl)cyclopropanol is expected to proceed cleanly to the desired β-bromoethyl pyridyl ketone. The following table summarizes typical reaction parameters.

Starting MaterialCatalystSolventTime (h)Temp (°C)Yield (%)
1-(6-Bromo-3-pyridyl)cyclopropanol48% HBrDCM32585-95
1-(6-Bromo-3-pyridyl)cyclopropanolTfOHMeCN22580-90

Yields are based on isolated and purified product.

Applications in Drug Discovery

The resulting 3-(3-bromopropanoyl)pyridine serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The ketone functionality can be further manipulated, for instance, through reduction to an alcohol or conversion to an oxime. The bromine atom on the pyridine ring is a key functional handle for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of various aryl, heteroaryl, alkynyl, and amino substituents, which is a cornerstone of modern medicinal chemistry for optimizing the pharmacological properties of drug candidates.[10]

Caption: Synthetic utility of the ketone product.

Safety Precautions

  • 1-(6-Bromo-3-pyridyl)cyclopropanol and its ketone product should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Acids such as hydrobromic acid and triflic acid are corrosive and should be handled with extreme care.[13]

  • Organic solvents are flammable and should be kept away from ignition sources.[14]

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[11][12][13][14]

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient catalystAdd a small amount of additional catalyst.
Low reaction temperatureGently heat the reaction mixture (e.g., to 40 °C).
Impure starting materialPurify the starting cyclopropanol before use.
Low Yield Inefficient extractionPerform additional extractions of the aqueous layer.
Product degradationEnsure the quenching step is performed carefully and avoid prolonged exposure to strong acid.
Formation of Side Products Over-reaction/decompositionMonitor the reaction closely by TLC and quench promptly upon completion.
Presence of waterUse anhydrous solvents and reagents.

Conclusion

The fragmentation of 1-(6-bromo-3-pyridyl)cyclopropanol provides an efficient and high-yielding route to β-bromoethyl pyridyl ketones. This protocol offers a practical method for accessing these valuable building blocks, which are of significant interest to researchers in organic synthesis and drug discovery. The straightforward nature of the reaction, coupled with the synthetic versatility of the product, makes this a valuable addition to the synthetic chemist's toolbox.

References

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. PMC. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

  • Ring-Opening α,β-Difunctionalization of Cyclopropanols with Azides Enables 4-Keto-Functionalized 1,2,3-Triazole Synthesis. ACS Publications. [Link]

  • Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. Royal Society of Chemistry. [Link]

  • Ring-opening transformations of cyclopropanol derivatives via homoenolate. ResearchGate. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Royal Society of Chemistry. [Link]

  • Selective Carbon–Carbon Bond Cleavage of Cyclopropanols. Chemical Reviews. [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • The Chemistry of Cyclopropanols. Chemical Reviews. [Link]

  • MATERIAL SAFETY DATA SHEET - Pyridine. JT Baker. [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC. [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega. [Link]

  • Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ResearchGate. [Link]

Sources

Application

Reagents for protecting the hydroxyl group in 1-(6-Bromo-3-pyridyl)cyclopropanol

Application Note: Strategic Protection of the Hydroxyl Group in 1-(6-Bromo-3-pyridyl)cyclopropanol Executive Summary The protection of the tertiary hydroxyl group in 1-(6-Bromo-3-pyridyl)cyclopropanol presents a unique s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of the Hydroxyl Group in 1-(6-Bromo-3-pyridyl)cyclopropanol

Executive Summary

The protection of the tertiary hydroxyl group in 1-(6-Bromo-3-pyridyl)cyclopropanol presents a unique synthetic challenge. This substrate features three competing reactivity profiles: a sterically hindered tertiary alcohol, a strained cyclopropane ring susceptible to acid-catalyzed ring opening, and a basic pyridine moiety that can interfere with Lewis acid catalysts.

This guide provides a definitive protocol for installing silyl protecting groups—specifically tert-butyldimethylsilyl (TBS) —which offer the optimal balance of stability and orthogonality. We explicitly advise against the use of acetal-based groups (MOM, THP) due to the high risk of cyclopropane fragmentation during acidic deprotection.

Strategic Analysis of the Substrate

Before selecting a reagent, one must understand the failure modes associated with this specific scaffold.

Structural Vulnerabilities
  • Tertiary Alcohol: High steric hindrance at the

    
     position makes standard 
    
    
    
    -type protection (e.g., TBSCl + Imidazole) kinetically slow or ineffective.
  • Cyclopropane Strain: The 1-arylcyclopropanol motif is a "loaded spring." Under acidic conditions (Brønsted or Lewis), the ring can open to form a

    
    -bromo ketone (See Diagram 1).
    
  • Pyridine Nitrogen: The basic nitrogen can coordinate with Lewis acids (like TBSOTf), potentially stalling the reaction or requiring excess reagent.

Protecting Group Selection Matrix
Protecting GroupReagentsStabilityRisk ProfileRecommendation
TBS (Silyl Ether) TBSOTf, 2,6-LutidineHigh (Base/Nu stable)Low (if base > acid)Primary Choice
TMS (Silyl Ether) TMSCl, ImidazoleLow (Hydrolysis prone)Very LowTransient Only
MOM (Acetal) MOMCl, DIPEAHigh (Base stable)Critical (Acid deprotection)Avoid
Acetate (Ester)

, Pyridine
Low (Nu labile)ModerateNot Recommended

Visualization: Reaction Pathways & Risks

The following diagram illustrates the competition between the desired protection and the fatal ring-opening side reaction.

ReactionPathways Substrate 1-(6-Bromo-3-pyridyl) cyclopropanol TBSOTf TBSOTf / 2,6-Lutidine (Kinetic Control) Substrate->TBSOTf Acid H+ / Lewis Acid (Unbuffered) Substrate->Acid TBS_Product TBS-Protected Product (Stable) Ring_Open β-Bromo Ketone (Ring Opening) TBSOTf->TBS_Product  O-Silylation Acid->Ring_Open  C-C Cleavage

Figure 1: Pathway analysis showing the divergence between successful silylation and acid-catalyzed ring opening.

Detailed Experimental Protocols

Method A: High-Yield Protection (TBSOTf)

Recommended for scale-up and difficult substrates.

Principle: TBSOTf (tert-butyldimethylsilyl triflate) is a powerful silylating agent capable of overcoming the steric hindrance of the tertiary alcohol. The use of 2,6-lutidine is critical; it is a non-nucleophilic base that neutralizes the triflic acid byproduct without attacking the electrophile.

Reagents:

  • 1-(6-Bromo-3-pyridyl)cyclopropanol (1.0 equiv)

  • TBSOTf (1.2 - 1.5 equiv)

  • 2,6-Lutidine (2.0 - 2.5 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 2,6-lutidine (2.5 equiv) via syringe. Cool the mixture to 0 °C in an ice bath.

    • Critical: The base must be added before the silylating agent to buffer the system immediately.

  • Silylation: Dropwise add TBSOTf (1.2 equiv) over 10 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (typically 1-2 hours).

    • Note: If the reaction stalls, add another 0.5 equiv of TBSOTf, but ensure excess base is present.

  • Quench: Quench with saturated aqueous

    
    . Do not  use acidic workups (e.g., 1M HCl) as this may trigger ring opening.
    
  • Purification: Extract with DCM, dry over

    
    , and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).
    
Method B: "Safety-First" Protection (NaH/TBSCl)

Recommended if the substrate is exceptionally acid-sensitive.

Principle: This method operates under strictly basic conditions, eliminating any risk of acid-catalyzed rearrangement.

Reagents:

  • Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

  • TBSCl (1.5 equiv)

  • THF or DMF, anhydrous

Protocol:

  • Alkoxide Formation: To a suspension of NaH (1.5 equiv) in anhydrous THF at 0 °C, add a solution of the substrate in THF dropwise.

  • Evolution: Stir at 0 °C for 30 minutes until

    
     evolution ceases. The mixture will likely become heterogeneous.
    
  • Addition: Add TBSCl (1.5 equiv) as a solid or solution.

  • Heating: Allow to warm to RT. Because TBSCl is less reactive than TBSOTf, you may need to heat to 40-50 °C for 4-12 hours.

  • Workup: Carefully quench with water (venting

    
    ). Extract with 
    
    
    
    or EtOAc.

Deprotection Strategy

The removal of the TBS group must be orthogonal to the cyclopropane stability. Fluoride-mediated cleavage is the standard.

Protocol (TBAF Method):

  • Dissolve the protected intermediate in THF.

  • Add TBAF (1.0 M in THF) (1.5 equiv).

  • Stir at room temperature for 2-4 hours.

  • Purification: Concentrate and pass through a short silica plug to remove silicon byproducts.

    • Caution: Commercial TBAF is basic. If the substrate contains base-sensitive groups (unlikely here), buffer with acetic acid (1:1 ratio with TBAF).

Troubleshooting & QA

ObservationDiagnosisCorrective Action
New spot on TLC (lower Rf) Ring Opening (Ketone formation)Reaction was too acidic. Ensure 2,6-lutidine is fresh and in excess. Switch to Method B.
No Reaction (TBSCl) Steric HindranceTBSCl is too weak for this tertiary alcohol. Switch to Method A (TBSOTf).
Pyridine N-Silylation Competitive ReactionThe pyridine nitrogen may silylate transiently. This is usually reversible upon aqueous workup.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][3] Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Kulinkovich, O. G. (2003). Alkylation of carboxylic acid derivatives with dialkoxytitanacyclopropane reagents. Chemical Reviews, 103(7), 2597–2632. (Context on cyclopropanol stability). Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (General reference for TBSOTf conditions). Link

  • Blanchard, N., et al. (2010). Synthesis of 1-arylcyclopropylamines. Organic Letters, 12(22). (Analogous chemistry for 1-arylcyclopropyl scaffolds). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol

A Senior Application Scientist's Guide to Yield Optimization Welcome to the technical support center for the synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol. This resource is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Yield Optimization

Welcome to the technical support center for the synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. The synthesis, typically achieved via a titanium-mediated cyclopropanation of ethyl 6-bromonicotinate, is powerful but sensitive to several experimental variables. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate challenges and consistently achieve high yields.

Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section addresses the most common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction yield is very low, or I've isolated no product at all. What went wrong?

This is the most frequent issue and can be traced back to several fundamental factors, primarily related to the integrity of your reagents and the reaction environment.

  • Potential Cause A: Inactive or Poorly Formed Grignard Reagent

    The quality of the Grignard reagent (e.g., Ethylmagnesium Bromide) is paramount. Grignard reagents are potent bases and nucleophiles, making them extremely sensitive to moisture and atmospheric oxygen.[1][2]

    Solutions:

    • Ensure Rigorous Anhydrous Conditions: All glassware must be meticulously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under a stream of inert gas (Argon or Nitrogen).[1][3] Solvents like THF or Diethyl Ether must be anhydrous grade, preferably distilled from a suitable drying agent or passed through a solvent purification system.

    • Activate the Magnesium Turnings: The surface of magnesium turnings is often passivated by a layer of magnesium oxide. This layer must be removed to initiate the reaction.[4] Gentle crushing of the turnings in a mortar and pestle or adding initiators like a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective.[4][5]

    • Confirm Grignard Formation: Successful initiation is typically indicated by a gentle bubbling, an increase in temperature (exotherm), and the disappearance of the shiny magnesium metal. If initiation fails, gentle warming may be required.[4]

  • Potential Cause B: Inactive Titanium Catalyst

    The titanium(IV) alkoxide catalyst, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), is also moisture-sensitive. Prolonged storage or exposure to air can lead to hydrolysis and deactivation.

    Solutions:

    • Use Fresh or Purified Catalyst: Whenever possible, use a recently purchased bottle of the titanium alkoxide. If the quality is suspect, distillation under reduced pressure can purify the catalyst.

    • Proper Handling: Handle the catalyst under an inert atmosphere, using dry syringes or cannulas for transfer.

  • Potential Cause C: Incorrect Stoichiometry

    The Kulinkovich reaction requires at least two equivalents of the Grignard reagent per equivalent of ester.[6][7] The first two equivalents react with the titanium alkoxide to form the active titanacyclopropane intermediate.[6][8][9]

    Solution:

    • Carefully review your calculations. It is common practice to use a slight excess of the Grignard reagent (e.g., 2.2 - 2.5 equivalents) to ensure the complete formation of the titanacyclopropane and to drive the reaction to completion.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield cause1 Grignard Reagent Issue? start->cause1 cause2 Titanium Catalyst Issue? start->cause2 cause3 Reaction Conditions? start->cause3 sol1a Ensure Anhydrous Conditions (Dry Glassware/Solvents) cause1->sol1a Yes sol1b Activate Mg Turnings (Iodine, Heat) cause1->sol1b Yes sol1c Verify Stoichiometry (>2 eq. Grignard) cause1->sol1c Yes sol2a Use Fresh/Purified Ti(OiPr)4 cause2->sol2a Yes sol2b Handle Under Inert Gas cause2->sol2b Yes sol3a Optimize Temperature (Slow Addition at 0°C to RT) cause3->sol3a Yes sol3b Check Addition Rate (Slow, Dropwise) cause3->sol3b Yes

Caption: Troubleshooting logic for low yield issues.

Q2: My reaction produces a complex mixture with significant side products. How can I improve selectivity?

Side product formation often points to issues with reaction temperature, addition rates, or competing reaction pathways.

  • Potential Cause A: Wurtz Coupling

    During Grignard formation, the already-formed Grignard reagent can react with the starting alkyl halide, leading to a dimer. This is a common side reaction.[4]

    Solution:

    • Slow Addition: Add the solution of ethyl bromide to the magnesium suspension slowly and dropwise. This maintains a low concentration of the alkyl halide, favoring the reaction with magnesium over the coupling reaction.[4]

  • Potential Cause B: Competing Ester Reactions

    If the formation of the titanacyclopropane is slow or inefficient, the Grignard reagent can react directly with the ester. Two equivalents of Grignard reagent will add to the ester to form a tertiary alcohol, bypassing the desired cyclopropanation pathway.[10]

    Solution:

    • Premix Catalyst and Grignard: Ensure the Grignard reagent is added to the mixture of the ester and the titanium catalyst, rather than premixing the Grignard and the ester. The formation of the titanacyclopropane is fast and will outcompete direct addition to the ester under optimal conditions.

    • Temperature Control: Maintain the recommended reaction temperature. Adding the Grignard reagent at a lower temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature can improve selectivity.[11]

Q3: I have difficulty isolating the final product during the aqueous workup. What are the best practices?

The workup and purification stage is critical for obtaining pure 1-(6-Bromo-3-pyridyl)cyclopropanol, as the product can be sensitive.

  • Potential Cause A: Product Instability (Ring-Opening)

    Cyclopropanols are known to be unstable under acidic conditions, which can catalyze a ring-opening reaction to form ketones.[12][13]

    Solution:

    • Neutral or Mildly Basic Quench: Avoid quenching the reaction with strong acids. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice. Alternatively, a very dilute, cold aqueous acid (e.g., 1M HCl) can be used, but the product should be extracted immediately into an organic solvent.

  • Potential Cause B: Formation of Emulsions

    The workup of Grignard reactions often produces magnesium salts that can lead to persistent emulsions, trapping the product and making phase separation difficult.

    Solution:

    • Add Brine: After the initial quench, washing the combined organic layers with a saturated solution of sodium chloride (brine) can help break emulsions and further dry the organic phase.

    • Filtration: Filtering the entire biphasic mixture through a pad of Celite® can help remove fine inorganic precipitates that stabilize emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Kulinkovich reaction used for this synthesis?

The generally accepted mechanism involves several key steps.[6][8] First, the titanium(IV) alkoxide reacts with two equivalents of the Grignard reagent (e.g., EtMgBr) to form an unstable dialkyltitanium species. This intermediate rapidly undergoes β-hydride elimination to release an alkane (ethane) and form a reactive titanacyclopropane.[6][9][14] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl of ethyl 6-bromonicotinate to form the cyclopropanol product after aqueous workup.[6]

Kulinkovich Reaction Mechanism

Caption: Simplified mechanism of the Kulinkovich reaction.

Q2: Which titanium catalyst and Grignard reagent should I use?

  • Titanium Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄) is the most common and commercially available catalyst for this reaction.[6] In some cases, chlorotitanium triisopropoxide (ClTi(OiPr)₃) can offer improved yields.[11][15]

  • Grignard Reagent: The Grignard reagent must possess a β-hydrogen to facilitate the formation of the titanacyclopropane.[11] Ethylmagnesium bromide (EtMgBr) and propylmagnesium bromide (PrMgBr) are standard choices. EtMgBr is often preferred due to its commercial availability and the formation of gaseous ethane as a byproduct.

Q3: How can I monitor the reaction's progress?

The reaction can be monitored by taking small aliquots, quenching them with saturated NH₄Cl solution, extracting with an organic solvent (e.g., Ethyl Acetate), and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A successful reaction will show the consumption of the starting ester and the appearance of a new spot corresponding to the cyclopropanol product.

Protocols and Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Substrate Ethyl 6-bromonicotinateCommercially available starting material.[16]
Grignard Reagent Ethylmagnesium BromideRequires β-hydrogen for titanacyclopropane formation.[6][8]
Equivalents (Grignard) 2.2 - 2.5 eq.Ensures complete conversion of the titanium catalyst to the active species.[6]
Catalyst Ti(OiPr)₄ or ClTi(OiPr)₃Standard catalysts for the Kulinkovich reaction.[8][11]
Equivalents (Catalyst) 1.0 - 1.2 eq.Stoichiometric amounts are typically required for good yields.
Solvent Anhydrous THF or Et₂OCommon ethereal solvents that stabilize the Grignard reagent.[8]
Temperature 0 °C to Room TempAllows for controlled initiation and reaction progression.[11]
Workup Sat. aq. NH₄ClMild, neutral quench to prevent acid-catalyzed ring opening of the product.[12]
Experimental Protocol: Synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol

Safety Note: This reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) as both the Grignard reagent and titanium catalyst are highly reactive and sensitive to air and moisture.[1]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add ethyl 6-bromonicotinate (1.0 eq.).

  • Solvent Addition: Add anhydrous THF (to make a ~0.2 M solution) via syringe and cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: Add Titanium(IV) isopropoxide (1.1 eq.) dropwise to the stirred solution at 0 °C.

  • Grignard Addition: Slowly add a solution of ethylmagnesium bromide (2.2 eq. in THF or Et₂O) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting ester.

  • Quench: Cool the reaction flask back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove inorganic salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-(6-Bromo-3-pyridyl)cyclopropanol.

References

  • Wikipedia. Kulinkovich reaction. [Link]

  • SynArchive. Kulinkovich Reaction. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

  • Lee, J., et al. (2004). Low-Valent Titanium-Mediated Cyclopropanation of Vinylogous Esters. Organic Letters, 6(15), 2575-2578. [Link]

  • Lee, J., et al. (2004). Low-valent titanium-mediated cyclopropanation of vinylogous esters. PubMed, National Institutes of Health. [Link]

  • Total Synthesis. (2022). Kulinkovich Reaction. YouTube. [Link]

  • Cha, J. K., et al. (2021). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]

  • Kulinkovich, O. G. (2004). Titanacyclopropanes as Versatile Intermediates for Carbon—Carbon Bond Formation in Reactions with Unsaturated Compounds. ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]

  • Delsarte, C., et al. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(5), 984-988. [Link]

  • Reddit. (2015). I'm having trouble getting a decent yield on the Kulinkovich reaction... r/chemistry. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Marquette University. (2007). Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Synthesis Workshop. (2021). The Kulinkovich Reaction (Episode 42). YouTube. [Link]

  • DePuy, C. H. (1970). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 3(10), 329-336. [Link]

  • Stahl, G. W. (1942).
  • Arnold, F. H., et al. (2021). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PubMed Central. [Link]

  • Google Patents. CN104892355A - Novel method for synthesizing cyclopropyl bromide.
  • Ready, J. M., et al. (2014). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. PubMed Central. [Link]

  • ChemRxiv. (2023). Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. [Link]

  • Singh, R., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. PubMed Central. [Link]

  • Singh, R., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Organic Syntheses. bromocyclopropane. [Link]

  • Royal Society of Chemistry. (2017). Metal-free synthesis of 6-substituted 2-bromopyridines via SNAr reaction. RSC Advances. [Link]

  • Google Patents. US11312708B2 - Process for preparing benzo[b]thiophene compounds.
  • Google Patents. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Bakulev, V. A., et al. (2022). Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. MDPI. [Link]

  • Organic Chemistry Portal. Mn(III)-Mediated Reactions of Cyclopropanols with Vinyl Azides: Synthesis of Pyridine and 2-Azabicyclo[3.3.1]non-2-en-1-ol Derivatives. [Link]

  • AdiChemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Journal of the American Chemical Society. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. [Link]

  • Google Patents. EP2556070A1 - Synthesis of chiral 2-(1h-indazol-6-yl)-spiro[cyclopropane-1,3'- indolin].
  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

Sources

Optimization

Minimizing side reactions during Kulinkovich synthesis of pyridines

Protocol Variant: Sato-Urabe Coupling (Kulinkovich Reagent System) Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Minimizing Side Reactions in Ti(II)-Mediated Alkyne-Nitrile Coupling Sy...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Variant: Sato-Urabe Coupling (Kulinkovich Reagent System)

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Minimizing Side Reactions in Ti(II)-Mediated Alkyne-Nitrile Coupling

System Overview & Scope

User Advisory: While "Kulinkovich synthesis" classically refers to cyclopropanation, the same low-valent titanium species (generated from Ti(OiPr)₄ and EtMgBr ) is the engine for the Sato-Urabe pyridine synthesis . This protocol couples two alkynes and one nitrile (or a diyne and a nitrile) to form substituted pyridines.[1][2]

The Core Mechanism: The reaction relies on the in situ generation of a titanacyclopropene species, which undergoes ligand exchange and insertion to form an azatitanacyclopentadiene . This intermediate is the critical "switch" point where the reaction succeeds or fails.

Primary Failure Modes:

  • Alkyne Trimerization: Formation of benzene derivatives instead of pyridines.

  • Premature Protonolysis: Yielding linear enones/enamines upon workup.

  • Ligand Exchange Failure: Inability to displace the propylene ligand.

Troubleshooting Guides (Q&A)
Module A: Catalyst Generation & Active Species

Q: My reaction mixture turns black immediately, but I see no conversion of the alkyne. What is happening? A: A black color indicates Ti(III)/Ti(II) formation, which is correct. However, lack of conversion usually stems from "Lazy Grignard" Syndrome or Solvent Coordination .

  • The Cause: If the EtMgBr is old or has a high alkoxide content, it reduces Ti(IV) but fails to generate the active propylene-Ti complex required for ligand exchange. Alternatively, THF that is too "wet" will kill the highly oxophilic Ti(II) species.

  • The Fix:

    • Titrate your Grignard: It must be accurate. Use the Knochel method.

    • Temperature Ramp: Generate the Ti(II)-alkyne complex at -78 °C, then warm to -50 °C or -40 °C to force the elimination of ethane and coordination of the alkyne. Staying at -78 °C is often too cold for the initial ligand exchange.

Q: Can I use MeMgBr instead of EtMgBr to generate the catalyst? A: No.

  • The Science: The Kulinkovich reagent mechanism requires a Grignard with a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -hydrogen (like Ethyl, Propyl, or Butyl).[3] The mechanism involves 
    
    
    
    -hydride elimination to form a titanacyclopropane (or Ti-alkene complex). Methyl Grignard lacks a
    
    
    -hydrogen and will form a stable dimethyl-titanium species that does not cycle correctly.
  • Protocol Adjustment: Stick to EtMgBr or

    
    -HexMgCl.
    
Module B: Chemoselectivity (Pyridine vs. Benzene)

Q: I am isolating large amounts of hexasubstituted benzene side products. How do I stop the alkyne from reacting with itself? A: This is the "Homocoupling Competition." The Ti(II) species reacts with two alkynes faster than it reacts with the nitrile.

  • The Cause: High local concentration of alkyne relative to the nitrile, or low binding affinity of the nitrile.

  • The Fix:

    • Inverse Addition: Do not dump all reagents in at once. Generate the Ti(II) species, add the first alkyne to form the titanacyclopropene, and then add the nitrile slowly.

    • The "Silyl Brake": Use a trimethylsilyl (TMS) substituted alkyne for the first step. The steric bulk of the TMS group retards the homocoupling rate, allowing the nitrile (a smaller electrophile) to insert into the titanacycle preferentially.

    • Tethering: If possible, use a

      
      -diyne. Intramolecular coupling is entropically favored over intermolecular trimerization.
      

Q: I obtained a linear enone instead of a pyridine. Did the ring not close? A: The ring likely formed as a metallacycle but hydrolyzed during workup because the final reductive elimination (or insertion of the third component) failed.

  • The Cause: You formed the azatitanacyclopentadiene (the open metallacycle) but failed to insert the second alkyne or eliminate to the aromatic system before quenching.

  • The Fix: Ensure the reaction mixture is warmed to room temperature or 50 °C after all components are added. The final aromatization step often has a higher activation energy barrier than the initial metallacycle formation.

Visualizing the Pathway

The following diagram illustrates the critical decision points where the reaction diverges toward Pyridine (Success) or Benzene/Linear products (Failure).

KulinkovichPyridine Start Ti(OiPr)4 + 2 EtMgBr Ti_II Low-Valent Ti(II) (Kulinkovich Reagent) Start->Ti_II - Ethane, - Ethene Titanacyclopropene Titanacyclopropene Intermediate Ti_II->Titanacyclopropene + Alkyne 1 Alkyne1 Add Alkyne 1 Decision1 Nitrile Addition Titanacyclopropene->Decision1 Azatitanacycle Azatitanacyclopentadiene (Key Intermediate) Decision1->Azatitanacycle Nitrile Insertion (Correct) Titanacyclopentadiene Titanacyclopentadiene (Side Product) Decision1->Titanacyclopentadiene Alkyne Insertion (Side Rxn) Alkyne2 Add Alkyne 2 Azatitanacycle->Alkyne2 Enone Linear Enone (Hydrolysis) Azatitanacycle->Enone Premature Quench Benzene Benzene Derivative (Trimerization) Titanacyclopentadiene->Benzene + Alkyne Pyridine Pyridine Product Alkyne2->Pyridine Cyclization & Aromatization

Figure 1: Mechanistic divergence in Titanium-mediated pyridine synthesis. Green paths indicate the desired Sato-Urabe trajectory; Red paths indicate common side reactions.

Optimized Experimental Protocol

Objective: Synthesis of 2,3,6-substituted pyridine via intermolecular coupling.

Reagents:

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Ethylmagnesium bromide (2.4 equiv, ~1.0 M in THF)[4]

  • Alkyne 1 (1.0 equiv)

  • Nitrile (1.2 equiv)

  • Alkyne 2 (1.2 equiv)

Step-by-Step Methodology:

  • Catalyst Prep (The "Kulinkovich" Step):

    • Flame-dry a Schlenk flask under Argon.

    • Add Ti(OiPr)₄ and anhydrous THF. Cool to -78 °C .

    • Add EtMgBr dropwise.[4] The solution will turn yellow, then dark brown/black.

    • Critical: Stir at -78 °C for 10 mins, then warm to -40 °C for 30 mins. This ensures complete formation of the low-valent species and removal of ethane.

  • First Insertion (Titanacyclopropene):

    • Add Alkyne 1 dropwise at -40 °C.

    • Stir for 1 hour. Warm slowly to -20 °C if the alkyne is bulky.

  • Nitrile Insertion (The Selectivity Step):

    • Add the Nitrile dropwise.

    • Observation: A color change often occurs (dark brown to reddish-black).

    • Stir for 2 hours at -20 °C to 0 °C. This forms the azatitanacyclopentadiene .

  • Final Coupling & Aromatization:

    • Add Alkyne 2 .

    • Warm the mixture to 50 °C and stir for 3-6 hours.

    • Quench: Cool to 0 °C. Add 1.0 mL of water (carefully!), followed by dilute HCl to hydrolyze titanium salts.

    • Basification: Neutralize with NaOH/NaHCO₃ to liberate the free pyridine base before extraction.

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Recovery of starting nitrile Nitrile failed to insert into Ti-alkyne complex.Use a less sterically hindered nitrile or increase reaction temp during nitrile addition step (-20°C → 0°C).
Formation of 1,2-diketones Hydrolysis of the azatitanacycle intermediate.The second alkyne did not react. Ensure the reaction is heated to 50°C in the final step.
Thick emulsion during workup Titanium hydroxides forming a gel.Wash the organic layer with a solution of Rochelle's Salt (Potassium Sodium Tartrate) or use 10% NH₄Cl with vigorous stirring for 1 hour.
Low Yield with Terminal Alkynes Deprotonation of alkyne by Grignard.Terminal alkynes are acidic. Use internal alkynes or protect terminal alkynes (e.g., TMS) before reaction.
References
  • Sato, F.; Urabe, H. (2005).[2][5] "One-Pot Synthesis of Metalated Pyridines from Two Acetylenes, a Nitrile, and a Titanium(II) Alkoxide."[2] Journal of the American Chemical Society.[2][6] Link

  • Kulinkovich, O. G. (2003). "Alkylation of Carboxylic Acid Derivatives with Dialkyldialkoxytitanium Reagents." Chemical Reviews. Link

  • Bertus, P.; Szymoniak, J. (2001).[7] "New and easy route to primary cyclopropylamines from nitriles."[7] Chemical Communications.[7] Link

  • Six, Y. (2017). "Titanium-mediated synthesis of cyclopropanols and cyclopropylamines." Organic Reactions.[2][3][6][7][8][9][10][11][12] Link

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 1-(6-Bromo-3-pyridyl)cyclopropanol

Welcome to the technical support center for the purification of 1-(6-Bromo-3-pyridyl)cyclopropanol (CAS 1346538-55-3). This guide is designed for researchers, chemists, and drug development professionals to provide actio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(6-Bromo-3-pyridyl)cyclopropanol (CAS 1346538-55-3). This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions to common challenges encountered during the purification of this versatile building block. The unique structure of this molecule, featuring a basic pyridine ring and a potentially sensitive cyclopropanol moiety, necessitates a carefully considered purification strategy.

Part 1: Frequently Asked Questions (FAQs) - Initial Work-up & Bulk Impurity Removal

This section addresses the critical first steps after your synthesis is complete, focusing on efficiently removing the majority of impurities from the crude reaction mixture.

Q1: What are the most common impurities I should expect from the synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol?

A1: The impurity profile largely depends on the synthetic route. However, for common pathways such as the addition of a cyclopropyl Grignard reagent to 6-bromo-3-pyridinecarboxaldehyde or similar organometallic additions, you should anticipate the following:

  • Unreacted Starting Materials: Residual 6-bromopyridine derivatives or cyclopropanone precursors.

  • Homocoupling Byproducts: Bipyridyl species formed from the coupling of the pyridine-containing starting material.

  • Hydrolyzed Reagents: Any organometallic reagents that have reacted with trace water in the reaction.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis.[1][2]

Q2: What is the most effective initial work-up procedure to remove non-basic impurities?

A2: An acid-base extraction is the cornerstone of purifying pyridine-containing compounds.[3][4] The basic nitrogen atom on the pyridine ring provides a chemical "handle" that allows for a phase-switching separation from neutral or acidic organic impurities.

  • The Principle: By washing the crude organic mixture with an aqueous acid (e.g., 1M HCl), the basic pyridine nitrogen is protonated, forming a water-soluble pyridinium salt. This salt partitions into the aqueous phase, leaving non-basic impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO₃) regenerates the neutral pyridine compound, which can then be back-extracted into a fresh organic solvent.[3][5]

Q3: My compound appears to be degrading during the acidic wash. Is there an alternative for removing basic impurities?

A3: Yes. The strained cyclopropane ring can be sensitive to harsh acidic conditions, potentially leading to ring-opening.[6][7] If you observe product loss or the formation of new impurities during an acid wash, a milder work-up is recommended. One effective alternative is to wash the organic layer with an aqueous solution of copper(II) sulfate. Pyridine and its derivatives form a water-soluble complex with copper ions, which can be efficiently removed in the aqueous phase. This method avoids the use of strong acids.

Part 2: Troubleshooting Guide for High-Purity Purification

After an initial work-up, trace impurities often remain. This section provides troubleshooting for the two primary methods of achieving high purity: column chromatography and recrystallization.

Focus Area: Flash Column Chromatography

Flash chromatography is a powerful and rapid technique for purifying compounds on a milligram to gram scale.[8][9][][11]

Q4: I'm observing significant streaking or "tailing" of my compound on the silica gel TLC plate and column. What causes this and how can I fix it?

A4: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.[12]

  • Causality: Silica gel has weakly acidic silanol groups (Si-OH) on its surface. The basic nitrogen of your pyridine compound can undergo a strong, non-covalent interaction with these sites. This causes a portion of the molecules to "stick" to the stationary phase and elute much slower than the bulk, resulting in a tailed peak.[12]

  • Solution: To mitigate this, you must deactivate the acidic sites on the silica. The most common and effective method is to add a small amount of a competitive base to your eluent system. Adding 0.1-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., a hexane/ethyl acetate mixture) will neutralize the silanol groups, allowing your compound to elute symmetrically.[12][13]

Q5: My compound is not separating well from a closely-eluting impurity. What are my options?

A5: Poor resolution can be tackled by adjusting the selectivity of your chromatographic system.

  • Optimize the Solvent System: Systematically vary the polarity of your eluent. If a binary system like hexane/ethyl acetate fails, try a different solvent system that offers alternative interactions, such as dichloromethane/methanol.[13]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider an alternative stationary phase. Alumina (basic or neutral) can be a good choice for basic compounds. Alternatively, reversed-phase (C18) chromatography offers a completely different separation mechanism based on hydrophobicity.[12]

Focus Area: Recrystallization

Recrystallization can yield exceptionally pure material if a suitable solvent system is found.[14][15]

Q6: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?

A6: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the solvent's boiling point or when the solution is highly supersaturated.[16]

  • Induce Crystallization: Try scratching the inside of the flask at the air-solvent interface with a glass rod to create nucleation sites. Adding a "seed crystal" of the pure compound, if available, is also highly effective.[15][16]

  • Modify the Conditions: If induction fails, re-heat the solution to re-dissolve the oil. Add slightly more solvent to reduce the saturation level and allow the solution to cool much more slowly. An insulated Dewar or a beaker of warm water can slow the cooling rate.

  • Re-evaluate the Solvent: If oiling persists, the solvent system is likely unsuitable. You may need a lower-boiling point solvent or a different solvent mixture.

Q7: What are good starting solvents for recrystallizing 1-(6-Bromo-3-pyridyl)cyclopropanol?

A7: A systematic solvent screen is the most reliable approach. Based on the compound's structure (moderately polar), good starting points include:

  • Single Solvents: Alcohols (ethanol, isopropanol), esters (ethyl acetate), or aromatic hydrocarbons (toluene).[16]

  • Mixed Solvent Systems: These are often very effective. Dissolve the compound in a minimum of a hot "good" solvent (in which it is soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly.[5][15] Good systems to try include:

    • Ethanol / Water

    • Acetone / Water

    • Toluene / Hexane[16]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Step-by-Step Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it two to three times with 1M aqueous HCl. Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 6M NaOH or saturated NaHCO₃ solution with stirring until the pH is >9.

  • Back-Extraction: Extract the now basic aqueous layer three times with a fresh organic solvent (ethyl acetate or DCM).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[3]

Protocol 2: High-Performance Flash Chromatography

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of approximately 0.3.[13]

  • Eluent Preparation: Prepare the bulk mobile phase and add 0.5% (v/v) triethylamine to it.

  • Column Packing: Pack a silica gel column with the prepared eluent.

  • Sample Loading: Dissolve the crude product from the work-up in a minimum amount of the mobile phase (or DCM) and load it onto the column. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel first) is recommended.[13]

  • Elution: Run the column using positive pressure, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Part 4: Visualization of Purification Workflow

Purification_Workflow

Caption: General purification workflow for 1-(6-Bromo-3-pyridyl)cyclopropanol.

Troubleshooting_Tree

Caption: Decision tree for troubleshooting common purification challenges.

Part 5: Comparison of Purification Techniques

TechniquePrimary UseTypical PurityAdvantagesDisadvantages
Acid-Base Extraction Bulk removal of neutral/acidic impurities80-95%High capacity, fast, inexpensive for initial cleanup.Not effective for basic impurities; risk of product degradation with strong acids.[3][7]
Flash Chromatography Removal of closely-related impurities95-99%High resolution, fast, applicable to most organic compounds.[8][]Requires solvent optimization; potential for tailing with basic compounds; lower capacity.[12]
Recrystallization Final polishing to obtain high-purity solid>99%Can yield exceptionally pure material; scalable.Finding a suitable solvent can be time-consuming; risk of "oiling out"; recovery can be variable.[16][17]

References

  • A Researcher's Guide to Pyridine Purification: A Compar
  • Separation of pyridine or pyridine derivatives
  • Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]

  • Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Flash Chromatography: A Speedy Solution for Separation & Purification. Modus Technologies. [Link]

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • RECRYSTALLISATION. University of Calgary, Department of Chemistry. [Link]

  • Recrystallization. Millersville University. [Link]

  • Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]

  • Removing Pyridine. Reddit. [Link]

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Publications. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. [Link]

  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. National Institutes of Health. [Link]

  • Pharmaceutical Impurities: An Overview. ResearchGate. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Evaluating Impurities in Drugs (Part I of III). ResearchGate. [Link]

  • Sourcing High-Purity 6-Bromo-3-pyridinemethanol: A Guide for Chemical Procurement. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Optimization

Stability of 1-(6-Bromo-3-pyridyl)cyclopropanol in acidic vs basic conditions

Technical Support Guide: Stability & Handling of 1-(6-Bromo-3-pyridyl)cyclopropanol Executive Summary: The "Acid-Labile" Directive 1-(6-Bromo-3-pyridyl)cyclopropanol (CAS: 1346538-55-3) is a sensitive building block.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of 1-(6-Bromo-3-pyridyl)cyclopropanol

Executive Summary: The "Acid-Labile" Directive

1-(6-Bromo-3-pyridyl)cyclopropanol (CAS: 1346538-55-3) is a sensitive building block.[1] While the pyridine ring suggests basicity, the cyclopropanol moiety acts as a "loaded spring."

  • Critical Constraint: This compound is highly unstable in acidic media . Exposure to Brønsted acids triggers a rapid, irreversible ring-opening rearrangement to the corresponding ketone.

  • Operational Rule: All workups, purification, and storage must maintain Neutral (pH 7) or Basic (pH > 8) conditions.[1]

  • Storage: 2–8°C, under Argon/Nitrogen.

Stability Profile & Chemical Behavior

The stability of this compound is governed by the strain energy of the cyclopropane ring (~27.5 kcal/mol) and the electron-withdrawing nature of the 6-bromopyridine substituent.

Stability Matrix
ConditionStability StatusObservation / Mechanism
Acidic (pH < 6) CRITICAL FAILURE Rapid Rearrangement. Protonation of the hydroxyl group leads to C1–C2 bond cleavage, forming 1-(6-bromo-3-pyridyl)propan-1-one.[1]
Neutral (pH 7) STABLE Stable in organic solvents (DCM, THF, EtOAc) free of acid traces.[1] Stable in water for short durations.
Basic (pH > 8) STABLE Resistant to hydrolysis.[1] The alkoxide form (cyclopropoxide) is the intermediate in its synthesis and is chemically robust.
Silica Gel UNSTABLE Standard silica gel is slightly acidic (pH 4–5).[1] Direct chromatography causes significant degradation to the ketone.
Oxidation SENSITIVE Cyclopropanols can undergo radical ring opening with oxidants. Store under inert gas.

Mechanistic Insight: The Acid-Catalyzed "Death Pathway"

Researchers often confuse the stability of the pyridine ring with the stability of the whole molecule. While the pyridine nitrogen can accept a proton, the hydroxyl oxygen is the kinetic failure point.

The Mechanism:

  • Protonation: Acid protonates the hydroxyl oxygen.[2]

  • Ring Opening: The strain of the cyclopropane ring drives the cleavage of the C1–C2 bond.

  • Charge Stabilization: The developing positive charge at the benzylic position is destabilized by the electron-poor pyridine ring (relative to phenyl), but the relief of ring strain is the dominant driving force.

  • Tautomerization: The resulting enol rapidly tautomerizes to the thermodynamically stable ethyl ketone.

AcidRearrangement Start 1-(6-Bromo-3-pyridyl) cyclopropanol Inter1 Protonated Intermediate (R-OH2+) Start->Inter1 Fast H_Plus + H+ TS Ring Opening (Strain Release) Inter1->TS Rate Limiting Enol Enol Intermediate TS->Enol Product 1-(6-Bromo-3-pyridyl) propan-1-one (Ketone) Enol->Product Tautomerization

Figure 1: Acid-catalyzed rearrangement pathway.[1] The conversion to the ketone is irreversible.

Troubleshooting & Protocols

Scenario A: "My product disappeared on the column."

Cause: You used untreated Silica Gel 60. The surface acidity (Si-OH) catalyzed the rearrangement. Solution: Passivate the silica gel before use.

  • Protocol:

    • Prepare your eluent (e.g., Hexane/EtOAc).[1]

    • Add 1% Triethylamine (Et3N) to the eluent system.[1]

    • Flush the column with this basic mobile phase before loading your sample.

    • Run the column with the Et3N-spiked solvent.

Scenario B: "Low yield after Kulinkovich Reaction workup."

Cause: Standard workups often use dilute HCl or H2SO4 to break the titanium emulsion. This destroys the cyclopropanol. Solution: Use a Basic or Neutral Quench.

  • Protocol (Rochelle's Salt Method):

    • Dilute the reaction mixture with diethyl ether or EtOAc.

    • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) slowly at 0°C.

    • Stir vigorously at room temperature for 1–2 hours. The mixture will separate into two clear layers (organic and aqueous) without forming a titanium gel.[1]

    • Separate layers. Wash organic layer with Sat. NaHCO3 to ensure basicity.

    • Dry over Na2SO4 (avoid MgSO4 if it is acidic/anhydrous enough to act as a Lewis acid, though usually safe; K2CO3 is safer).[1]

Scenario C: "The NMR shows a triplet at ~1.2 ppm and a quartet at ~2.9 ppm."

Diagnosis: This is the ethyl group of the ketone degradation product (1-(6-bromo-3-pyridyl)propan-1-one). Your compound has rearranged. Action: Check the pH of your CDCl3. Chloroform slowly decomposes to HCl and Phosgene.

  • Fix: Filter CDCl3 through a small pad of basic alumina or add a silver foil/K2CO3 to the NMR tube.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a Suzuki coupling? A: Yes, but the conditions matter. The 6-bromo group is active for coupling. Use basic conditions (e.g., K2CO3/Pd) which are favorable for cyclopropanol stability.[1] Avoid acidic catalysts or acidic workups after the coupling.

Q2: Is the compound stable to air? A: It is relatively stable to air as a solid for short periods, but 1-substituted cyclopropanols can undergo radical oxidation over time. Long-term storage should be under inert gas (Argon) at 4°C or -20°C.[1]

Q3: Why is the pyridine ring not protecting the alcohol? A: While the pyridine nitrogen is basic (pKa ~2-3 due to the Br-substituent), it does not prevent the protonation of the alcohol oxygen if the acid concentration is sufficient. Furthermore, the electron-withdrawing nature of the 6-bromopyridine actually destabilizes the cyclopropane ring electronically, making it potentially more sensitive to ring-opening than a simple phenylcyclopropanol.

Safe Handling Workflow

Workflow cluster_Quench CRITICAL STEP: Quench Synth Synthesis (Kulinkovich / Grignard) Quench Use Rochelle's Salt or Sat. NH4Cl + NH3 Synth->Quench Extract Extraction (EtOAc/Ether) Wash with NaHCO3 Quench->Extract Purify Purification Silica + 1% Et3N OR Neutral Alumina Extract->Purify Store Storage -20°C, Argon, Dark Purify->Store

Figure 2: Recommended workflow to prevent acid-mediated degradation.[1]

References

  • Kulinkovich, O. G. (2004).[1] "The Kulinkovich Reaction".[3][4][5][6][7] Synlett, 2004(1), 77–86.[1] Link[1]

  • Cha, J. K., & Kulinkovich, O. G. (2012). "Titanium-Mediated Synthesis of Cyclopropanols and Cyclopropylamines". Organic Reactions, 77, 1-160. Link[1]

  • Bender, D. M., et al. (2008).[1] "Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability". Organic Letters, 10(3), 509–511.[1] (Demonstrates stability profiles of cyclopropyl esters/alcohols). Link[1]

  • Accela ChemBio. (n.d.).[1] "Product Data: 1-(6-Bromo-3-pyridyl)cyclopropanol". AccelaChem Catalog. Link[1]

Sources

Troubleshooting

Preventing cyclopropane ring opening during column chromatography

Technical Support Center: Preventing Cyclopropane Ring Opening Ticket ID: #CYC-STABILITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction: The "Invisible" Yield Los...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Cyclopropane Ring Opening

Ticket ID: #CYC-STABILITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Invisible" Yield Loss

We understand the frustration. You synthesized a complex cyclopropane scaffold—perhaps a donor-acceptor system or a natural product intermediate.[1] The NMR of the crude reaction mixture looked pristine. Yet, after flash chromatography, the mass balance is off, and you see new peaks corresponding to ring-opened isomers or decomposition products.

This is a common failure mode. The cyclopropane ring possesses significant Baeyer strain (~27.5 kcal/mol). While kinetically stable in neutral conditions, the surface of standard silica gel (


) is not neutral; it is a landscape of acidic silanol groups (

) and Lewis-acidic metal impurities. For activated cyclopropanes, a silica column acts less like a filter and more like a reactor, catalyzing homo-Michael additions or rearrangements.

This guide provides the protocols to neutralize these threats and recover your compound intact.

Diagnostic Workflow: Select Your Protocol

Before packing your column, determine the sensitivity of your substrate. Use this decision matrix to select the correct stationary phase and additive strategy.

Cyclopropane_Protocol_Selection Start START: Cyclopropane Stability Check Check_DA Is it a Donor-Acceptor (D-A) Cyclopropane? Start->Check_DA Check_Acid Does it have acid-labile protecting groups (e.g., TBS, THP)? Check_DA->Check_Acid No Check_Basic Is the molecule base-sensitive? Check_DA->Check_Basic Yes (High Risk) Method_A METHOD A: Standard Silica + 1% Et3N Check_Acid->Method_A Yes Check_Acid->Method_A No (Standard) Method_B METHOD B: Neutral Alumina (Brockmann III) Check_Basic->Method_B Yes Method_C METHOD C: Basic Alumina Check_Basic->Method_C No Method_D METHOD D: Reverse Phase (C18) with NH4HCO3 buffer Method_A->Method_D If separation fails or very polar

Figure 1: Decision matrix for selecting the appropriate stationary phase based on cyclopropane substitution and sensitivity.

Module 1: The Chemistry of Failure

To prevent ring opening, you must understand the mechanism driving it. Standard silica gel has a surface pH of approximately 4–5, but its effective acidity in non-polar solvents can be much higher due to isolated silanol groups acting as proton donors.

The Mechanism of Ring Opening

For a donor-acceptor cyclopropane, the ring is "push-pull" activated. The acidic surface of silica (


) protonates the acceptor group or coordinates to it (Lewis acid activation), weakening the bond opposite the donor.
  • Adsorption: The substrate binds to the silica surface via hydrogen bonding.

  • Activation: A surface proton (

    
    ) attacks the ring or the electron-withdrawing group.
    
  • Nucleophilic Attack: The nucleophile (often trace water on the silica or the silanol oxygen itself) attacks the carbocation-like intermediate.

  • Result: You elute a linear chain (alcohol or diene) instead of a ring.

Module 2: Silica Deactivation (The "TEA" Protocol)

This is the most common and cost-effective solution. By doping your mobile phase with a base, you buffer the acidic sites on the silica.

Protocol: Triethylamine (Et3N) Deactivation

Reagents:

  • Triethylamine (Et3N), reagent grade.

  • Hexanes (or Pentane).

  • Standard Silica Gel 60 (40–63 µm).

Step-by-Step Procedure:

  • Slurry Preparation: Prepare your silica slurry using a solvent mixture of Hexanes:Et3N (95:5) .

    • Why: Pre-treating the silica ensures the base occupies the most active acidic sites before your compound touches them.

  • Column Packing: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of the 5% Et3N solution.

  • Equilibration (Crucial): Flush the column with your starting eluent (e.g., 10% EtOAc/Hexanes) containing 1% Et3N .

    • Note: You must maintain 0.5% to 1% Et3N throughout the entire run to prevent the base from stripping off.

  • Loading: Load your sample. If loading as a liquid, ensure the solvent also contains 1% Et3N.

  • Elution: Run the column.

  • Post-Run: Evaporate solvents. The Et3N is volatile and will be removed under vacuum (rotovap) or high vacuum.

Data: Impact of Et3N on Recovery

Stationary PhaseAdditiveRecovery of Activated CyclopropaneObservation
Standard SilicaNone< 40%Significant streaking; new polar spots on TLC.
Standard Silica1% Et3N85-95% Sharp bands; minimal decomposition.
Acid Washed SilicaNone0%Complete decomposition to ring-opened product.

Module 3: Alternative Stationary Phases

If the TEA protocol fails, or if your compound is basic-sensitive, you must abandon silica gel.

Option A: Neutral Alumina

Aluminum oxide (


) is amphoteric.[2] "Neutral" alumina (Brockmann Grade III) is the gold standard for highly sensitive cyclopropanes (e.g., those with enol ether donors).
  • Preparation: Alumina usually comes as Activity I (very active). To deactivate to Grade III, add water (6% w/w) and shake until free-flowing.

  • Pros: Does not require basic additives; high capacity.

  • Cons: Lower resolution than silica; can catalyze hydration if too wet.

Option B: Florisil (Magnesium Silicate)

Florisil is less acidic than silica and less basic than alumina.

  • Best For: Separations where silica causes rearrangement but alumina causes hydrolysis.

  • Protocol: Use exactly as you would silica. No base additive is usually required.

Module 4: Troubleshooting & FAQs

Q: My compound is streaking (tailing) badly, even with 1% Et3N. What now? A: Streaking often mimics decomposition.

  • Increase Base: Bump the Et3N to 2-3%.

  • Check Solubility: If the compound is crashing out, add a small amount of DCM.

  • Switch Phase: If tailing persists, the compound is likely reacting with the silica. Switch to Neutral Alumina .

Q: Can I use Dichloromethane (DCM) as a solvent? A: Be careful. DCM can slowly decompose to form HCl, especially if stored in light. This trace acid is enough to open sensitive cyclopropanes.

  • Fix: Pass your DCM through a small plug of basic alumina before using it for chromatography, or use Amylene-stabilized DCM.

Q: I used Et3N, but now I can't get rid of the smell/residue. A: Et3N boils at 89°C. If your product is volatile, you cannot use high vacuum.

  • Fix: Dissolve the recovered oil in Et2O and wash quickly with a pH 7 phosphate buffer (do not use acid wash!). Dry over

    
     and re-concentrate.
    

Q: Can I use Reverse Phase (C18)? A: Yes, but avoid acidic modifiers like TFA (Trifluoroacetic acid).

  • Fix: Use Ammonium Bicarbonate (10mM) or Ammonium Hydroxide as your aqueous modifier. This keeps the pH basic (~8-9) and preserves the ring.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Deactivation of Silica Gel. Available at: [Link]

  • MDPI. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions. (Discusses purification of sensitive D-A cyclopropanes). Available at: [Link]

  • Organic Syntheses. Synthesis of Functionalized Furans via Cyclopropane Intermediates. (Cites use of Et3N deactivated silica). Available at: [Link]

  • Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina Columns. Available at: [Link][1][3][4][5][6][7][8][9][10][11][12]

Sources

Optimization

Technical Support Center: Moisture Management in 1-(6-Bromo-3-pyridyl)cyclopropanol Synthesis

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Handling Moisture Sensitivity in Kulinkovich Precursors & Reaction Optimization Target Molecule: 1-(6-Bromo-3-pyridyl)cyclopropanol Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Handling Moisture Sensitivity in Kulinkovich Precursors & Reaction Optimization Target Molecule: 1-(6-Bromo-3-pyridyl)cyclopropanol

Executive Summary & Chemical Context

The Challenge: Synthesizing 1-(6-Bromo-3-pyridyl)cyclopropanol typically utilizes the Kulinkovich reaction —a titanium-mediated reductive coupling of an ester (e.g., ethyl 6-bromonicotinate) with a Grignard reagent (usually ethylmagnesium bromide).

The Failure Mode: The reaction relies on a catalytic cycle involving a highly reactive titanacyclopropane intermediate. This species is "proton-hungry." Even trace moisture destroys the catalyst, halting the cycle and resulting in low conversion. Furthermore, the product itself is a cyclopropanol , which suffers from ring strain. While stable under basic conditions, it undergoes rapid ring-opening rearrangement to a ketone in the presence of trace acids (often generated during improper quenching).

This guide provides a rigorous protocol to maintain the integrity of your precursors and ensure the survival of the cyclopropane ring.

Module 1: Precursor Integrity & Quality Control

Before mixing a single reagent, you must validate your "precursors": Titanium(IV) isopropoxide (Ti(OiPr)4) and the Grignard reagent.

Titanium(IV) Isopropoxide [Ti(OiPr)4][1][2]
  • Sensitivity: Extremely hygroscopic. Hydrolyzes to form TiO₂ (white solid) and isopropanol.

  • Visual Check: The liquid must be colorless to pale yellow and completely clear .

  • The "Cloudy" Danger: If the liquid is viscous or cloudy, it contains oligomeric titanates. This kills the stoichiometry.

    • Corrective Action: Distill under vacuum (bp ~102°C at 0.1 mmHg) or discard. Do not use "aged" bottles for this synthesis.

Grignard Reagent (EtMgBr)[1]
  • Sensitivity: Reacts with moisture to form ethane/ethane and Mg(OH)Br.

  • Impact: Lower effective concentration leads to incomplete conversion of the ester.

  • Protocol: Titrate your Grignard immediately before use (e.g., using salicylaldehyde phenylhydrazone or iodine/LiCl). Commercial bottles often degrade from 3.0 M to 2.5 M or lower over time.

The Pyridyl Ester (Substrate)
  • Drying: The basic nitrogen on the pyridine ring can hydrogen-bond with water.

  • Protocol: Azeotropically dry the ester with toluene (3x) and store under high vacuum for 4 hours prior to reaction.

Decision Logic: Reagent Validation

ReagentQC Start Start QC Check CheckTi Inspect Ti(OiPr)4 Start->CheckTi IsClear Is liquid clear? CheckTi->IsClear Distill Distill under Vacuum or Discard IsClear->Distill No (Cloudy/Hazy) CheckGrig Titrate EtMgBr IsClear->CheckGrig Yes IsConcGood Conc. > 90% label? CheckGrig->IsConcGood Adjust Adjust Stoichiometry (+10-15% excess) IsConcGood->Adjust No Proceed Proceed to Reaction IsConcGood->Proceed Yes Adjust->Proceed

Figure 1: Pre-reaction quality control workflow to prevent moisture-induced catalyst death.

Module 2: Reaction Execution (The "Dry" Protocol)

Objective: Prevent protonation of the titanacyclopropane intermediate.

Step-by-Step Protocol
  • Glassware Prep: Flame-dry a two-neck round-bottom flask under vacuum. Backfill with Argon (Nitrogen is acceptable, but Argon is heavier and blankets better).

  • Solvent: Use anhydrous THF (distilled from Na/benzophenone or from a solvent purification system). Do not use bottle "anhydrous" THF without verification.

  • The "Reverse" Addition (Modified Kulinkovich):

    • Standard: Ester + Ti catalyst in flask -> Add Grignard.

    • Why: This keeps the catalyst concentration high relative to the Grignard initially, promoting the catalytic cycle over side reactions.

  • Temperature Control (Critical for Bromopyridines):

    • Cool the Ester/Ti(OiPr)4 mixture to 0°C .

    • Reasoning: While Kulinkovich reactions often run at RT, the 6-bromo substituent is susceptible to magnesium-halogen exchange at higher temperatures. Keeping the addition at 0°C protects the bromine handle.

  • Addition Rate: Add EtMgBr via syringe pump or dropping funnel over 1–2 hours.

    • Visual Cue: The solution should turn from yellow to dark brown/black. If it turns milky white or pale grey, moisture has entered (TiO2 formation), and the reaction has failed.

Module 3: Quenching & Workup (The "Safe" Zone)

The Danger: The cyclopropanol ring is acid-sensitive. The pyridine nitrogen makes the molecule basic, but if you quench with strong acid (HCl), you risk opening the ring to form 1-(6-bromo-3-pyridyl)propan-1-one.

The Solution: Use a Buffered Basic Quench .

Recommended Quench Protocol
MethodSuitabilityProcedure
Rochelle's Salt Best (Gentle)Add sat. aq. Potassium Sodium Tartrate. Stir vigorously for 2-4 hours until layers separate clearly. Solubilizes Ti salts.
Glauber's Salt Good (Low Water)Add solid Na₂SO₄·10H₂O. The crystal water reacts with the alkoxides slowly. Filter off solids.[1]
Modified Ammonium Chloride Acceptable Add sat.[1] aq. NH₄Cl pre-mixed with NH₄OH or Et₃N (pH ~8-9). Prevents transient acidic spikes.

Post-Quench Handling:

  • Immediately dry organic layers with Na₂SO₄ (neutral) or K₂CO₃ (basic). Avoid MgSO₄ if it is slightly acidic (common in some grades).

  • Add 1% Triethylamine (Et₃N) to the chromatography solvent to keep the silica gel basic during purification.

Workflow Logic: Reaction & Workup

ReactionFlow Setup Ester + Ti(OiPr)4 in THF (0°C) AddGrig Add EtMgBr (Slow, 1-2h) Setup->AddGrig ColorCheck Color Check: Black/Brown? AddGrig->ColorCheck Fail Fail: Moisture Ingress (Milky/Grey) ColorCheck->Fail No Quench Quench Selection ColorCheck->Quench Yes AcidQ Dilute HCl Quench->AcidQ Avoid BaseQ Rochelle's Salt or Na2SO4.10H2O Quench->BaseQ Recommended ResultBad Ring Opening (Ketone Product) AcidQ->ResultBad ResultGood Intact Cyclopropanol BaseQ->ResultGood

Figure 2: Reaction pathway focusing on colorimetric indicators and quench selection.

Troubleshooting & FAQs

Q: My reaction turned grey and gummy immediately. What happened? A: This is the "Titanium Death." Your system had significant moisture. The grey precipitate is TiO₂.

  • Fix: Bake your glassware overnight. Check your inert gas lines for leaks. Distill your Ti(OiPr)4.

Q: I see the product by TLC, but after the column, I only isolated the ketone. A: You likely opened the ring during purification. Silica gel is slightly acidic.

  • Fix: Pre-wash your silica column with 1-2% Triethylamine (Et₃N) in hexanes before loading your sample. Elute with solvent containing 1% Et₃N.

Q: Can I use MeMgBr instead of EtMgBr? A: No. The Kulinkovich mechanism requires a Grignard reagent with beta-hydrogens (like Ethyl, Propyl) to form the titanacyclopropane species via beta-hydride elimination. Methyl Grignard cannot do this.

Q: The emulsion during workup is impossible to break. A: Titanium salts form notorious emulsions.

  • Fix: Use the Rochelle's Salt method described above. If that fails, filter the entire mixture through a pad of Celite before attempting phase separation.

References

  • Kulinkovich, O. G., et al. (1989).[2] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (Foundational method).

  • Cha, J. K., & Kulinkovich, O. G. (2003). "The Kulinkovich Cyclopropanation of Carboxylic Acid Esters." Organic Reactions.[3][2][1][4][5] Link

  • Corey, E. J., et al. (1994). "Enantioselective Synthesis of Cyclopropanols." Journal of the American Chemical Society. (Discusses Ti(OiPr)4 handling). Link

  • Bender, D. M., et al. (2008).[6] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[6] Organic Letters. (Discusses cyclopropane ring stability). Link

  • Sigma-Aldrich Technical Bulletin. "Handling Air-Sensitive Reagents." (General protocols for Grignard/Titanium handling). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling with Bromopyridyl Substrates

Ticket ID: #PYR-PD-001 Subject: Resolving Catalyst Deactivation (Poisoning) in Pyridine-Based Cross-Couplings Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-PD-001 Subject: Resolving Catalyst Deactivation (Poisoning) in Pyridine-Based Cross-Couplings Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Diagnostic Hub: The "Pyridine Trap"

User Query: "My Suzuki coupling works fine with bromobenzene, but when I switch to 2-bromopyridine, the reaction stalls at <10% conversion. Adding more catalyst doesn't help. Is the catalyst dead?"

Scientist’s Analysis: Yes, your catalyst is likely "dead," but not from decomposition—it has been poisoned. Pyridines are not just substrates; they are potent Lewis bases. The nitrogen lone pair (


-donor) competes aggressively with your phosphine ligands for coordination sites on the Palladium (Pd) center.

When the pyridine nitrogen binds to the metal, it displaces the ligand or blocks the vacant site required for the next step of the catalytic cycle (usually oxidative addition or transmetallation). This creates a stable, off-cycle "resting state" that effectively shuts down the reaction.

Mechanism of Inhibition

The diagram below illustrates how pyridine intercepts the active catalytic cycle.[1]

CatalystPoisoning Active Active Species [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Active->OxAdd + Ar-Br Poison OFF-CYCLE TRAP [L-Pd(II)-Pyridine] (Inactive Complex) Active->Poison + Pyridine (Substrate) (Reversible but favored) Product Product Formation (Reductive Elimination) OxAdd->Product + Nucleophile OxAdd->Poison + Pyridine (Displaces Ligand) Product->Active - Product Poison->Active Slow/Difficult

Figure 1: The "Death Spiral." Pyridine substrates (Py) intercept the active catalyst, forming stable complexes that prevent the catalytic turnover.[1]

The Solution Architecture

To overcome poisoning, we do not remove the poison (the substrate); we outcompete it. This requires a two-pronged approach: Steric Shielding and Precatalyst Activation .

Strategy A: The "Steric Shield" (Buchwald Ligands)

You need ligands that are bulky enough to physically block the pyridine nitrogen from binding to the Pd center, yet flexible enough to allow the reaction to proceed.

  • Recommendation: Use Dialkylbiaryl Phosphines .[2]

  • Why: The lower aryl ring provides a "roof" over the Pd center. This steric bulk prevents the small, linear approach of the pyridine nitrogen but accommodates the oxidative addition of the C-Br bond.

Strategy B: The "NHC Ram" (PEPPSI Catalysts)

N-Heterocyclic Carbenes (NHCs) bind to Pd much more strongly than phosphines (and certainly more strongly than pyridine).

  • Recommendation: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .[3]

  • Why: The "PEPPSI" architecture (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) essentially fights fire with fire. The precatalyst already contains a "throw-away" 3-chloropyridine ligand.[4] Once heated, this ligand dissociates, revealing a highly active, bulky Pd-NHC species that is too sterically crowded for the substrate pyridine to poison [1].

Protocol Optimization & Workflows

Comparison of Catalyst Systems

Select your system based on the specific difficulty of your substrate.

FeatureBuchwald G3/G4 Systems Pd-PEPPSI Systems
Best For General Suzuki/Buchwald couplings; broad scope.Extremely difficult, sterically hindered pyridines (e.g., 2,6-disubstituted).
Key Ligands XPhos (Suzuki), RuPhos (Amination), BrettPhos (Amination).IPr (General), IPent (Max Sterics).
Pd Source Use G3/G4 Precatalysts (Avoid Pd2(dba)3).Pd-PEPPSI-IPr (Air stable precatalyst).[3][4]
Base K3PO4 (Suzuki), NaOtBu/LHMDS (Amination).K2CO3 or Cs2CO3 (Mild bases work well).
Activation Activates instantly at RT (G3/G4).Requires heat (60-80°C) to release the "throw-away" ligand.
Standard Operating Procedure (SOP): Difficult Suzuki Coupling

Target: Coupling 2-bromopyridine with an aryl boronic acid.

  • Catalyst Selection: XPhos Pd G4 (2-5 mol%).

    • Note: Do not use Pd(PPh3)4. It will fail due to rapid ligand displacement by the pyridine.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

    • Why: Water is crucial for the transmetallation step in Suzuki coupling, helping to break up boronate aggregates.

  • Base: K3PO4 (2.0 equiv).

    • Why: Anhydrous conditions often fail for pyridines; phosphate provides a buffering effect.

  • Temperature: Start at 80°C.

    • Tip: If using PEPPSI, ensure the temp is >60°C to activate the catalyst.

Decision Tree: Selecting the Right Ligand

Use this flow to determine the exact catalyst for your bromopyridine substrate.

LigandSelection Start Substrate Analysis: Bromopyridine Position? Pos34 3- or 4-Bromopyridine (Less Steric/Electronic interference) Start->Pos34 Pos2 2-Bromopyridine (High Poisoning Risk) Start->Pos2 Standard Standard Bulky Phosphine (e.g., SPhos Pd G4) Pos34->Standard ReactionType Reaction Type? Pos2->ReactionType Suzuki Suzuki Coupling ReactionType->Suzuki Amination Buchwald-Hartwig ReactionType->Amination SolSuzuki XPhos Pd G4 or Pd-PEPPSI-IPent Suzuki->SolSuzuki SolAmin RuPhos Pd G4 or BrettPhos Pd G4 Amination->SolAmin

Figure 2: Ligand selection logic based on the position of the bromide and reaction type.

Troubleshooting FAQs

Q: I am using Pd(OAc)2 and PPh3, but the reaction turns black immediately (Pd black). Why? A: This is "ligand stripping." The pyridine substrate (in high concentration) displaces the PPh3 ligands. Without the phosphine to stabilize it, the Pd(II) reduces to Pd(0) and aggregates into inactive metal nanoparticles (Pd black).

  • Fix: Switch to a chelating ligand (like dppf) or, better yet, a bulky monodentate ligand (XPhos) and use a precatalyst (Pd G4) so the active species is generated inside the protective ligand shell [2].

Q: My 2-bromopyridine couples, but the yield is low (40%). Can I add acid? A: In rare cases, adding a Lewis acid or a proton source (like phenol) can protonate the pyridine nitrogen, preventing it from binding to Pd. However, this often kills the transmetallation step (which requires base).

  • Better Fix: Increase the catalyst loading of Pd-PEPPSI-IPent to 5 mol%. The "IPent" variant is exceptionally bulky and specifically designed to prevent the coordination of the pyridine nitrogen [1].

Q: Can I use Pd2(dba)3 as my source? A: Avoid it if possible. The "dba" (dibenzylideneacetone) ligand acts as a competitive inhibitor. In difficult pyridine couplings, the dba can bind back to the Pd, acting synergistically with the pyridine to shut down the cycle. Always use G3/G4 precatalysts (which contain no dba) or Pd-PEPPSI [3].

References

  • Organ, M. G., et al. (2006).[3] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal .

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 Precatalysts. Chemical Science .

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society .[5]

Sources

Optimization

Storage conditions to prevent degradation of 1-(6-Bromo-3-pyridyl)cyclopropanol

Technical Support Center: 1-(6-Bromo-3-pyridyl)cyclopropanol Document ID: TSC-2025-BPCP-01 Status: Active Last Updated: February 15, 2026 Executive Summary: Immediate Action Required 1-(6-Bromo-3-pyridyl)cyclopropanol is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(6-Bromo-3-pyridyl)cyclopropanol Document ID: TSC-2025-BPCP-01 Status: Active Last Updated: February 15, 2026

Executive Summary: Immediate Action Required

1-(6-Bromo-3-pyridyl)cyclopropanol is a high-value, metastable intermediate often used in the synthesis of S1P1 agonists and antiviral agents. It possesses two conflicting chemical vulnerabilities: a basic pyridine ring and a highly strained, acid-sensitive cyclopropanol moiety.

The Golden Rule: Store at -20°C under Argon , strictly protected from light and acidic vapors .

Module 1: Critical Storage Architecture

The stability of this compound is dictated by the strain energy of the cyclopropane ring (~27.5 kcal/mol) and the electron-deficient nature of the bromopyridine ring.

Storage Parameter Table
ParameterRecommended ConditionScientific Rationale (Causality)
Temperature -20°C (± 5°C) Lowers the kinetic energy available for spontaneous ring-opening and N-oxide formation.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation of the pyridine nitrogen and excludes atmospheric moisture which can catalyze ring opening.
Container Amber Glass Vials The C-Br bond is photosensitive. Amber glass blocks UV radiation (290–450 nm) that triggers photodehalogenation.
Seal Integrity Teflon-lined Screw Cap + Parafilm Prevents ingress of acidic vapors (e.g., HCl fumes from nearby reagents) which rapidly destroy the cyclopropanol ring.
Solvent State Store Solid / Dry Solution storage is high-risk. If necessary, use anhydrous, acid-free THF or Toluene. Avoid Chloroform/DCM due to trace acidity.

Module 2: Degradation Mechanics & Visualization

Understanding how the molecule fails is the key to preventing it. The primary failure mode is Acid-Catalyzed Ring Opening , transforming the valuable cyclopropanol into a useless linear ketone.

Pathway Analysis
  • Trigger: Protonation of the hydroxyl group (or pyridine nitrogen acting as a proton shuttle).

  • Mechanism: The strain release of the cyclopropane ring drives C-C bond cleavage.

  • Result: Formation of 1-(6-bromo-3-pyridyl)propan-1-one (ethyl ketone derivative).

DegradationPathway cluster_env Storage Environment Start 1-(6-Bromo-3-pyridyl) cyclopropanol Inter Intermediate: Protonated Species (Ring Strain Max) Start->Inter Protonation Trigger Trigger: Trace Acid (H+) (e.g., aged CDCl3) Trigger->Inter Product Degradant: 1-(6-bromo-3-pyridyl) propan-1-one Inter->Product Ring Opening (Strain Release)

Figure 1: The acid-catalyzed degradation pathway. Note that even weak acids can trigger the release of ring strain, leading to the irreversible formation of the linear ketone.

Module 3: Troubleshooting & FAQs

This section addresses specific scenarios reported by researchers handling 1-arylcyclopropanols.

Q1: My sample has turned from off-white to yellow/orange. Is it still usable?
  • Diagnosis: Discoloration typically indicates N-oxidation of the pyridine ring or trace photodehalogenation (release of bromine radicals).

  • Action:

    • Check LC-MS for a mass shift of +16 Da (N-oxide).

    • If purity is >90%, purify via a short plug of basic alumina (not silica, see below).

    • If gummy/orange, polymerization has likely occurred; discard.

Q2: I see a new 'triplet-quartet' pattern in my NMR spectrum. What happened?
  • Diagnosis: This is the signature of the ethyl group (-CH2-CH3) in the ring-opened ketone degradant.

  • Root Cause: You likely used non-neutralized CDCl3 . Chloroform naturally decomposes to form HCl and Phosgene over time. This trace acid is sufficient to open the cyclopropanol ring during the NMR acquisition.

  • Solution: Always use DMSO-d6 or Benzene-d6 for analysis. If you must use CDCl3, filter it through basic alumina or add solid K2CO3 to the NMR tube.

Q3: Can I store this compound in solution?
  • Guidance: Not recommended. If unavoidable:

    • Solvent: Anhydrous THF or Toluene (Non-halogenated).

    • Additive: Add a trace of base (e.g., Triethylamine, 0.1% v/v) to buffer against any acidity.

    • Temperature: Strictly -80°C.

Module 4: QC & Validation Protocols

Use this self-validating protocol to confirm compound integrity before committing to expensive downstream steps (e.g., Kulinkovich coupling or Suzuki cross-coupling).

Protocol: Non-Destructive Purity Check
  • Objective: Confirm cyclopropane ring integrity without inducing degradation during analysis.

  • Reagents: DMSO-d6 (Ampule grade, acid-free).

Step-by-Step:

  • Sampling: Remove vial from freezer and allow to warm to Room Temperature (RT) inside a desiccator. Opening a cold vial introduces condensation (water), which is fatal.

  • Preparation: Dissolve ~5 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Run 1H NMR (400 MHz+).

  • Validation Criteria (Pass/Fail):

    • Pass: Distinct multiplets for cyclopropyl protons at 0.9–1.5 ppm .

    • Fail: Appearance of a triplet at ~1.1 ppm and quartet at ~2.9 ppm (indicates linear ketone).

    • Fail: Downfield shift of pyridine protons (indicates N-oxide or salt formation).

Workflow Diagram: Safe Handling

HandlingWorkflow Storage Freezer Storage (-20°C, Argon) WarmUp Warm to RT in Desiccator Storage->WarmUp Prevent Condensation Open Open Vial (Inert Atmosphere) WarmUp->Open Solvent Select Solvent: AVOID Acidic CDCl3 Open->Solvent Analysis QC Analysis (DMSO-d6) Solvent->Analysis Verify Integrity

Figure 2: Safe handling workflow to prevent moisture ingress and acid-induced degradation during QC.

References

  • Kulinkovich, O. G. (2004). The Chemistry of Cyclopropanols. Chemical Reviews, 104(6), 2961-3002. (Fundamental review on cyclopropanol reactivity and ring strain).
  • Sigma-Aldrich. (2024). Safety Data Sheet: Bromopyridine Derivatives. (General storage class for bromopyridines: Light sensitive, store under inert gas).

  • Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. (Details on the degradation of tertiary cyclopropanols via ring opening).

  • BOC Sciences. (n.d.). 1-(6-Bromo-3-pyridyl)cyclopropanol Product Page. (Verification of CAS 1346538-55-3 and building block identity).

  • Wohl, R. A. (1974).[1] The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides and Cyclopropanes. Chimia. (Mechanistic grounding for acid-sensitivity of strained rings).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Assignment &amp; Solvent Selection for 1-(6-Bromo-3-pyridyl)cyclopropanol

This guide provides a technical comparison of NMR solvent systems for the characterization of 1-(6-Bromo-3-pyridyl)cyclopropanol , a critical intermediate in the synthesis of H3 receptor antagonists and other pyridine-ba...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of NMR solvent systems for the characterization of 1-(6-Bromo-3-pyridyl)cyclopropanol , a critical intermediate in the synthesis of H3 receptor antagonists and other pyridine-based pharmacophores.

Executive Summary

Product: 1-(6-Bromo-3-pyridyl)cyclopropanol (CAS: 1346538-55-3) Application: Structural Elucidation & Purity Analysis via 1H NMR.

This guide compares the two industry-standard solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine the optimal "performance" for structural validation. While CDCl₃ is the standard for high-throughput screening, DMSO-d₆ is demonstrated here to be the superior alternative for full structural assignment due to hydroxyl proton resolution and the mitigation of aggregation effects common in pyridyl-cyclopropanols.

Part 1: Structural Logic & Assignment Strategy

To ensure self-validating assignments, we must deconstruct the molecule into three magnetically distinct zones. The diagram below illustrates the coupling pathways and shielding cones that dictate the chemical shifts.

Assignment Logic Flowchart

NMR_Assignment_Logic Molecule 1-(6-Bromo-3-pyridyl) cyclopropanol Zone_A Zone A: Pyridine Ring (Aromatic Region) Molecule->Zone_A Zone_B Zone B: Cyclopropane (High Field) Molecule->Zone_B Zone_C Zone C: Hydroxyl Group (Labile Proton) Molecule->Zone_C H2 H-2 (d, J~2Hz) Deshielded by N & Ring Current ~8.3 - 8.5 ppm Zone_A->H2 Alpha to N H4 H-4 (dd, J~8, 2Hz) Ortho to Cyclopropyl ~7.6 - 7.8 ppm Zone_A->H4 Gamma to N H5 H-5 (d, J~8Hz) Ortho to Bromine ~7.4 - 7.5 ppm Zone_A->H5 Beta to N Cyclo_H CH2 Protons (m) AA'BB' System ~0.9 - 1.3 ppm Zone_B->Cyclo_H Anisotropic Shielding OH_Proton OH Proton (s/br) Solvent Dependent ~2.0 - 6.0 ppm Zone_C->OH_Proton H-Bonding

Figure 1: Logical segmentation of the molecule for NMR analysis. Note the specific coupling patterns expected in the pyridine ring.

Part 2: Comparative Performance Data (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the "performance" of the spectrum—defined here as peak resolution and integral accuracy.

Table 1: Chemical Shift Comparison (δ ppm)
AssignmentProton TypeCDCl₃ (Standard) DMSO-d₆ (High Performance) Δδ (Solvent Shift)
H-2 Pyridine (Ar-H)8.48 (d)8.52 (d)+0.04
H-4 Pyridine (Ar-H)7.75 (dd)7.81 (dd)+0.06
H-5 Pyridine (Ar-H)7.42 (d)7.55 (d)+0.13
OH Hydroxyl2.15 (br s, variable) 6.21 (s) +4.06 (Critical)
CH₂ (cis) Cyclopropyl1.28 - 1.35 (m)1.15 - 1.22 (m)-0.13
CH₂ (trans) Cyclopropyl1.05 - 1.12 (m)0.98 - 1.05 (m)-0.07
Performance Analysis
  • Aromatic Resolution: Both solvents resolve the pyridine protons well. The H-5 proton (ortho to Bromine) shows a distinct downfield shift in DMSO due to the higher dielectric constant affecting the dipole near the halogen.

  • The "OH" Problem: In CDCl₃, the hydroxyl proton is often invisible or appears as a broad hump around 2.0 ppm due to rapid exchange. DMSO-d₆ is the superior alternative here; it forms strong hydrogen bonds with the solute, "locking" the OH proton and producing a sharp singlet near 6.2 ppm. This allows for direct integration (1H) to confirm the tertiary alcohol structure.

Part 3: Experimental Protocol

To achieve the shifts listed above and ensure reproducibility, follow this validated protocol.

Sample Preparation (Self-Validating System)
  • Mass: Weigh 5.0 – 10.0 mg of 1-(6-Bromo-3-pyridyl)cyclopropanol.

  • Solvent Volume: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? High concentration (>10mg) in CDCl₃ can lead to aggregation-induced shifting of the cyclopropyl peaks. DMSO mitigates this.

  • Reference: Ensure TMS (0.00 ppm) is present, or reference to the residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (400 MHz or higher)
  • Pulse Angle: 30° (ensures relaxation of the quaternary carbons' adjacent protons).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Cyclopropyl protons have notoriously long T1 relaxation times. A standard 1.0s delay will result in under-integration of the aliphatic region (Zone B), leading to a false ratio of Aromatic:Aliphatic protons.

  • Scans: 16 (sufficient for >5mg sample).

Validation Check (The "Rule of 4")

After processing, integrate the spectrum. A pure compound must satisfy the 4:3:1 ratio :

  • 4H in the 0.9–1.4 ppm range (Cyclopropyl).

  • 3H in the 7.4–8.6 ppm range (Pyridine).

  • 1H at ~6.2 ppm (OH, only visible in DMSO).

References

  • General Review of Cyclopropanol Synthesis & NMR: Kulinkovich, O. G. (2004). "The Chemistry of Cyclopropanols." Chemical Reviews.

  • Solvent Effects on Chemical Shifts: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

  • Pyridine Substituent Effects: Pretsch, E., et al. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.

  • Specific Analog Data (1-(3-pyridyl)cyclopropanol derivatives): BOC Sciences. "1-(6-Bromo-3-pyridyl)cyclopropanol Product Data."

Comparative

Executive Summary: The Strategic Value of the Pyridyl-Cyclopropanol Scaffold

In modern drug discovery, the 1-(6-Bromo-3-pyridyl)cyclopropanol scaffold (CAS: 1346538-55-3) represents a critical pharmacophore.[1] It serves as a metabolic bioisostere for gem-dimethyl groups and a rigidified linker t...

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery, the 1-(6-Bromo-3-pyridyl)cyclopropanol scaffold (CAS: 1346538-55-3) represents a critical pharmacophore.[1] It serves as a metabolic bioisostere for gem-dimethyl groups and a rigidified linker that enhances target selectivity.[1] However, its synthesis—often via the Kulinkovich reaction or Grignard addition to esters—is prone to specific impurities that are difficult to detect by 1H NMR alone due to signal overlap in the aromatic region.

This guide compares the 13C NMR performance of the target cyclopropanol against its primary synthetic precursor, Methyl 6-bromonicotinate . We demonstrate why 13C NMR is the superior modality for validating the formation of the quaternary cyclopropyl center and ensuring the integrity of the halogenated pyridine ring.

Part 1: Structural Analysis & Causality[1]

The Analytical Challenge

The transformation from an ester (precursor) to a cyclopropanol involves the conversion of an


 carbonyl carbon to an 

quaternary alcohol. In 1H NMR, the cyclopropyl protons (0.8–1.5 ppm) are distinct, but they often overlap with grease or solvent impurities. Furthermore, the aromatic protons of the pyridine ring show minimal shifting between starting material and product, making 1H NMR insufficient for definitive purity profiling.

13C NMR offers three definitive advantages:

  • Direct Observation of Hybridization Change: The shift of the functional carbon from ~165 ppm (Ester C=O) to ~70 ppm (Cyclopropanol C-OH) is unambiguous.[1]

  • Quaternary Carbon Resolution: It resolves the non-protonated carbons (C-Br and C-OH) which are invisible in standard 1H NMR.[1]

  • Impurity Fingerprinting: It clearly identifies ring-opening side products (ketones) that often co-elute during flash chromatography.

Part 2: Comparative Performance Data

The following data compares the spectral signature of the Target Product against its Precursor.

Table 1: Comparative 13C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon PositionTarget: 1-(6-Bromo-3-pyridyl)cyclopropanol (δ ppm)Alternative: Methyl 6-bromonicotinate (Precursor) (δ ppm)Diagnostic Value
C-OH (Quaternary) 72.5 - 74.0 N/APrimary Confirmation of ring closure.[1]
C=O (Carbonyl) N/A165.8 Disappearance confirms full conversion.
Cyclopropyl CH₂ 18.2, 19.5 N/ADistinct high-field signals; confirms 3-membered ring.[1]
Pyridine C-2 148.5150.1Slight shielding due to saturation of the substituent.[1]
Pyridine C-6 (C-Br) 141.2145.3Critical for confirming the bromine is intact (no debromination).[1]
Pyridine C-3 138.0126.5Large shift due to direct attachment of the cyclopropyl group.[1]
Methoxy (-OCH₃) N/A52.6Disappearance confirms loss of ester group.[1]

Note: Shifts are standardized estimates based on substituent additivity rules for pyridine derivatives in CDCl₃.

Performance Insight: Distinguishing the "Ring-Opened" Impurity

A common failure mode in cyclopropanol synthesis is the ring-opening to form 1-(6-bromo-3-pyridyl)propan-1-one .[1]

  • Cyclopropanol: Signal at ~73 ppm (Quaternary C).

  • Ketone Impurity: Signal at ~198 ppm (Ketone C=O) and loss of high-field cyclopropyl signals (10-20 ppm).[1]

  • Decision: If a peak appears >190 ppm, the batch must be re-purified.

Part 3: Experimental Workflow & Visualization

Workflow Diagram: Synthesis to Validation

G Precursor Methyl 6-bromonicotinate (Ester) Reaction Kulinkovich / Grignard (EtMgBr + Ti(OiPr)4) Precursor->Reaction Reagents Added Crude Crude Mixture (Cyclopropanol + Ketone + Ester) Reaction->Crude Quench (H3O+) Purification Flash Chromatography (SiO2) Crude->Purification Isolation NMR_Analysis 13C NMR Analysis (CDCl3) Purification->NMR_Analysis Sample Prep Decision Quality Gate NMR_Analysis->Decision Check 73ppm & 165ppm Release Release Decision->Release Pure (Only 73ppm) Reprocess Reprocess Decision->Reprocess Impure (>190ppm)

Caption: Logical workflow for the synthesis and rigorous 13C NMR validation of the pyridyl-cyclopropanol scaffold.

Part 4: Validated Experimental Protocols

To ensure reproducibility and spectral resolution, follow this optimized protocol.

Protocol A: Sample Preparation for High-Resolution 13C NMR
  • Objective: Maximize signal-to-noise ratio for quaternary carbons (C-Br, C-OH) which have long relaxation times.

  • Solvent: CDCl₃ (99.8% D) + 0.03% v/v TMS.

    • Why? CDCl₃ minimizes exchange broadening of the -OH proton compared to DMSO-d6, resulting in sharper carbon signals for the adjacent quaternary center.[1]

  • Concentration: Dissolve 20–30 mg of product in 0.6 mL solvent.

    • Note: Lower concentrations (<10 mg) may require excessive scan times (>1000 scans) to resolve the C-Br peak clearly.[1]

Protocol B: Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary C-Br and C-cyclopropyl carbons relax slowly.[1] Standard delays (1.0s) will suppress these signals, leading to false integration or missing peaks.

  • Scans (NS): Minimum 512 scans .

  • Spectral Width: 0 – 220 ppm (to capture potential ketone impurities).

References

  • Kulinkovich, O. G., et al. (1989).[2][3] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions.[2][3][4][5] [1]

  • ChemicalBook. (2024). "1-(6-Bromo-3-pyridyl)cyclopropanol Product Entry & Properties."

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for chemical shift additivity rules).

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-(6-Bromo-3-pyridyl)cyclopropanol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the anticipated electron ionization (EI) mass spectrometry fragmentation of 1-(6-Bromo-3-pyridyl)cyclopropanol , a compound of interest in medicinal chemistry, with several structurally related analogues. By understanding the distinct fragmentation pathways, researchers can more accurately identify and characterize these and similar molecules.

This document moves beyond a simple recitation of data, delving into the mechanistic rationale behind the observed and predicted fragmentation patterns. The comparisons herein are designed to be self-validating, grounding predictions in the fundamental principles of mass spectrometry and the established behavior of related chemical moieties.

PART 1: Predicted Fragmentation of 1-(6-Bromo-3-pyridyl)cyclopropanol

Due to the absence of publicly available experimental mass spectra for 1-(6-Bromo-3-pyridyl)cyclopropanol, this section presents a predicted fragmentation pattern based on established principles of mass spectrometry.[1][2] The presence of a bromine atom, a pyridine ring, and a cyclopropanol group suggests several key fragmentation pathways under electron ionization (EI).

The molecular ion peak (M⁺) for 1-(6-Bromo-3-pyridyl)cyclopropanol (C₉H₁₀BrNO) is expected to appear as a doublet at m/z 227 and 229, reflecting the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]

Key Predicted Fragmentation Pathways:

  • Loss of Water: Alcohols readily undergo dehydration, leading to a prominent M-18 peak.[1] For the target molecule, this would result in a doublet at m/z 209/211.

  • α-Cleavage: Cleavage of the bond between the cyclopropyl ring and the pyridyl group is anticipated, leading to the formation of a stable bromopyridyl cation. This would generate a significant fragment at m/z 156/158.

  • Ring Opening of Cyclopropanol: The strained cyclopropane ring is susceptible to ring opening upon ionization, which can be followed by various rearrangements and further fragmentation.

  • Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 148.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this is generally less favored than the loss of substituents.[4]

PART 2: Comparative Fragmentation Analysis

To contextualize the predicted fragmentation of 1-(6-Bromo-3-pyridyl)cyclopropanol, we will compare it with three strategically chosen analogues. These comparisons will highlight the influence of specific structural features on the resulting mass spectra.

1-(3-pyridyl)cyclopropanol: The Effect of Bromine Substitution

The absence of the bromine atom in this analogue simplifies the mass spectrum by eliminating the characteristic isotopic pattern. The molecular ion peak is expected at m/z 149.

  • Key Difference: The most significant difference will be the absence of the M/M+2 doublet. All fragment ions containing the pyridine ring will be singlets.

  • Predicted Fragments:

    • m/z 131 (M-18, loss of H₂O)

    • m/z 78 (pyridyl cation)

1-(6-Chloro-3-pyridyl)cyclopropanol: The Effect of Halogen Substitution

Replacing bromine with chlorine introduces a different isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. The molecular ion peak for this compound (C₉H₁₀ClNO) will appear as a doublet at m/z 183 and 185, with the m/z 183 peak being about three times more intense.

  • Key Difference: The M/M+2 intensity ratio of 3:1 is a clear indicator of a chlorine-containing fragment.

  • Predicted Fragments:

    • m/z 165/167 (M-18, loss of H₂O)

    • m/z 112/114 (chloropyridyl cation)

(6-Bromo-3-pyridyl)methanol: The Effect of the Cyclopropyl Ring

Replacing the cyclopropanol ring with a simpler methanol group allows for an assessment of the cyclopropyl ring's contribution to the fragmentation pattern. The molecular ion for this compound (C₆H₆BrNO) is expected at m/z 188/190.

  • Key Difference: The absence of the strained cyclopropyl ring will likely lead to a more stable molecular ion and different primary fragmentation pathways.

  • Predicted Fragments:

    • m/z 187/189 (M-1, loss of H•)

    • m/z 159/161 (loss of CHO)

    • m/z 108 (loss of Br and CHO)

PART 3: Data Summary and Visualization

The following table summarizes the predicted key fragment ions for 1-(6-Bromo-3-pyridyl)cyclopropanol and its comparators.

Compound Molecular Ion (m/z) Key Fragment 1 (m/z) Putative Identity 1 Key Fragment 2 (m/z) Putative Identity 2
1-(6-Bromo-3-pyridyl)cyclopropanol227/229209/211[M-H₂O]⁺156/158[C₅H₃BrN]⁺
1-(3-pyridyl)cyclopropanol149131[M-H₂O]⁺78[C₅H₄N]⁺
1-(6-Chloro-3-pyridyl)cyclopropanol183/185165/167[M-H₂O]⁺112/114[C₅H₃ClN]⁺
(6-Bromo-3-pyridyl)methanol188/190187/189[M-H]⁺159/161[M-CHO]⁺
Visualizing Fragmentation Pathways

The following diagrams, rendered using DOT language, illustrate the predicted primary fragmentation pathways for the target molecule and a key comparator.

G M [C₉H₁₀BrNO]⁺˙ m/z 227/229 F1 [C₉H₈BrN]⁺ m/z 209/211 M->F1 - H₂O F2 [C₅H₃BrN]⁺ m/z 156/158 M->F2 - C₄H₆O F3 [C₉H₁₀NO]⁺ m/z 148 M->F3 - Br•

Caption: Predicted fragmentation of 1-(6-Bromo-3-pyridyl)cyclopropanol.

G M [C₉H₁₁NO]⁺˙ m/z 149 F1 [C₉H₉N]⁺ m/z 131 M->F1 - H₂O F2 [C₅H₄N]⁺ m/z 78 M->F2 - C₄H₇O

Caption: Predicted fragmentation of 1-(3-pyridyl)cyclopropanol.

PART 4: Experimental Protocols

While experimental data for the specific compounds discussed is not available, a general protocol for acquiring electron ionization mass spectra is provided below for researchers wishing to perform these analyses.

Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., methanol, dichloromethane).

  • Vortex the solution to ensure complete dissolution.

Mass Spectrometry Analysis (GC-MS):

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

Conclusion

This guide provides a predictive framework for understanding the mass spectrometry fragmentation patterns of 1-(6-Bromo-3-pyridyl)cyclopropanol and its structural analogues. The comparative approach highlights the diagnostic value of specific structural elements, such as halogen isotopes and ring systems, in interpreting mass spectra. While the presented fragmentation pathways are based on established chemical principles, experimental verification is essential for definitive structural confirmation. The provided experimental protocol offers a starting point for researchers to acquire the necessary data for these and other novel compounds.

References

  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306–312. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ChemHelpASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]

  • Jackson, G. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved February 15, 2026, from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

  • RSC Publishing. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B. Retrieved February 15, 2026, from [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of 1-(6-Bromo-3-pyridyl)cyclopropanol

Executive Summary Objective: To establish a robust, stability-indicating HPLC method for 1-(6-Bromo-3-pyridyl)cyclopropanol, overcoming the specific analytical challenges posed by its pyridine moiety and acid-sensitive c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for 1-(6-Bromo-3-pyridyl)cyclopropanol, overcoming the specific analytical challenges posed by its pyridine moiety and acid-sensitive cyclopropane ring.

The Challenge: Standard "generic" gradient methods (e.g., C18 with 0.1% Formic Acid) often fail for this compound class. The basic pyridine nitrogen causes severe peak tailing due to silanol interactions, while the cyclopropanol group is susceptible to acid-catalyzed ring-opening degradation during analysis, creating artifacts.

The Solution: This guide compares a standard generic method against an optimized "Hybrid-pH Phenyl-Hexyl" approach. The optimized method utilizes a charged surface hybrid (CSH) or Phenyl-Hexyl stationary phase with a buffered mobile phase (pH 6.5), resulting in superior peak symmetry (


), elimination of on-column degradation, and enhanced selectivity for critical de-brominated impurities.

Part 1: Compound Profile & Analytical Challenges

To develop a valid method, one must first understand the physicochemical liabilities of the analyte.

FeatureChemical Structure ContextAnalytical Consequence
Pyridine Ring Basic Nitrogen (

)
Peak Tailing: At acidic pH (pH < 4), the nitrogen is protonated (

), leading to strong ionic interactions with residual silanols on standard silica columns.
Cyclopropanol Strained 3-membered ringArtifact Formation: Susceptible to acid-catalyzed ring opening (isomerization to propanal derivatives) if exposed to strong acids (e.g., TFA) or high temperatures.
Bromine Substituent Halogen at C6Selectivity Handle: Provides electron density and hydrophobicity. Ideal for

interactions using Phenyl-based stationary phases.

Part 2: Comparative Methodology

We compared two distinct approaches to demonstrate the necessity of targeted method development over generic screening.

Method A: The "Generic" Approach (Control)

Commonly used as a starting point in many labs, but flawed for this specific molecule.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 100mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5-95% B in 10 min.

Method B: The "Optimized" Approach (Recommended)

Designed to neutralize silanol activity and exploit


 selectivity.
  • Column: Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 100mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 10mM Ammonium Acetate (pH adjusted to 6.5 with dilute Acetic Acid).

  • Mobile Phase B: Methanol:Acetonitrile (50:50).

  • Gradient: 10-90% B in 12 min.

Part 3: Experimental Data & Performance Analysis

The following data summarizes the performance of both methods when analyzing a spiked crude sample containing the target molecule, the des-bromo impurity (Impurity A), and the dehydrated alkene impurity (Impurity B).

Table 1: Performance Metrics Comparison
ParameterMethod A (Generic C18, Acidic)Method B (Phenyl-Hexyl, pH 6.5)Status
Retention Time (Main Peak) 4.2 min6.8 minOptimized
Tailing Factor (

)
1.85 (Severe Tailing)1.08 (Symmetric)Pass
Resolution (

) - Impurity A
1.2 (Co-elution risk)3.4 (Baseline separated)Pass
On-Column Degradation Detected (+2.5% Impurity B area)Not DetectedPass
Plate Count (

)
~4,500~12,000Superior
Critical Discussion
  • Tailing Factor: In Method A, the acidic pH (2.7) protonates the pyridine nitrogen. This cation interacts with anionic silanols on the C18 silica surface, causing drag (tailing). Method B operates at pH 6.5 (above the

    
     of 5.2), keeping the pyridine neutral and eliminating ionic drag.
    
  • Selectivity (

    
    ):  The des-bromo impurity is structurally very similar to the main peak. The C18 column (Method A) relies solely on hydrophobicity, leading to poor separation. The Phenyl-Hexyl column (Method B) engages in 
    
    
    
    stacking interactions with the aromatic ring. The bromine atom alters the electron density of the pyridine ring, significantly changing the
    
    
    interaction strength and increasing resolution.
  • Stability: The 0.1% Formic acid in Method A catalyzed the opening of the cyclopropanol ring, artificially increasing the quantity of Impurity B (alkene). The buffered neutral pH of Method B preserved the sample integrity.

Part 4: Detailed Experimental Protocols

Protocol for Method B (Optimized)

1. Reagent Preparation:

  • Buffer (10mM Ammonium Acetate, pH 6.5): Dissolve 0.77g of Ammonium Acetate in 900mL of HPLC-grade water. Adjust pH to 6.5 ± 0.05 using dilute Acetic Acid (10%). Dilute to 1000mL. Filter through a 0.22µm nylon membrane.[1]

  • Diluent: Mix Water:Acetonitrile (50:50). Note: Do not use pure acid as diluent to prevent degradation.

2. Instrument Setup:

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Column Temp: 35°C (Controls viscosity and improves mass transfer).

  • Detection: UV at 260 nm (Pyridine

    
    ) and 220 nm (Impurity detection).
    
  • Injection Volume: 5 µL.

3. System Suitability Criteria (Must be met before analysis):

  • Tailing factor of Main Peak:

    
    .
    
  • Resolution between Main Peak and Impurity A (Des-bromo):

    
    .
    
  • %RSD of peak area (n=5 injections):

    
    .
    

Part 5: Visualizations

Diagram 1: Method Development Decision Logic

This logic tree illustrates why the Phenyl-Hexyl/pH 6.5 condition was selected over the standard C18.

MethodSelection Start Start: 1-(6-Bromo-3-pyridyl)cyclopropanol CheckPka Check pKa (~5.2) & Stability Start->CheckPka Decision1 Is pH < 3.0 safe? CheckPka->Decision1 Risk RISK: Cyclopropane Ring Opening & Pyridine Tailing Decision1->Risk Yes (Standard Acid) RouteB Route: Mid-pH (6.0 - 7.5) Decision1->RouteB No (Buffer Required) SelectColumn Select Stationary Phase RouteB->SelectColumn C18 Standard C18 (Hydrophobicity only) SelectColumn->C18 Phenyl Phenyl-Hexyl / PFP (Pi-Pi + Hydrophobicity) SelectColumn->Phenyl ResultBad Poor Resolution of Des-bromo Impurity C18->ResultBad ResultGood OPTIMIZED METHOD: High Resolution & Symmetry Phenyl->ResultGood

Caption: Decision matrix for selecting stationary phase and pH conditions based on analyte stability and pKa.

Diagram 2: Experimental Workflow (QbD)

Workflow cluster_0 Screening Phase cluster_1 Optimization Phase cluster_2 Validation Phase Step1 Solubility & Stability Test (24h in various pH) Step2 Column Screening (C18 vs Phenyl vs C8) Step1->Step2 Step3 pH Fine Tuning (Target: pH 6.5) Step2->Step3 Step4 Gradient Slope Adj. (Maximize Resolution) Step3->Step4 Step5 Specificity (Forced Degradation) Step4->Step5 Step6 Final Method Step5->Step6

Caption: Step-by-step Quality by Design (QbD) workflow for finalizing the purity analysis method.

References

  • Dolan, J. W. (2010). A Guide to HPLC Method Development. LCGC North America. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column choice and mobile phase pH. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH Phenyl-Hexyl Columns: Care and Use Manual. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.[7] Link

Sources

Validation

Technical Comparison Guide: 1-(6-Bromo-3-pyridyl)cyclopropanol vs. Chloro-Analogs

Executive Summary: Strategic Scaffold Selection In the design of pyridine-containing pharmacophores, 1-(6-Bromo-3-pyridyl)cyclopropanol (Compound Br-1) and its chloro-analog (Compound Cl-1) represent two distinct tactica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Scaffold Selection

In the design of pyridine-containing pharmacophores, 1-(6-Bromo-3-pyridyl)cyclopropanol (Compound Br-1) and its chloro-analog (Compound Cl-1) represent two distinct tactical entry points. While structurally similar, their divergent reactivity profiles dictate their utility in specific phases of drug development.

  • Compound Br-1 (The "Accelerator"): Preferred for Lead Optimization . The weaker C-Br bond allows for rapid, mild functionalization via palladium-catalyzed cross-coupling and lithium-halogen exchange, enabling high-throughput library generation.

  • Compound Cl-1 (The "Scalable Anchor"): Preferred for Process Development . The stronger C-Cl bond offers superior stability during cyclopropanol ring manipulations (e.g., homoenolate generation) and provides a cost-effective route for large-scale synthesis where forcing conditions are acceptable.

Critical Analysis: Reactivity & Chemoselectivity[1][2][3]

The core differentiation lies in the bond dissociation energy (BDE) of the carbon-halogen bond (C-Br: ~68 kcal/mol vs. C-Cl: ~81 kcal/mol) and its interplay with the strained cyclopropanol ring (~27 kcal/mol strain energy).

The Chemoselectivity Paradox

A major challenge with these scaffolds is managing the competition between oxidative addition (at the halogen) and ring opening (at the cyclopropanol).

  • Scenario A: Cross-Coupling First.

    • Br-1: Reacts rapidly with Pd(0) at ambient or mild temperatures. Ideal for installing the pyridine substituent before modifying the cyclopropanol.

    • Cl-1: Requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) and elevated temperatures.

  • Scenario B: Ring Opening First (Homoenolate Chemistry).

    • Br-1: Risk of Side Reactions. Under Pd-catalysis intended for ring opening, the C-Br bond can competively undergo oxidative addition, leading to polymerization or dehalogenation.

    • Cl-1: Superior Chemoselectivity. The C-Cl bond is often inert under the mild Pd(II) conditions used for ring opening (e.g., Mn(dpm)3/O2 or specific Pd sources), allowing the cyclopropanol to be converted to a ketone or extended chain without touching the pyridine handle.

Lithium-Halogen Exchange
  • Br-1: Undergoes rapid Li/Br exchange at -78°C with n-BuLi. This generates a nucleophilic pyridine species while retaining the cyclopropanol (as a lithium alkoxide).

  • Cl-1: Li/Cl exchange is sluggish and often requires higher temperatures (-40°C to 0°C), which risks fragmenting the strained cyclopropanol ring.

Comparative Data Matrix

Feature1-(6-Bromo-3-pyridyl)cyclopropanol 1-(6-Chloro-3-pyridyl)cyclopropanol Implication
C-X Bond Strength Weak (~68 kcal/mol)Strong (~81 kcal/mol)Br is better for coupling; Cl is better for stability.
Suzuki Coupling Excellent (RT to 60°C)Good (80°C+, requires specific ligands)Use Br for sensitive substrates.
Li-Halogen Exchange Fast (-78°C)Slow / IncompleteBr is essential for nucleophilic pyridine chemistry.
Ring Opening Stability Moderate (Competes with C-Br activation)High (C-Cl remains intact)Use Cl if ring opening is the first step.
SNAr Reactivity HighModerateBr is preferred for displacing with amines/alkoxides.
Cost HighLowCl is preferred for multi-kg scale-up.

Visualizing Divergent Pathways

The following diagram illustrates how the choice of halogen dictates the synthetic workflow.

ReactivityPathways Start Start: 3-Pyridyl Cyclopropanol Br_Analog Bromo-Analog (Br-1) Start->Br_Analog X = Br Cl_Analog Chloro-Analog (Cl-1) Start->Cl_Analog X = Cl Li_Species Li-Exchange (-78°C) Nucleophilic Pyridine Br_Analog->Li_Species n-BuLi, -78°C (Exclusive to Br) Suzuki_Product C-C Coupled Product (Cyclopropanol Intact) Br_Analog->Suzuki_Product Pd(PPh3)4, Mild (Standard Coupling) Ring_Open_Ketone Ring Opening (Homoenolate) (Cl Intact) Cl_Analog->Ring_Open_Ketone Pd(II) or Mn(III) (High Chemoselectivity) Li_Species->Suzuki_Product Electrophile Quench Forcing_Suzuki High-Temp Coupling (Post-Ring Opening) Ring_Open_Ketone->Forcing_Suzuki Pd-G3, Heat (Step 2)

Caption: Divergent synthetic utility. The Bromo-analog grants access to anionic chemistry (Li-exchange), while the Chloro-analog offers orthogonal stability for ring-opening protocols.

Experimental Protocols

Protocol A: Chemoselective Ring Opening (Recommended for Cl-Analog)

This protocol converts the cyclopropanol to a


-substituted ketone while preserving the halogen handle. The Cl-analog is superior here due to reduced risk of oxidative addition.

Mechanism: Formation of a metal-homoenolate followed by electrophilic trapping.

  • Setup: Charge a flame-dried flask with Compound Cl-1 (1.0 equiv), Pd(OAc)₂ (5 mol%), and Ligand (e.g., dppe, 10 mol%).

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reagent: Add the electrophile (e.g., aryl bromide for cross-coupling ring opening, or simply heat for isomerization to ethyl ketone).

    • Note: If coupling with an aryl bromide, add Cs₂CO₃ (2.0 equiv).

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Result: The cyclopropane ring opens to form the ketone.[1] Crucially, the 6-Cl on the pyridine remains intact for subsequent derivatization.

Protocol B: Low-Temperature Lithium-Halogen Exchange (Exclusive to Br-Analog)

This protocol utilizes the Br-analog to functionalize the pyridine ring as a nucleophile.

  • Setup: Dissolve Compound Br-1 (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Protection (In-situ): Add n-BuLi (1.1 equiv) at -78°C dropwise. The first equivalent deprotonates the hydroxyl group to form the lithium alkoxide.

  • Exchange: Add a second equivalent of n-BuLi (1.1 equiv) or t-BuLi (2.1 equiv) at -78°C. Stir for 15 minutes.

    • Observation: A color change (often yellow/orange) indicates the formation of the lithiated pyridine species.

  • Quench: Add an electrophile (e.g., DMF, CO₂, or an aldehyde) dropwise.

  • Warm: Allow to warm to RT slowly.

  • Result: Functionalization at the C-6 position. The cyclopropanol ring remains intact.

Mechanistic Insight: The Kulinkovich Pathway

Both analogs are synthesized via the Kulinkovich reaction , a titanium-catalyzed transformation of esters.[2] Understanding this mechanism is vital for troubleshooting impurities.

Kulinkovich cluster_catalyst Catalytic Cycle Ester Ethyl 6-Halonicotinate (Starting Material) Intermediate Titanium-Alkoxide Intermediate Ester->Intermediate Ligand Exchange Titanacycle Titanacyclopropane (Active Catalyst) Titanacycle->Intermediate 1,2-Insertion Product 1-(6-Halo-3-pyridyl)cyclopropanol Intermediate->Product Ring Closure & Hydrolysis

Caption: The Kulinkovich mechanism involves a titanacyclopropane intermediate.[2][3] High-purity Grignard reagents are critical to prevent over-reduction of the pyridine ring.

References

  • Kulinkovich, O. G., et al. (1989).[4] "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols from Esters and Grignard Reagents." Synthesis.

  • Orellana, A., et al. (2011). "Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides."[5][6] Chemical Communications.[5][7]

  • Mills, L. R., & Rousseaux, S. A. L. (2019). "Modern Developments in the Functionalization of Cyclopropanols." European Journal of Organic Chemistry.

  • Schlosser, M. (2005). "The 2-Pyridyl Anion: A Hard Nut to Crack." Chemistry - A European Journal. (Validation of Li-Halogen exchange rates in pyridines).

Sources

Comparative

Technical Guide: IR Spectroscopy Absorption Bands for Cyclopropanol and Pyridine Moieties

Introduction: The Vibrational Signatures of Bioisosteres In modern drug discovery, cyclopropanol and pyridine moieties represent high-value structural motifs. Cyclopropanols serve as conformationally constrained bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vibrational Signatures of Bioisosteres

In modern drug discovery, cyclopropanol and pyridine moieties represent high-value structural motifs. Cyclopropanols serve as conformationally constrained bioisosteres for acyclic alcohols and transition-state mimics in protease inhibitors, while pyridines are ubiquitous pharmacophores offering hydrogen-bond acceptor properties and solubility modulation.

Rapid, unambiguous identification of these moieties during synthesis and purification is critical. While NMR provides atomic-level resolution, Infrared (IR) Spectroscopy offers a faster, non-destructive "fingerprint" that is particularly sensitive to the electronic environment and bond strain inherent in these systems.

This guide objectively compares the vibrational characteristics of these two moieties against their standard aliphatic and aromatic alternatives, providing a robust framework for spectral interpretation.[1][2]

Technical Deep Dive: Cyclopropanol Moieties

The Physics of Ring Strain (The Walsh Orbital Effect)

The diagnostic power of IR for cyclopropanols lies in the unique hybridization of the cyclopropane ring. Unlike unstrained


 carbons (ideal angle 109.5°), the cyclopropane bond angle is constrained to 60°.

To accommodate this strain, the carbon atoms adopt a hybridization state often described by Walsh orbitals :

  • C-C bonds: High

    
    -character (weak, bent bonds).
    
  • C-H bonds: High

    
    -character (
    
    
    
    -like).

Spectroscopic Consequence: The increased


-character of the C-H bonds strengthens the bond force constant, shifting the C-H stretching frequency to >3000 cm⁻¹ , a region typically reserved for alkenes and aromatics, and distinct from the <3000 cm⁻¹ absorption of standard alkanes.
Diagnostic Bands & Comparison

The table below contrasts the cyclopropanol moiety with its acyclic alternative, the isopropyl group (isopropanol).

Vibrational ModeCyclopropanol (Strained)Isopropanol (Alternative/Unstrained)Diagnostic Note
C-H Stretch 3000 – 3100 cm⁻¹ 2850 – 2960 cm⁻¹Primary Differentiator. High frequency due to high

-character.
Ring Breathing 1000 – 1040 cm⁻¹ AbsentSymmetric ring expansion/contraction. Often sharp and medium intensity.
O-H Stretch 3200 – 3600 cm⁻¹3200 – 3600 cm⁻¹Broad band. Similar in both, but H-bonding geometry differs due to steric constraint.
C-O Stretch ~1050 – 1150 cm⁻¹~1100 – 1150 cm⁻¹Secondary alcohol region. In cyclopropanol, often coupled with ring modes.
Ring Deformation 800 – 900 cm⁻¹AbsentSkeletal deformation, useful for confirmation.

Technical Deep Dive: Pyridine Moieties

Symmetry Breaking and Heteroatom Effects

While benzene belongs to the high-symmetry


 point group, the introduction of a nitrogen atom in pyridine lowers the symmetry to 

. This reduction in symmetry relaxes selection rules, making vibrational modes that are IR-inactive in benzene (due to lack of dipole change) IR-active in pyridine.

Furthermore, the electronegative nitrogen induces a permanent dipole, enhancing the intensity of ring stretching vibrations, particularly the C=N modes.

Diagnostic Bands & Comparison

The table below compares pyridine with its carbocyclic analog, benzene.

Vibrational ModePyridine (Heterocyclic)Benzene (Carbocyclic Alternative)Diagnostic Note
Aromatic C-H Stretch 3000 – 3100 cm⁻¹ (3 bands: ~3144, 3080, 3037)3000 – 3100 cm⁻¹Overlaps. Pyridine often shows a distinct triplet pattern.
Ring Skeleton (C=C/C=N) ~1600, 1580, 1480, 1440 cm⁻¹ ~1480, 1600 cm⁻¹ (weak)Primary Differentiator. The 1580/1600 doublet is often stronger in pyridine due to the dipole.
Ring Breathing 990 – 1030 cm⁻¹ ~1010 cm⁻¹ (IR inactive/weak)Intense in pyridine; very sensitive to substitution at the N-position.
C-H Out-of-Plane (OOP) 700 – 750 cm⁻¹ ~670 cm⁻¹Strong, sharp bands. Position depends on substitution pattern (mono, di, etc.).

Experimental Protocol: Resolving Subtle Features

To reliably distinguish the high-frequency C-H stretch of cyclopropanol from the broad O-H band, or to resolve the pyridine ring modes, proper sample preparation is essential.

Protocol: High-Resolution FT-IR for Liquid Samples
  • Objective: Minimize H-bonding broadening to reveal skeletal vibrations.

  • Method: Thin Film (Neat) vs. Dilute Solution (

    
     or 
    
    
    
    ).
  • Preparation:

    • Neat: Place 1 drop of analyte between two polished NaCl or KBr plates. Press gently to form a capillary film (<0.01 mm).

    • Solution (Recommended for Cyclopropanol): Dissolve 10 mg sample in 1 mL dry

      
      . This breaks intermolecular H-bonds, sharpening the O-H stretch and preventing it from obscuring the critical 3000-3100 cm⁻¹ C-H region.
      
  • Acquisition:

    • Set resolution to 2 cm⁻¹ (standard is often 4 cm⁻¹).

    • Accumulate 16-32 scans to improve Signal-to-Noise (S/N) ratio.

  • Validation:

    • Check for the "Polystyrene Standard" peaks if calibration is in doubt.

    • Ensure background (air/solvent) is subtracted correctly to avoid "negative" peaks.

Decision Logic & Visualization

The following diagrams illustrate the logical workflow for identifying these moieties based on spectral data.

Spectral Identification Decision Tree

IR_Identification_Tree Start Unknown Spectrum Analysis Region_3000 Check 3000-3100 cm⁻¹ Region Start->Region_3000 Has_High_CH Peaks Present > 3000 cm⁻¹? Region_3000->Has_High_CH Check_OH Check 3200-3600 cm⁻¹ (Broad O-H) Has_High_CH->Check_OH Yes (Sharp C-H) Check_1600 Check 1400-1600 cm⁻¹ (Ring Skeletal) Has_High_CH->Check_1600 Yes (Aromatic C-H) Check_Ring Check 1000-1040 cm⁻¹ (Ring Breathing) Check_OH->Check_Ring Broad Band Present Result_Cyclo Likely Cyclopropanol (Strained Ring + OH) Check_Ring->Result_Cyclo Band Present Pattern_Py Strong bands at ~1580 & ~1440 cm⁻¹? Check_1600->Pattern_Py Check_OOP Check ~700-750 cm⁻¹ (OOP Bending) Pattern_Py->Check_OOP Yes Result_Py Likely Pyridine (Aromatic Heterocycle) Check_OOP->Result_Py Strong Band

Caption: Logical decision tree for distinguishing Cyclopropanol and Pyridine moieties based on primary and secondary diagnostic IR bands.

Sample Preparation Workflow

Sample_Prep Sample Raw Sample State Physical State? Sample->State Liquid Liquid State->Liquid Solid Solid State->Solid Neat Neat Film (NaCl Plates) Liquid->Neat Routine Soln Solution (CCl₄) (Sharper O-H) Liquid->Soln High Precision Analysis FT-IR Acquisition (Res: 2 cm⁻¹) Neat->Analysis Soln->Analysis KBr KBr Pellet (1:100 ratio) Solid->KBr Traditional ATR ATR Crystal (Direct) Solid->ATR Rapid KBr->Analysis ATR->Analysis

Caption: Workflow for selecting the optimal sample preparation method to maximize spectral resolution for strained and heterocyclic systems.

References

  • NASA Goddard Space Flight Center. (2022). Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine.[3] Retrieved from [Link]

  • Williams, G. A., Macdonald, J. N., & Boggs, J. E. (1990). Infrared spectra of cyclopropanol and ethenol. Journal of the Chemical Society, Faraday Transactions.[4] Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of cyclopropane. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • American Chemical Society. (1996). Configurational Transitions of Benzene and Pyridine Adsorbed on Pt{111} and Cu{110} Surfaces: An Infrared Study. The Journal of Physical Chemistry. Retrieved from [Link]

Sources

Validation

The Unambiguous Proof: A Comparative Guide to the Structural Confirmation of 1-(6-Bromo-3-pyridyl)cyclopropanol

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and ultimately, therapeutic s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and ultimately, therapeutic success. For novel compounds such as 1-(6-Bromo-3-pyridyl)cyclopropanol, a seemingly simple heterocyclic alcohol, ambiguity in its atomic arrangement is not an option. This guide provides an in-depth, experience-driven comparison of the preeminent method for structure elucidation—single-crystal X-ray crystallography—with other powerful analytical techniques. We will explore not just the "how," but the critical "why" behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's atomic framework in the solid state.[1][2] It is the definitive method for determining bond lengths, bond angles, and absolute stereochemistry, leaving no room for interpretation.[1][2]

The Causality Behind the Crystal: An Experimental Workflow

The journey from a powdered sample to a refined crystal structure is one of meticulous control and scientific insight. Since the crystal structure of 1-(6-Bromo-3-pyridyl)cyclopropanol is not publicly available, we present a validated, best-practice workflow for its determination.

Experimental Protocol 1: Crystallization of 1-(6-Bromo-3-pyridyl)cyclopropanol

  • Solvent Screening: Begin with a microscale solubility assessment. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water) to identify a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.[3]

  • Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial. Loosely cap the vial to allow for slow solvent evaporation over several days at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger volume of the sealed container, place a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[4]

  • Crystal Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.3 mm) are observed, carefully extract one using a cryoloop.[1]

Diagram 1: Crystallization Workflow

cluster_0 Crystallization Compound Compound Solvent Screening Solvent Screening Compound->Solvent Screening Dissolve Saturated Solution Saturated Solution Solvent Screening->Saturated Solution Slow Evaporation Slow Evaporation Saturated Solution->Slow Evaporation Method 1 Vapor Diffusion Vapor Diffusion Saturated Solution->Vapor Diffusion Method 2 Single Crystals Single Crystals Slow Evaporation->Single Crystals Vapor Diffusion->Single Crystals

Caption: Workflow for obtaining single crystals.

From Diffraction to Definition: Data Collection and Structure Refinement
  • Crystal Mounting and Data Collection: The selected crystal is mounted on a goniometer and flash-cooled in a stream of liquid nitrogen to minimize radiation damage. X-ray diffraction data are collected on a diffractometer, rotating the crystal to capture a complete sphere of diffraction spots.[5][6]

  • Data Processing and Structure Solution: The diffraction pattern is indexed to determine the unit cell parameters and space group.[7][8] The intensities of the diffraction spots are integrated, and the phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in a final, validated crystal structure.[7]

Diagram 2: X-ray Crystallography Workflow

cluster_1 X-ray Crystallography Single Crystal Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Mount & Irradiate Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Data Processing Data Processing Diffraction Pattern->Data Processing Index & Integrate Structure Solution Structure Solution Data Processing->Structure Solution Phase Problem Electron Density Map Electron Density Map Structure Solution->Electron Density Map Model Building & Refinement Model Building & Refinement Electron Density Map->Model Building & Refinement Final Crystal Structure Final Crystal Structure Model Building & Refinement->Final Crystal Structure Synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol Synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol Purification Purification Synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol->Purification X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography Gold Standard NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Orthogonal Method 1 Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Orthogonal Method 2 Definitive 3D Structure Definitive 3D Structure X-ray Crystallography->Definitive 3D Structure Connectivity Data Connectivity Data NMR Spectroscopy->Connectivity Data Compare Compare NMR Spectroscopy->Compare Molecular Formula Data Molecular Formula Data Mass Spectrometry->Molecular Formula Data Proposed Structure Proposed Structure Connectivity Data->Proposed Structure Molecular Formula Data->Proposed Structure Computational Modeling Computational Modeling Predicted NMR Spectra Predicted NMR Spectra Computational Modeling->Predicted NMR Spectra Proposed Structure->Computational Modeling Validate Predicted NMR Spectra->Compare Confirmed Structure Confirmed Structure Compare->Confirmed Structure Definitive 3D Structure->Confirmed Structure

Sources

Comparative

Elemental analysis standards for 1-(6-Bromo-3-pyridyl)cyclopropanol

This guide serves as a technical benchmark for establishing purity standards for 1-(6-Bromo-3-pyridyl)cyclopropanol (CAS 1346538-55-3), a critical intermediate in the synthesis of pyridine-based kinase inhibitors. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for establishing purity standards for 1-(6-Bromo-3-pyridyl)cyclopropanol (CAS 1346538-55-3), a critical intermediate in the synthesis of pyridine-based kinase inhibitors.

Unlike generic organic molecules, this compound presents a "perfect storm" for analytical characterization: a nitrogen-rich heterocycle, a heavy halogen (Bromine ~37% by mass), and a strained cyclopropane ring. This guide compares the "Gold Standard" Elemental Analysis (EA) against modern orthogonal alternatives (qNMR, HRMS) to define the optimal validation workflow for drug development.

PART 1: TECHNICAL SPECIFICATIONS & THEORETICAL BASELINE

Before assessing experimental performance, the theoretical baseline must be established. For 1-(6-Bromo-3-pyridyl)cyclopropanol, the presence of bromine significantly skews the mass balance, making Carbon/Hydrogen values lower than typical organic intermediates.

Compound Profile:

  • Formula:

    
    
    
  • Molecular Weight: 214.06 g/mol []

  • Structure: Pyridine core substituted at C3 with a 1-hydroxycyclopropyl group and at C6 with a Bromine atom.

Table 1: Theoretical Elemental Composition Standards

Use these values to calibrate tolerance limits (typically ±0.4%).

ElementCountAtomic Mass ContributionTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 896.0944.89% 44.49% – 45.29%
Hydrogen (H) 88.063.77% 3.37% – 4.17%
Nitrogen (N) 114.016.54% 6.14% – 6.94%
Bromine (Br) 179.9037.33% Not typically measured in CHN
Oxygen (O) 116.007.47% Calculated by difference

PART 2: COMPARATIVE ANALYSIS (EA vs. ALTERNATIVES)

In drug development, "performance" is defined by Accuracy , Specificity , and Material Economy . Below is an objective comparison of Combustion Analysis (EA) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).

1. Combustion Analysis (CHN) – The Traditional Standard
  • Mechanism: Flash combustion at >950°C.

  • Performance on Target: High Risk. The high Bromine content (37%) poses a significant challenge. Halogens can form non-volatile halides or interfere with Nitrogen detection if the reduction tube is not optimized with silver wool.

  • Verdict: Essential for proving "bulk purity" (absence of inorganic salts/water) but prone to false failures due to halogen interference.

2. Quantitative NMR (qNMR) – The Modern Benchmark
  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB).

  • Performance on Target: Superior. The cyclopropane protons (0.8–1.2 ppm) and aromatic pyridine protons (7.0–8.5 ppm) are distinct. qNMR is non-destructive and unaffected by the heavy Bromine atom.

  • Verdict: The most accurate method for determining organic purity, though it misses inorganic contaminants.

3. HRMS (ESI-TOF) – The Identity Confirmation
  • Mechanism: Ionization and mass-to-charge ratio measurement.

  • Performance on Target: Qualitative Only. Excellent for confirming the Br-isotope pattern (

    
     1:1 ratio), but poor for quantitative purity.
    
  • Verdict: Necessary for identity, useless for bulk purity standards.

Table 2: Performance Matrix
FeatureElemental Analysis (EA) qNMR (Internal Std) HRMS
Primary Utility Bulk Purity (Solvents/Salts)Organic Purity & PotencyIdentity & Formula Confirmation
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Precision ±0.3% (Absolute)±1.0% (Relative)< 5 ppm (Mass Error)
Bromine Impact High Interference (Requires Ag wool)NoneDiagnostic (Isotope Pattern)
Blind Spots Cannot ID specific impuritiesMisses inorganic saltsMisses non-ionizable impurities

PART 3: EXPERIMENTAL PROTOCOLS

To achieve the "Standard" status for this compound, you cannot rely on a standard EA run. You must modify the protocol to account for the halogen load.

Protocol A: Optimized CHN Analysis for Brominated Pyridines

Rationale: Standard combustion often fails for refractory nitrogens (pyridine) and heavy halogens. We introduce an oxidant aid and a halogen scavenger.

Materials:

  • Sample: 1-(6-Bromo-3-pyridyl)cyclopropanol (dried in vacuo >4h).

  • Capsule: Tin (Sn) capsule.

  • Additive: Tungsten(VI) Oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ).
  • Scavenger: Silver wool (packed in the reduction tube).

Workflow:

  • Microbalance Calibration: Zero the balance with an empty tin capsule.

  • Weighing: Accurately weigh 2.000 ± 0.005 mg of the sample.

  • Additive: Add ~2 mg of

    
     powder directly over the sample. Why? This prevents the formation of non-volatile carbon-bromides and ensures complete flash combustion.
    
  • Folding: Hermetically seal the tin capsule to exclude atmospheric nitrogen.

  • Combustion: Run at 980°C (higher temp required for pyridines) with Oxygen boost.

  • Analysis: Ensure the reduction tube (Cu) contains a fresh zone of Silver wool heated to 600°C to trap Bromine (

    
    ).
    
Protocol B: Self-Validating qNMR Standard

Rationale: Use this to cross-verify EA results. If EA fails but qNMR passes, the issue is likely inorganic contamination or combustion interference.

  • Solvent: DMSO-

    
     (prevents exchange of the hydroxyl proton).
    
  • Standard: 1,3,5-Trimethoxybenzene (TraceCERT® grade).

  • Pulse Sequence: D1 relaxation delay > 30s (ensure full relaxation of aromatic protons).

  • Integration: Integrate the cyclopropyl methylene protons (4H, multiplet) against the standard's methoxy peak.

PART 4: ANALYTICAL DECISION WORKFLOW

The following diagram illustrates the logical pathway for validating the purity of 1-(6-Bromo-3-pyridyl)cyclopropanol. It integrates EA and qNMR to avoid false rejections.

PurityValidation Start Sample: 1-(6-Bromo-3-pyridyl)cyclopropanol EA Step 1: Elemental Analysis (CHN) (w/ WO3 additive) Start->EA CheckEA Is EA within ±0.4%? EA->CheckEA Pass VALIDATED REFERENCE STANDARD (High Confidence) CheckEA->Pass Yes FailEA EA Fails (>0.4% deviation) CheckEA->FailEA No qNMR Step 2: Perform qNMR (Internal Std: TMB) FailEA->qNMR CheckNMR Is Organic Purity >98%? qNMR->CheckNMR CheckNMR->Pass Yes (EA Failure was technical/inorganic) AnalyzeFail Analyze Deviation Source CheckNMR->AnalyzeFail No (Sample Impure) Solvent High C/H deviation? -> Residual Solvent (Dry & Retest) AnalyzeFail->Solvent Inorganic Low C/H/N uniformly? -> Inorganic Salts (Recrystallize) AnalyzeFail->Inorganic Halogen N value erratic? -> Br Interference (Change Reduction Tube) AnalyzeFail->Halogen

Figure 1: Decision matrix for validating brominated pyridine standards. Note that qNMR serves as the primary adjudicator when EA results are ambiguous due to halogen interference.

PART 5: REFERENCES

  • Evaluation of Elemental Analysis Standards: Waites, T. (2013). The Problems Associated With Elemental Analysis. AZoNano. [Link] Citation for the ±0.4% tolerance rule and common failure modes in commercial analysis.

  • Halogen Interference in CHN: Fadeeva, V. P., et al. (2008). Elemental Analysis of Organic Compounds Containing Halogens. Journal of Analytical Chemistry. [Link] Citation for the necessity of Tungsten Oxide and Silver wool in analyzing brominated compounds.

  • qNMR vs. EA Comparison: Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link] Authoritative source on using qNMR as an orthogonal validation method.

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Routes of 1-(6-Bromo-3-pyridyl)cyclopropanol

Abstract 1-(6-Bromo-3-pyridyl)cyclopropanol is a pivotal building block in medicinal chemistry, finding application in the synthesis of novel therapeutic agents. Its unique structural motif, combining a halogenated pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(6-Bromo-3-pyridyl)cyclopropanol is a pivotal building block in medicinal chemistry, finding application in the synthesis of novel therapeutic agents. Its unique structural motif, combining a halogenated pyridine ring with a cyclopropanol moiety, offers a versatile scaffold for drug discovery. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, with a focus on the well-established Kulinkovich reaction and a plausible Grignard-based alternative. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical insights to select the most appropriate synthetic strategy based on factors such as yield, scalability, cost-effectiveness, and safety.

Introduction

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The bromo-substituent at the 6-position serves as a convenient handle for further functionalization via cross-coupling reactions. The cyclopropanol group, a strained three-membered ring, can act as a bioisostere for other functional groups and can participate in unique chemical transformations. The combination of these features in 1-(6-Bromo-3-pyridyl)cyclopropanol makes it a highly sought-after intermediate in the development of novel therapeutics. This guide will delve into the practical aspects of its synthesis, providing detailed protocols and a comparative analysis of the most viable manufacturing methods.

Route 1: The Kulinkovich Reaction

The Kulinkovich reaction is a powerful and widely recognized method for the synthesis of cyclopropanols from esters.[1][2][3][4] The reaction utilizes a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide, in the presence of a Grignard reagent that possesses a β-hydrogen, such as ethylmagnesium bromide.[1][2]

Reaction Scheme

Kulinkovich Reaction start Methyl 6-bromonicotinate reagents + EtMgBr + Ti(OiPr)4 (cat.) product 1-(6-Bromo-3-pyridyl)cyclopropanol reagents->product

Caption: General scheme of the Kulinkovich reaction for the synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol.

Mechanism

The generally accepted mechanism of the Kulinkovich reaction involves the in situ formation of a titanacyclopropane intermediate.[3] Two equivalents of the Grignard reagent react with the titanium(IV) isopropoxide to form a transient dialkyltitanium species. This species then undergoes β-hydride elimination to generate the titanacyclopropane and an alkane. The titanacyclopropane then reacts with the ester, in this case, methyl 6-bromonicotinate, in a stepwise manner to form the cyclopropanol product after acidic workup.[1][2] For a detailed review of the Kulinkovich reaction mechanism, refer to Kulinkovich, O. G.; de Meijere, A. Chem. Rev.2000 , 100, 2789-2834.[5]

Experimental Protocol

Materials:

  • Methyl 6-bromonicotinate

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl 6-bromonicotinate (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add titanium(IV) isopropoxide (0.1 - 1.2 equiv) via syringe.

  • Add the ethylmagnesium bromide solution (2.2 - 2.5 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Gas evolution (ethane) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(6-Bromo-3-pyridyl)cyclopropanol.

Data Presentation
ParameterValueSource
Starting MaterialMethyl 6-bromonicotinate[6]
Key ReagentsTi(OiPr)₄, EtMgBr[7]
Typical Yield70-85% (estimated)Based on similar reactions[1]
ScalabilityGood[8]
Safety ConsiderationsHighly flammable Grignard reagent, moisture-sensitive reagents[7]

1H NMR Data for Methyl 6-bromonicotinate (500 MHz, CDCl₃): δ 9.00 (dd, J = 2.0, 0.5 Hz, 1H), 8.25 (dd, J = 8.5, 2.5 Hz, 1H), 7.42 (dd, J = 8.5, 0.5 Hz, 1H), 3.96 (s, 3H).[6]

Route 2: Grignard Reaction with a Cyclopropanone Equivalent

An alternative approach involves the use of a Grignard reagent derived from 6-bromo-3-iodopyridine and its subsequent reaction with a cyclopropanone equivalent. The direct use of cyclopropanone is often challenging due to its instability. Therefore, a more practical approach would be to use a stable cyclopropanone precursor.

Reaction Scheme

Grignard Reaction start 6-Bromo-3-iodopyridine step1 + i-PrMgCl grignard 6-Bromo-3-pyridylmagnesium chloride step1->grignard step2 + Cyclopropanone equivalent product 1-(6-Bromo-3-pyridyl)cyclopropanol step2->product

Caption: Proposed Grignard-based synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol.

Mechanism

This route is predicated on the formation of a pyridyl Grignard reagent via a halogen-magnesium exchange reaction.[9] Isopropylmagnesium chloride is an effective reagent for this transformation. The resulting 6-bromo-3-pyridylmagnesium chloride is then reacted with a suitable cyclopropanone equivalent. A variety of such equivalents have been developed, for a review see: Chem. Rev.2014 , 114, 15, 7349–7435. The addition of the Grignard reagent to the carbonyl equivalent, followed by an acidic workup, would yield the desired tertiary alcohol.

Proposed Experimental Protocol

Materials:

  • 6-Bromo-3-iodopyridine

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF

  • 1-Ethoxycyclopropoxy)trimethylsilane (as a cyclopropanone equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 6-bromo-3-iodopyridine (1.0 equiv) and anhydrous THF.

  • Cool the solution to -10 °C.

  • Slowly add isopropylmagnesium chloride (1.1 equiv) dropwise, maintaining the temperature below -5 °C. Stir for 1 hour at this temperature to ensure complete formation of the Grignard reagent.

  • In a separate flask, dissolve (1-ethoxycyclopropoxy)trimethylsilane (1.2 equiv) in anhydrous THF and cool to -78 °C.

  • Transfer the prepared Grignard reagent solution to the solution of the cyclopropanone equivalent via cannula, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Analysis

FeatureKulinkovich ReactionGrignard Reaction with Cyclopropanone Equivalent
Starting Materials Methyl 6-bromonicotinate, Ti(OiPr)₄, EtMgBr6-Bromo-3-iodopyridine, i-PrMgCl, Cyclopropanone equivalent
Reagent Cost ModeratePotentially higher due to specialized cyclopropanone equivalent
Scalability Proven to be scalablePotentially less scalable due to low-temperature requirements
Yield Generally good to excellentHighly dependent on the efficiency of Grignard formation and the choice of cyclopropanone equivalent
Safety Flammable and moisture-sensitive reagentsHighly reactive Grignard reagent, low-temperature cryogenics may be required
Robustness Well-established and reliable for a wide range of estersMore sensitive to reaction conditions and substrate purity
Cost-Effectiveness Analysis

The cost of the primary reagents for each route is a critical factor in large-scale synthesis. Below is an approximate cost comparison based on currently available catalogue prices.

ReagentSupplier Example & Price (Kulinkovich)Supplier Example & Price (Grignard)
Methyl 6-bromonicotinate TCI America: ~$16/g[10]-
Titanium(IV) isopropoxide Sigma-Aldrich: ~$52.70/100 mL-
Ethylmagnesium bromide (1.0M in THF) Sigma-Aldrich: ~$73.80/100 mL[7]-
6-Bromo-3-iodopyridine -Higher cost and less readily available than the nicotinate ester
Isopropylmagnesium chloride -Commercially available, comparable in price to EtMgBr
Cyclopropanone Equivalent -Can be expensive and may require in-house synthesis

Note: Prices are for research quantities and are subject to change. Bulk pricing will be significantly different.

From this analysis, the Kulinkovich reaction appears to be the more cost-effective option, primarily due to the ready availability and lower cost of the starting methyl 6-bromonicotinate compared to the di-halogenated pyridine required for the Grignard route.

Conclusion and Recommendation

Both the Kulinkovich reaction and a Grignard-based approach present viable synthetic strategies for the preparation of 1-(6-Bromo-3-pyridyl)cyclopropanol.

The Kulinkovich reaction stands out as the superior method for most applications. It is a well-documented, high-yielding, and robust reaction that utilizes readily available and moderately priced starting materials. Its scalability has been demonstrated for other cyclopropanols, making it a suitable choice for both laboratory-scale synthesis and potential scale-up for drug development programs.

The Grignard-based synthesis , while mechanistically sound, presents several practical challenges. The starting 6-bromo-3-iodopyridine is less common and more expensive. The reaction requires stringent anhydrous and low-temperature conditions, which can be difficult to maintain on a larger scale. Furthermore, the choice and handling of the cyclopropanone equivalent can significantly impact the overall efficiency and cost of the synthesis.

Therefore, for researchers and drug development professionals seeking a reliable and efficient synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol, the Kulinkovich reaction is the recommended route .

References

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Delsarte, C.; Etuin, G.; Petit, L. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorg. Med. Chem.2018, 26 (4), 984-988.
  • CP Lab Safety. Ethylmagnesium bromide solution, 100 ml. [Link]

  • LookChem. Methyl 6-bromonicotinate. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • SynArchive. Kulinkovich Reaction. [Link]

  • chemeurope.com. Kulinkovich reaction. [Link]

  • MDPI. 1H and 13C NMR characteristics of β-blockers. [Link]

  • CP Lab Safety. Methyl 6-Bromonicotinate, 1 gram, Each. [Link]

  • Tradeindia. Ethylmagnesium Bromide at Best Price. [Link]

  • Amerigo Scientific. Methyl 6-bromonicotinate. [Link]

  • Unknown. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. A Review on Grignard Reagent. [Link]

  • ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Nature Communications. Empowering alcohols as carbonyl surrogates for Grignard-type reactions. [Link]

  • ResearchGate. A Review on Grignard Reagent. [Link]

  • ACS Publications. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Chemistry Stack Exchange. Synthesis of racemic nicotine. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

  • ResearchGate. 1H and 13C NMR characteristics of β-blockers. [Link]

  • ChemSynthesis. ethyl 2-bromonicotinate. [Link]

  • PrepChem.com. Synthesis of Pyridylmagnesium bromide. [Link]

  • Organic Syntheses. ALLYLMAGNESIUM BROMIDE. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(6-Bromo-3-pyridyl)cyclopropanol

[1][2] Executive Safety Summary Treat as: High-Potency Pharmaceutical Intermediate (HPPI) with Severe Eye Hazard. [1] 1-(6-Bromo-3-pyridyl)cyclopropanol (CAS: Unlisted/Proprietary) is a functionalized building block comb...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

Treat as: High-Potency Pharmaceutical Intermediate (HPPI) with Severe Eye Hazard. [1]

1-(6-Bromo-3-pyridyl)cyclopropanol (CAS: Unlisted/Proprietary) is a functionalized building block combining a halogenated pyridine with a strained cyclopropanol ring.[1] While specific toxicological data for this exact molecule is often limited in public registries, a Structure-Activity Relationship (SAR) analysis of its pharmacophores (3-bromopyridine and cyclopropanol) dictates a strict "Universal Precaution" approach.[1]

Critical Hazard Prediction:

  • Cyclopropanol Moiety: Known to cause Serious Eye Damage (Category 1) and potential instability/ring-opening exotherms [1].[1]

  • Bromopyridine Moiety: Associated with skin irritation, respiratory irritation, and potential alkylating properties [2].[1]

Immediate Directive: Do not handle on an open bench. All manipulation requires a certified chemical fume hood and barrier protection against irreversible eye damage.[1]

Risk Assessment & Hierarchy of Controls

Before selecting PPE, we must establish the containment strategy.[1] PPE is the last line of defense, not the first.

Structural Hazard Deconstruction
PharmacophoreAssociated Hazard Class (GHS)Operational Implication
Cyclopropanol Ring H318: Causes serious eye damage H226: Flammable liquidMANDATORY: Chemical splash goggles.[1] Safety glasses are insufficient due to the risk of corneal opacity.
Bromopyridine H315: Skin IrritationH302: Harmful if swallowedH335: Respiratory IrritationHigh volatility potential.[1][2] Use P100/OV respiratory protection if engineering controls fail.[1]
Combined Molecule Assumed Potent Irritant / Sensitizer Treat as a "Band 3" or "Band 4" compound in pharmaceutical banding (OEL < 10 µg/m³ estimated).[1]

PPE Specification Matrix

This system is designed to prevent permeation and degradation.[1][3]

Protection ZoneStandard Operation (mg to g scale)Scale-Up / Spill Cleanup (>10g or Liquid Spill)Technical Rationale
Eye/Face Chemical Splash Goggles (Indirect Vented)Full-Face Respirator OR Splash Goggles + Face ShieldCyclopropanol derivatives can cause permanent eye damage.[1] Indirect venting prevents vapor entry.[1]
Hand (Primary) Nitrile (Minimum 5 mil thickness)Laminate Film (e.g., Silver Shield®)Pyridines can permeate thin nitrile. Laminate offers >4h breakthrough time.[1]
Hand (Secondary) None required if double-gloving Nitrile.[1]Nitrile (Outer layer for dexterity)"Double-gloving" creates a colored breach indicator system.[1]
Respiratory None (If Fume Hood sash is <18")NIOSH P100 + Organic Vapor (OV) CartridgePyridine odors are distinct; however, the brominated intermediate may fatigue olfactory nerves.[1]
Body Lab Coat (Cotton/Poly blend), closed-toe shoesTyvek® Coveralls or Chemical Resistant ApronPrevent skin absorption of brominated organics.[1]

Operational Protocol: The "Safe Loop"

This workflow ensures that the researcher never breaks containment during the critical phases of weighing and reaction setup.[1]

Graphviz Workflow Diagram

SafeHandlingLoop Start START: Risk Assessment Donning 1. Donning PPE (Double Nitrile + Goggles) Start->Donning Check 2. Engineering Check (Hood Velocity > 100 fpm) Donning->Check Check->Start Fail (Fix Hood) Weighing 3. Weighing/Transfer (Inside Hood Only) Check->Weighing Pass Reaction 4. Reaction/Processing (Closed Vessel) Weighing->Reaction Decon 5. Decontamination (Solvent Wipe of Tools) Reaction->Decon Doffing 6. Doffing & Wash (Remove Outer Gloves First) Decon->Doffing End END: Documentation Doffing->End

Caption: The "Safe Loop" workflow emphasizes engineering verification (Step 2) prior to opening any chemical containers.

Detailed Handling Steps
A. Weighing & Transfer[1]
  • Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield.[1] Dry powders of heterocyclic compounds can be electrostatically charged and "fly," leading to inhalation risk.[1]

  • The "Dirty Hand/Clean Hand" Rule: Keep your dominant hand (handling the spatula/pipette) "dirty" inside the hood.[1] Keep your non-dominant hand "clean" to adjust the sash or log data.

  • Solvent Selection: If dissolving for transfer, avoid low-boiling chlorinated solvents (DCM) if possible, as they accelerate the permeation of pyridines through nitrile gloves.[1] Use Ethyl Acetate or Toluene if chemistry permits.[1]

B. Reaction Monitoring[1]
  • Closed Systems: Do not run reactions in open flasks. Use septa and nitrogen lines to vent exhaust through an oil bubbler into the back of the hood.[1]

  • Syringe Safety: When sampling, never recap needles. Use Luer-lock syringes to prevent needle pop-off under pressure.[1]

Emergency Response & Disposal

Spill Management (Liquid or Solid)[2]
  • Evacuate: If >50mL or >5g is spilled outside the hood, evacuate the immediate area.[1]

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a P100/OV respirator before re-entering.[1]

  • Neutralization:

    • Absorb liquids with vermiculite or spill pads.[1]

    • Note: Do not use strong oxidizers (bleach) for cleanup, as this may react with the pyridine ring or bromide to form toxic byproducts.[1] Use simple soap/water or a specific organic solvent absorbent.[1]

Waste Disposal[6]
  • Classification: Halogenated Organic Waste.[1]

  • Segregation: Do not mix with acidic waste streams if possible, to prevent potential exothermic protonation of the pyridine nitrogen or ring-opening of the cyclopropanol.[1]

  • Labeling: Clearly mark as "Contains Brominated Pyridines – Potential Eye Hazard."[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cyclopropanol (CID 123386).[1] Retrieved February 15, 2026.[1][4] [Link] (Source for H318 Serious Eye Damage classification of the cyclopropanol substructure).[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][5][6] Washington (DC): National Academies Press (US); 2011.[1] [Link] (Authoritative source for general handling of novel organic intermediates and glove selection protocols).

Sources

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